molecular formula C7H13Br B6148283 1-Bromo-3-ethylcyclopentane CAS No. 90321-83-8

1-Bromo-3-ethylcyclopentane

Cat. No.: B6148283
CAS No.: 90321-83-8
M. Wt: 177.08 g/mol
InChI Key: PYOOXGSOOVLRFO-UHFFFAOYSA-N
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Description

1-Bromo-3-ethylcyclopentane is a useful research compound. Its molecular formula is C7H13Br and its molecular weight is 177.08 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

90321-83-8

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

IUPAC Name

1-bromo-3-ethylcyclopentane

InChI

InChI=1S/C7H13Br/c1-2-6-3-4-7(8)5-6/h6-7H,2-5H2,1H3

InChI Key

PYOOXGSOOVLRFO-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-ethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-3-ethylcyclopentane. Due to the limited availability of specific experimental data for this compound in published literature, this guide presents plausible synthetic routes and predicted characterization data based on established chemical principles and analogous compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who require a thorough understanding of this molecule.

Introduction

This compound is a halogenated cyclic alkane with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. Its stereochemistry and the reactivity of the carbon-bromine bond make it a versatile intermediate for introducing the 3-ethylcyclopentyl moiety into larger molecules. This guide outlines key synthetic methodologies and detailed characterization techniques for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is compiled from publicly available databases.[1]

PropertyValue
Molecular Formula C₇H₁₃Br
Molecular Weight 177.08 g/mol [1]
IUPAC Name This compound[1]
CAS Number 90321-83-8[1]
Appearance Predicted: Colorless to light yellow liquid
Boiling Point Predicted: Approx. 180-190 °C at 760 mmHg
Density Predicted: Approx. 1.2 g/mL
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane)

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. The following sections detail the most plausible methods.

Synthesis from 3-Ethylcyclopentanol

The conversion of 3-ethylcyclopentanol to this compound is a direct and common method for the synthesis of alkyl halides from alcohols.

Synthesis_from_Alcohol Synthesis of this compound from 3-Ethylcyclopentanol 3-Ethylcyclopentanol reagents + PBr₃ or HBr 3-Ethylcyclopentanol->reagents This compound reagents->this compound

Synthesis from 3-Ethylcyclopentanol.
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethylcyclopentanol (1 equivalent). The flask is placed in an ice bath to maintain a low temperature.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.4 equivalents) dropwise to the stirred alcohol, ensuring the temperature does not exceed 10 °C. Alternatively, a concentrated solution of hydrobromic acid (HBr) can be used.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is carefully poured into ice-water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Hunsdiecker Reaction

The Hunsdiecker reaction provides a route to alkyl halides from carboxylic acids with the loss of one carbon atom as carbon dioxide.[2][3][4] This method would involve the synthesis of 3-ethylcyclopentanecarboxylic acid as a precursor.

Hunsdiecker_Reaction Hunsdiecker Reaction for this compound 3-Ethylcyclopentanecarboxylic_acid 3-Ethylcyclopentanecarboxylic acid Silver_salt Silver 3-ethylcyclopentanecarboxylate 3-Ethylcyclopentanecarboxylic_acid->Silver_salt 1. AgNO₃, NaOH Product This compound Silver_salt->Product 2. Br₂, CCl₄, heat

Hunsdiecker Reaction Pathway.
  • Preparation of the Silver Salt: 3-Ethylcyclopentanecarboxylic acid (1 equivalent) is dissolved in water containing sodium hydroxide (B78521) (1 equivalent). A solution of silver nitrate (B79036) (1 equivalent) in water is then added with stirring. The precipitated silver 3-ethylcyclopentanecarboxylate is collected by filtration, washed with water and acetone, and thoroughly dried in a vacuum oven.

  • Hunsdiecker Reaction: The dry silver salt is suspended in anhydrous carbon tetrachloride in a flask protected from light. A solution of bromine (1 equivalent) in carbon tetrachloride is added dropwise with stirring.

  • Reaction and Work-up: The mixture is gently refluxed until the evolution of carbon dioxide ceases. The reaction mixture is then cooled, and the precipitated silver bromide is filtered off.

  • Purification: The filtrate is washed with aqueous sodium thiosulfate (B1220275) solution and water, dried over anhydrous calcium chloride, and the solvent is removed by distillation. The resulting crude this compound is purified by vacuum distillation.

Free Radical Bromination of Ethylcyclopentane (B167899)

Direct bromination of ethylcyclopentane using a free radical initiator is another potential synthetic route. This reaction typically yields a mixture of products, with the major product being the one resulting from the formation of the most stable radical intermediate.

Radical_Bromination Free Radical Bromination of Ethylcyclopentane Ethylcyclopentane reagents + NBS, Light (hν) or AIBN Ethylcyclopentane->reagents This compound reagents->this compound

Free Radical Bromination.
  • Reaction Setup: A solution of ethylcyclopentane (1 equivalent) and N-Bromosuccinimide (NBS, 1.1 equivalents) in a suitable solvent such as carbon tetrachloride is placed in a quartz reaction vessel. A radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 equivalents), is added.

  • Initiation: The reaction mixture is irradiated with a UV lamp or heated to reflux to initiate the radical chain reaction.

  • Reaction Monitoring: The reaction is monitored by observing the consumption of NBS (which is denser than the solvent) and the formation of succinimide (B58015) (which is less dense and floats).

  • Work-up: Upon completion, the reaction mixture is cooled, and the succinimide is removed by filtration. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product, which may contain a mixture of brominated isomers, is purified by fractional distillation or column chromatography to isolate this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections describe the expected data from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Predicted ¹H and ¹³C NMR data for this compound are presented in Tables 2 and 3.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.2 - 4.4Multiplet1HCH-Br
~2.0 - 2.3Multiplet2HCH₂ adjacent to CH-Br
~1.7 - 1.9Multiplet1HCH-CH₂CH₃
~1.2 - 1.6Multiplet6HCyclopentyl CH₂ and Ethyl CH₂
~0.9Triplet3HEthyl CH₃

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~60 - 65C-Br
~40 - 45CH-CH₂CH₃
~30 - 38Cyclopentyl CH₂
~25 - 30Ethyl CH₂
~10 - 15Ethyl CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption peaks for this compound are summarized in Table 4.

Table 4: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2960 - 2850StrongC-H stretching (alkane)
1465 - 1450MediumC-H bending (CH₂)
1380 - 1370MediumC-H bending (CH₃)
650 - 550StrongC-Br stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is presented in Table 5. The presence of bromine is typically indicated by a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
176/178[M]⁺, Molecular ion
97[M - Br]⁺, Loss of bromine radical
69[C₅H₉]⁺, Cyclopentyl fragment
55[C₄H₇]⁺, Further fragmentation
29[C₂H₅]⁺, Ethyl fragment

Experimental and Characterization Workflow

The overall workflow from synthesis to characterization is depicted in the following diagram.

Characterization_Workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Material (e.g., 3-Ethylcyclopentanol) Reaction Chemical Synthesis (e.g., Bromination) Start->Reaction Workup Reaction Work-up & Crude Product Isolation Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Data_Analysis Data Analysis and Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

General workflow for synthesis and characterization.

Safety Information

This compound is expected to be a combustible liquid and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the synthesis and characterization of this compound. The outlined synthetic methods, based on well-established organic reactions, offer viable pathways for its preparation. The predicted spectral data serves as a benchmark for the characterization and quality control of the synthesized compound. It is the hope that this guide will be a valuable resource for researchers and professionals engaged in the synthesis and application of this and related molecules. Further experimental validation of the presented protocols and data is encouraged.

References

"physical and chemical properties of 1-Bromo-3-ethylcyclopentane"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Bromo-3-ethylcyclopentane. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the available information and provides general methodologies for similar compounds as a reference for researchers.

Physical Properties

PropertyValueSource
Molecular Formula C₇H₁₃BrPubChem[1]
Molecular Weight 177.08 g/mol PubChem[1]
Boiling Point 172.574 °C at 760 mmHgNot specified
Density 1.259 g/cm³Not specified
Melting Point Data not available
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone)Inferred from similar bromoalkanes
Appearance Colorless liquid (presumed)Inferred from similar bromoalkanes
CAS Number 90321-83-8Chemspace[2]
IUPAC Name This compoundPubChem[1]

Chemical Properties and Reactivity

This compound is expected to exhibit reactivity typical of a secondary alkyl bromide. The presence of the bromine atom makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution: As a secondary alkyl halide, this compound can undergo both SN1 and SN2 reactions. The reaction pathway is dependent on the nature of the nucleophile, the solvent, and the reaction conditions. Strong, sterically unhindered nucleophiles in polar aprotic solvents will favor the SN2 mechanism. Weaker nucleophiles in polar protic solvents will favor the SN1 mechanism, which proceeds through a secondary carbocation intermediate.

Elimination Reactions: In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions (E1 and E2) to form ethylcyclopentene isomers. The Zaitsev and Hofmann products are possible depending on the steric bulk of the base.

Synthesis and Purification

Synthesis Workflow

The synthesis of this compound can be approached via two main pathways, starting from either 3-ethylcyclopentanol or 3-ethylcyclopentene (B1593912).

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Product 3-ethylcyclopentanol 3-ethylcyclopentanol Bromination Bromination 3-ethylcyclopentanol->Bromination PBr₃ or HBr/H₂SO₄ 3-ethylcyclopentene 3-ethylcyclopentene Hydrobromination Hydrobromination 3-ethylcyclopentene->Hydrobromination HBr This compound This compound Bromination->this compound Hydrobromination->this compound

Caption: Synthesis pathways for this compound.

Experimental Protocols (General Procedures)

The following are generalized experimental protocols based on standard laboratory procedures for similar transformations. Researchers should optimize these conditions for the specific substrate.

Method 1: Bromination of 3-ethylcyclopentanol

This method involves the conversion of the hydroxyl group of 3-ethylcyclopentanol to a bromide using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) with a sulfuric acid catalyst.

  • Materials: 3-ethylcyclopentanol, phosphorus tribromide (or concentrated HBr and H₂SO₄), anhydrous diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride (brine) solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask cooled in an ice bath, slowly add phosphorus tribromide to a solution of 3-ethylcyclopentanol in anhydrous diethyl ether under an inert atmosphere.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Carefully quench the reaction by slowly adding water.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation.

Method 2: Hydrobromination of 3-ethylcyclopentene

This method involves the electrophilic addition of hydrogen bromide across the double bond of 3-ethylcyclopentene. According to Markovnikov's rule, the bromine atom should add to the more substituted carbon. However, in this case, both carbons of the double bond are secondary, which could lead to a mixture of 1-bromo-2-ethylcyclopentane and this compound. Anti-Markovnikov addition can be achieved by using HBr in the presence of peroxides.

  • Materials: 3-ethylcyclopentene, hydrogen bromide (gas or in acetic acid), (optional: benzoyl peroxide for anti-Markovnikov addition), diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride (brine) solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 3-ethylcyclopentene in a suitable solvent like dichloromethane (B109758) or diethyl ether.

    • Bubble hydrogen bromide gas through the solution at 0 °C, or add a solution of HBr in acetic acid. For anti-Markovnikov addition, add a radical initiator like benzoyl peroxide.

    • Monitor the reaction by TLC or GC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

    • Purify the product by fractional distillation.

Purification

Fractional distillation is the recommended method for purifying this compound, given its liquid state at room temperature and its expected boiling point. The process should be carried out under reduced pressure to prevent decomposition at high temperatures.

Spectroscopic Data (Predicted and Analogous)

Direct spectroscopic data for this compound is not widely available. The following information is based on predictions and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be complex due to the presence of multiple diastereomers. Key predicted signals would include:

  • A multiplet in the region of 4.0-4.5 ppm corresponding to the proton on the carbon bearing the bromine atom (CH-Br).

  • Multiplets in the range of 0.8-2.5 ppm for the cyclopentyl and ethyl protons.

  • A triplet around 0.9 ppm for the methyl protons of the ethyl group.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum would also show a number of signals corresponding to the different carbon environments. Key predicted signals include:

  • A signal in the range of 50-60 ppm for the carbon attached to the bromine atom (C-Br).

  • Signals in the aliphatic region (10-40 ppm) for the other cyclopentyl and ethyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-Br bonds. An IR spectrum for the similar compound bromocyclopentane (B41573) is available in the NIST Chemistry WebBook and shows strong C-H stretching vibrations just below 3000 cm⁻¹ and a C-Br stretching vibration in the fingerprint region, typically around 500-600 cm⁻¹.[3]

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Predicted Fragmentation Pattern:

Fragmentation_Pathway M [C₇H₁₃Br]⁺˙ (Molecular Ion) M_minus_Br [C₇H₁₃]⁺ (Loss of Br) M->M_minus_Br - Br• M_minus_C2H5 [C₅H₈Br]⁺ (Loss of ethyl radical) M->M_minus_C2H5 - •C₂H₅ C5H9 [C₅H₉]⁺ (Cyclopentyl cation) M_minus_Br->C5H9 - C₂H₄

Caption: Predicted mass spectrometry fragmentation of this compound.

Common fragmentation pathways would likely include:

  • Loss of a bromine radical (•Br): This would result in a fragment ion with m/z corresponding to the C₇H₁₃⁺ cation.

  • Loss of an ethyl radical (•C₂H₅): This would lead to a fragment ion with m/z corresponding to the C₅H₈Br⁺ fragment.

  • Cleavage of the cyclopentane (B165970) ring: This would generate various smaller alkyl and bromoalkyl fragments.

Safety and Handling

Based on the GHS classification for this compound, the following hazards are identified:

  • H227: Combustible liquid.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

This guide is intended for informational purposes for qualified research professionals. All laboratory work should be conducted with appropriate safety precautions and after a thorough literature review and risk assessment.

References

An In-depth Technical Guide to 1-Bromo-3-ethylcyclopentane: IUPAC Nomenclature, Structure, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-3-ethylcyclopentane, a halogenated cycloalkane of interest in organic synthesis and as a potential building block in medicinal chemistry. This document details its IUPAC nomenclature, chemical structure, stereoisomerism, physicochemical properties, and predicted spectroscopic characteristics. A detailed, representative experimental protocol for its synthesis is also provided.

IUPAC Nomenclature and Structure

The systematic name for the compound is This compound . The naming follows the IUPAC rules for substituted cycloalkanes.

The structure consists of a five-membered cyclopentane (B165970) ring. A bromine atom is attached to the first carbon atom (C1), and an ethyl group (-CH₂CH₃) is attached to the third carbon atom (C3). The numbering of the cyclopentane ring is assigned to give the substituents the lowest possible locants, with alphabetical priority given to "bromo" over "ethyl".

Stereoisomerism: this compound possesses two stereocenters at C1 and C3. Consequently, it can exist as two diastereomers: cis and trans. In the cis isomer, the bromo and ethyl groups are on the same face of the cyclopentane ring. In the trans isomer, they are on opposite faces. Each of these diastereomers is chiral and can exist as a pair of enantiomers.

IUPAC_Naming Start Identify the Parent Cycloalkane Substituents Identify and Name Substituents Start->Substituents Five-carbon ring -> cyclopentane Numbering Number the Ring Carbons Substituents->Numbering Substituents: -Br (bromo) and -CH2CH3 (ethyl) Alphabetize Alphabetize Substituents Numbering->Alphabetize Lowest locants: 1 and 3 Assemble Assemble the Full IUPAC Name Alphabetize->Assemble Bromo comes before ethyl FinalName This compound Assemble->FinalName

Figure 1: IUPAC Nomenclature Logic for this compound

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₇H₁₃BrPubChem[1]
Molecular Weight177.08 g/mol PubChem[1]
Boiling Point172.6 °C at 760 mmHgGuidechem[2]
Density1.26 g/cm³Guidechem[2]
Melting PointNot available-
Flash Point64.8 °CGuidechem[2]
AppearancePredicted to be a colorless to pale yellow liquid-
SolubilityInsoluble in water, soluble in organic solvents-

Experimental Protocols: Synthesis

A common and effective method for the synthesis of this compound is through the bromination of 3-ethylcyclopentanol using phosphorus tribromide (PBr₃). This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Scheme:

where R is the 3-ethylcyclopentyl group.

Synthesis_Workflow Start Start: 3-Ethylcyclopentanol Reagents Add PBr3 dropwise at 0°C Start->Reagents Reaction Stir at room temperature Reagents->Reaction Quench Quench with ice-water Reaction->Quench Extract Extract with diethyl ether Quench->Extract Wash Wash with NaHCO3 and brine Extract->Wash Dry Dry with anhydrous MgSO4 Wash->Dry Purify Purify by distillation Dry->Purify Product Product: this compound Purify->Product

Figure 2: Experimental Workflow for the Synthesis of this compound

Detailed Methodology:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 3-ethylcyclopentanol (e.g., 11.4 g, 0.1 mol). The flask is cooled in an ice bath to 0 °C.

  • Addition of Reagent: Phosphorus tribromide (e.g., 9.9 g, 0.037 mol) is added dropwise from the dropping funnel to the stirred alcohol over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.

  • Workup: The reaction mixture is carefully poured into 100 mL of ice-water. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether (2 x 50 mL).

  • Washing: The combined organic layers are washed with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum will show characteristic signals for the protons on the cyclopentane ring and the ethyl group. The chemical shift of the proton on the carbon bearing the bromine (H1) will be significantly downfield. The cis and trans isomers are expected to have distinct spectra.

Predicted Chemical Shifts (δ, ppm) in CDCl₃:

ProtonPredicted Shift (cis)Predicted Shift (trans)Multiplicity
H at C1~4.2 - 4.5~4.1 - 4.4Multiplet
-CH₂- (ethyl)~1.4 - 1.6~1.3 - 1.5Quartet
-CH₃ (ethyl)~0.9 - 1.1~0.8 - 1.0Triplet
Ring Protons~1.2 - 2.2~1.1 - 2.3Multiplets
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The carbon attached to the bromine atom will be the most deshielded of the sp³ carbons.

Predicted Chemical Shifts (δ, ppm) in CDCl₃:

CarbonPredicted Shift
C1 (C-Br)~55 - 65
C2, C5~30 - 40
C3 (C-ethyl)~40 - 50
C4~25 - 35
-CH₂- (ethyl)~28 - 35
-CH₃ (ethyl)~10 - 15
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom. The fragmentation pattern will likely involve the loss of the bromine atom and cleavage of the cyclopentane ring.

Predicted Fragmentation Pattern:

  • m/z = 176/178: Molecular ion peaks ([C₇H₁₃Br]⁺).

  • m/z = 97: Loss of Br radical ([C₇H₁₃]⁺). This is often a prominent peak.

  • m/z = 69: Loss of Br and ethylene (B1197577) ([C₅H₉]⁺).

  • m/z = 41: Allyl cation ([C₃H₅]⁺).

  • m/z = 29: Ethyl cation ([C₂H₅]⁺).

Conclusion

This compound is a versatile chemical intermediate with potential applications in various fields of organic synthesis. This guide has provided a detailed overview of its nomenclature, structure, properties, and a representative synthetic protocol. The predicted spectroscopic data serves as a valuable reference for the characterization of this compound in a research setting. Further experimental validation of the predicted data is encouraged.

References

Spectroscopic Analysis of 1-Bromo-3-ethylcyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-3-ethylcyclopentane (C₇H₁₃Br). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages high-quality predicted data, supplemented with experimental data from structurally analogous compounds, to offer a thorough analytical profile. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide valuable insights into the expected spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data

Atom No.Predicted Chemical Shift (ppm)
1 (CH-Br)55.0 - 65.0
2,5 (CH₂)30.0 - 40.0
3 (CH)40.0 - 50.0
4 (CH₂)25.0 - 35.0
6 (CH₂)20.0 - 30.0
7 (CH₃)10.0 - 15.0

Note: Predicted values are estimates and may vary from experimental results.

Predicted ¹H NMR Data

A detailed prediction of the ¹H NMR spectrum would be complex due to the presence of stereoisomers (cis/trans) and the resulting overlapping multiplets. However, general expectations include:

  • CH-Br Proton: A multiplet in the range of 4.0 - 4.5 ppm.

  • Cyclopentane Ring Protons (CH and CH₂): A series of complex and likely overlapping multiplets between 1.0 and 2.5 ppm.

  • Ethyl Group Protons (CH₂ and CH₃): A quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, likely in the 0.8 - 1.5 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be characterized by the vibrational frequencies of its aliphatic C-H and C-Br bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)BondVibrational Mode
2850-3000C-H (sp³)Stretching
1450-1470C-HBending
550-650C-BrStretching
Mass Spectrometry (MS)

The mass spectrum is anticipated to show the molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Fragmentation

m/zFragmentDescription
176/178[C₇H₁₃Br]⁺Molecular ion peak (showing isotopic pattern of Bromine)
97[C₇H₁₃]⁺Loss of Bromine radical
69[C₅H₉]⁺Loss of ethyl group from the [C₇H₁₃]⁺ fragment
41[C₃H₅]⁺Further fragmentation
29[C₂H₅]⁺Ethyl cation

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for liquid organic compounds like this compound.

NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a small organic molecule involves dissolving 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The solution is then filtered into a clean NMR tube. For ¹H NMR, typically 8 to 16 scans are acquired. For ¹³C NMR, a larger number of scans is usually necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

For a liquid sample, the "neat" method is commonly employed. A single drop of the liquid is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is then placed on top, spreading the liquid into a thin film. The "sandwich" is then mounted in the spectrometer for analysis. An alternative for volatile liquids is to use a liquid cell.

Mass Spectrometry (MS)

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting fragments are detected.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound Purification Purification (e.g., Distillation) Sample->Purification Solubilization Dissolution in Solvent (for NMR) Purification->Solubilization NMR IR IR Spectroscopy Purification->IR Neat Liquid MS Mass Spectrometry Purification->MS GC Injection NMR NMR Spectroscopy Solubilization->NMR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: A generalized workflow for the spectroscopic analysis of a liquid organic compound.

Mass_Spec_Fragmentation Potential Mass Spectrometry Fragmentation of this compound Mol_Ion [C7H13Br]+• m/z = 176/178 Fragment1 [C7H13]+ m/z = 97 Mol_Ion->Fragment1 Fragment3 [C2H5]+ m/z = 29 Mol_Ion->Fragment3 Neutral1 - Br• Neutral3 - C5H8 Fragment2 [C5H9]+ m/z = 69 Fragment1->Fragment2 Neutral2 - C2H4

Caption: A simplified representation of a potential fragmentation pathway for this compound in a mass spectrometer.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation and analysis, it is recommended to acquire experimental data on a purified sample.

An In-depth Technical Guide to the Isomers and Stereoisomers of 1-Bromo-3-ethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers and stereoisomers of 1-Bromo-3-ethylcyclopentane. Due to the presence of two chiral centers, this compound exists as four distinct stereoisomers. This document outlines the structural variations, including cis and trans diastereomers and their respective enantiomers. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes detailed theoretical data, general experimental protocols for synthesis and separation based on well-established organic chemistry principles, and representative spectroscopic information. The methodologies presented are grounded in analogous transformations and analytical techniques for similar substituted cyclopentane (B165970) systems, offering a robust framework for researchers in organic synthesis and drug development.

Introduction to the Isomers of this compound

This compound (C₇H₁₃Br) is a halogenated cycloalkane with two substituted carbon atoms in its five-membered ring. The positional isomers of bromo-ethyl-cyclopentane are not the focus of this guide. Instead, we delve into the stereoisomerism arising from the substitution pattern at positions 1 and 3. The presence of two chiral centers at these positions gives rise to a total of four possible stereoisomers.

These stereoisomers can be categorized into two pairs of enantiomers, which are also diastereomers of each other. The two main diastereomeric forms are the cis and trans isomers, where the bromo and ethyl groups are on the same or opposite sides of the cyclopentane ring, respectively.

  • Cis Isomer: The bromo and ethyl groups are on the same face of the cyclopentane ring. This diastereomer exists as a pair of enantiomers: (1R,3S)-1-Bromo-3-ethylcyclopentane and (1S,3R)-1-Bromo-3-ethylcyclopentane.

  • Trans Isomer: The bromo and ethyl groups are on opposite faces of the cyclopentane ring. This diastereomer also exists as a pair of enantiomers: (1R,3R)-1-Bromo-3-ethylcyclopentane and (1S,3S)-1-Bromo-3-ethylcyclopentane.

The spatial arrangement of these substituents significantly influences the physical, chemical, and biological properties of each stereoisomer. Therefore, the ability to selectively synthesize and isolate each isomer is of paramount importance in fields such as medicinal chemistry and materials science.

Quantitative Data

PropertyThis compound (Mixture of Isomers)Notes
Molecular Formula C₇H₁₃Br-
Molecular Weight 177.08 g/mol [1]-
Boiling Point (Predicted) 172.6 ± 20.0 °C at 760 mmHg[2]Diastereomers are expected to have slightly different boiling points, allowing for potential separation by fractional distillation.
Density (Predicted) 1.26 ± 0.1 g/cm³[2]Minor variations are expected among stereoisomers.
Refractive Index (Predicted) 1.48 ± 0.03-
Optical Rotation Varies for each enantiomerThe (1R,3R) and (1S,3S) enantiomers will have equal and opposite optical rotations. Similarly, the (1R,3S) and (1S,3R) enantiomers will have equal and opposite optical rotations. A racemic mixture will exhibit no optical activity.

Experimental Protocols

Synthesis of this compound from 3-Ethylcyclopentanol

A common and effective method for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group in 3-ethylcyclopentanol using a brominating agent such as phosphorus tribromide (PBr₃). This reaction generally proceeds with an inversion of stereochemistry at the carbon bearing the hydroxyl group, which is a key consideration for stereoselective synthesis.

Materials:

  • 3-Ethylcyclopentanol (cis/trans mixture or a specific stereoisomer)

  • Phosphorus tribromide (PBr₃)[3]

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-ethylcyclopentanol in anhydrous diethyl ether.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of PBr₃: Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred solution. The addition should be controlled to maintain the reaction temperature below 10 °C.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over ice.

  • Extraction: Transfer the mixture to a separatory funnel and add more diethyl ether. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to separate the cis and trans diastereomers.

Separation of Stereoisomers

The separation of the four stereoisomers of this compound requires a combination of techniques to resolve both diastereomers and enantiomers.

3.2.1. Separation of Diastereomers (cis and trans):

  • Fractional Distillation: Due to expected differences in their boiling points, fractional distillation of the product mixture from the synthesis can be employed to separate the cis and trans diastereomers.

  • Column Chromatography: Silica gel column chromatography can also be used to separate the diastereomers, taking advantage of their differing polarities.

3.2.2. Resolution of Enantiomers:

  • Chiral Gas Chromatography (GC): This is a powerful analytical technique for separating enantiomers. A gas chromatograph equipped with a chiral stationary phase (e.g., a cyclodextrin-based column) can be used. The enantiomers will exhibit different retention times, allowing for their quantification and, with a preparative setup, their isolation.[4][5]

    • Typical GC Conditions (for method development):

      • Column: Chiral capillary column (e.g., β-DEX™ or similar).

      • Carrier Gas: Helium.

      • Injector Temperature: 250 °C.

      • Detector Temperature: 280 °C (FID or MS).

      • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min) to optimize separation.

Characterization of Isomers

3.3.1. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the constitution of the synthesized product.

    • The relative stereochemistry (cis or trans) can often be determined by analyzing the coupling constants and through-space interactions (NOE experiments) in the ¹H NMR spectra. The chemical shifts of the protons and carbons attached to the chiral centers will differ between the cis and trans isomers.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy will show characteristic C-H stretching and bending frequencies for the cyclopentane ring and the ethyl group. The C-Br stretching frequency will also be present in the fingerprint region.

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The presence of bromine will be indicated by the characteristic isotopic pattern of the molecular ion peak (M and M+2 in approximately a 1:1 ratio).

Visualizations

logical_relationship cluster_isomers Isomers of this compound cluster_diastereomers Diastereomers cluster_enantiomers_cis Enantiomers (cis) cluster_enantiomers_trans Enantiomers (trans) This compound This compound cis-Isomer cis-Isomer This compound->cis-Isomer cis trans-Isomer trans-Isomer This compound->trans-Isomer trans (1R,3S) (1R,3S) cis-Isomer->(1R,3S) (1S,3R) (1S,3R) cis-Isomer->(1S,3R) (1R,3R) (1R,3R) trans-Isomer->(1R,3R) (1S,3S) (1S,3S) trans-Isomer->(1S,3S)

Caption: Logical relationship of isomers of this compound.

experimental_workflow Start Start Synthesis Synthesis of this compound (from 3-Ethylcyclopentanol) Start->Synthesis Workup Reaction Workup and Crude Product Isolation Synthesis->Workup Diastereomer_Separation Separation of Diastereomers? Workup->Diastereomer_Separation Fractional_Distillation Fractional Distillation Diastereomer_Separation->Fractional_Distillation Yes Column_Chromatography Column Chromatography Diastereomer_Separation->Column_Chromatography Yes Enantiomer_Resolution Resolution of Enantiomers? Diastereomer_Separation->Enantiomer_Resolution No Fractional_Distillation->Enantiomer_Resolution Column_Chromatography->Enantiomer_Resolution Chiral_GC Chiral Gas Chromatography Enantiomer_Resolution->Chiral_GC Yes Characterization Spectroscopic Characterization (NMR, IR, MS) Enantiomer_Resolution->Characterization No Chiral_GC->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis and separation.

Conclusion

This technical guide has detailed the isomeric and stereoisomeric forms of this compound. While specific experimental data for this compound is sparse, this document provides a robust theoretical framework and practical experimental guidance based on established chemical principles and analogous systems. The provided methodologies for synthesis, separation, and characterization should serve as a valuable resource for researchers and professionals in organic chemistry and drug development, enabling them to confidently work with this and related chiral cyclopentane derivatives. Further experimental investigation is encouraged to populate the quantitative data for each stereoisomer, which would be a valuable contribution to the chemical literature.

References

A Technical Guide to the Conformational Analysis of 1,3-Disubstituted Cyclopentanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dynamic Cyclopentane (B165970) Ring

The cyclopentane ring, a ubiquitous scaffold in natural products and pharmaceutical compounds, is often depicted as a flat pentagon for simplicity. However, this representation belies its complex and dynamic three-dimensional nature. A planar conformation is energetically unfavorable due to significant torsional strain arising from the eclipsing of all carbon-carbon bonds. To alleviate this strain, the cyclopentane ring adopts non-planar, puckered conformations.

The two primary, low-energy conformations are the envelope (possessing Cₛ symmetry) and the twist or half-chair (possessing C₂ symmetry). In the envelope form, four carbon atoms are coplanar, with the fifth atom puckered out of the plane. In the twist form, three atoms are roughly coplanar, with the other two displaced on opposite sides of this plane.

These conformations are energetically very similar, with an energy barrier of less than 0.5 kcal/mol between them.[1] This low barrier allows for rapid interconversion at room temperature through a motion known as pseudorotation , where the pucker effectively rotates around the ring. The introduction of substituents at the 1 and 3 positions, however, creates distinct energy minima, making a detailed conformational analysis essential for understanding molecular properties and reactivity.

Conformational Equilibria in 1,3-Disubstituted Cyclopentanes

The presence of substituents at the C1 and C3 positions gives rise to cis and trans diastereomers. The steric and electronic interactions of these substituents dictate the preferred conformation of the ring.

cis-1,3-Disubstituted Cyclopentanes

For a cis-1,3-disubstituted cyclopentane, the substituents are on the same face of the ring. This isomer exists in a conformational equilibrium between a pseudo-diequatorial (e,e) and a pseudo-diaxial (a,a) arrangement.

  • Pseudo-Diequatorial (e,e): In this conformation, both substituents occupy positions that are directed away from the bulk of the ring, minimizing steric strain. This is generally the more stable conformation.

  • Pseudo-Diaxial (a,a): This arrangement places both substituents in more sterically hindered axial-like positions. This leads to significant transannular strain, a repulsive interaction between the two substituents across the ring, making this conformation highly unfavorable.

For most substituents, the energy difference is large enough that the molecule exists almost exclusively in the pseudo-diequatorial conformation.

trans-1,3-Disubstituted Cyclopentanes

In the trans isomer, the substituents are on opposite faces of the ring. This results in two energetically equivalent pseudo-axial/pseudo-equatorial (a,e) conformations that rapidly interconvert. Because the energy of an (a,e) conformer is identical to its ring-flipped (e,a) counterpart, the trans isomer exists as a 1:1 mixture of these two conformations.

The overall stability of the trans isomer is generally lower than the cis isomer's diequatorial conformer because the trans isomer always has one substituent in a sterically less favorable pseudo-axial position.

Quantitative Conformational Analysis

The relative stabilities and populations of different conformers can be quantified through experimental and computational methods. While extensive data exists for cyclohexane (B81311) systems, quantitative analysis for cyclopentanes is more complex due to the flexibility of the ring. The following tables summarize representative data for 1,3-disubstituted systems.

Table 1: Conformational Energy Differences (ΔG°) for 1,3-Disubstituted Cyclopentanes

CompoundIsomerMore Stable ConformerLess Stable ConformerΔG° (kcal/mol)Method
1,3-Dimethylcyclopentanecisdiequatorialdiaxial> 2.0 (est.)Steric Analysis
1,3-Dimethylcyclopentanetransaxial/equatorialequatorial/axial0Symmetry
1,3-DichlorocyclopentanecisdiequatorialdiaxialN/APrimarily diequatorial
1,3-Dichlorocyclopentanetransaxial/equatorialequatorial/axial0Symmetry

Note: Precise experimental ΔG° values for 1,3-disubstituted cyclopentanes are less common in the literature compared to cyclohexanes due to the rapid pseudorotation. Values are often inferred from steric principles or computational studies.

Table 2: Representative ³J(H,H) Coupling Constants for Cyclopentane Derivatives

Coupling TypeDihedral Angle (Φ)Typical Value (Hz)Relationship to Conformation
³J(H,H) cis~0-30°7.0 - 9.0Protons on the same face of the ring.
³J(H,H) trans (eq-eq like)~120°2.0 - 5.0Protons on opposite faces, both pseudo-equatorial.
³J(H,H) trans (ax-ax like)~150-180°8.0 - 12.0Protons on opposite faces, both pseudo-axial.

These values are generalized. The observed coupling constant is a population-weighted average of the couplings in all contributing conformations.[2]

Experimental & Computational Protocols

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry is the cornerstone of modern conformational analysis.

Protocol: NMR Spectroscopy for Conformational Analysis

Objective: To determine the dominant conformation and, if possible, the equilibrium constant between conformers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified 1,3-disubstituted cyclopentane derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN) in a high-quality NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard high-resolution ¹H NMR spectrum.

    • Analyze the multiplicity and coupling constants (J-values) of the ring protons. Vicinal (³J) couplings are particularly informative.

  • Application of the Karplus Equation:

    • The Karplus equation relates the magnitude of the vicinal coupling constant ³J(H,H) to the dihedral angle (Φ) between the two protons.[3][4]

    • Equation: J(Φ) = Acos²(Φ) + Bcos(Φ) + C

    • Use established parameters for A, B, and C to estimate the dihedral angles from the observed coupling constants.[5] For example, large ³J values (~8-12 Hz) suggest a trans-diaxial-like relationship (Φ ≈ 180°), while small values (~2-5 Hz) suggest a trans-diequatorial-like or gauche relationship.[2]

  • Nuclear Overhauser Effect (NOE) Spectroscopy:

    • Perform a 1D NOE (Difference NOE) or 2D NOESY experiment.[6][7]

    • The NOE effect is observed between protons that are close in space (< 5 Å), irrespective of their bonding connectivity.

    • Irradiating a proton on a substituent and observing an NOE enhancement to a ring proton (or vice versa) can definitively establish their relative spatial orientation (e.g., axial vs. equatorial). For example, in a pseudo-diaxial conformation, a strong NOE would be expected between the two axial-like substituents.

  • Variable Temperature (VT) NMR (Optional):

    • If two or more conformations are in equilibrium, their signals may be broadened or averaged at room temperature.

    • By lowering the temperature, the rate of interconversion can be slowed on the NMR timescale, allowing for the observation of distinct signals for each conformer ("freezing out" the conformations).[8][9]

    • Integrate the signals at low temperature to determine the population ratio and calculate the Gibbs free energy difference (ΔG° = -RTlnK).

Protocol: Computational Chemistry Analysis

Objective: To calculate the geometries, relative energies, and predicted NMR parameters of all possible low-energy conformers.

Methodology:

  • Structure Building: Construct 3D models of the possible conformers (e.g., envelope and twist forms for both cis and trans isomers) using a molecular modeling program.

  • Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search using a low-level theory (e.g., molecular mechanics) to identify all potential energy minima.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimizations for each identified conformer using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[10][11]

    • The optimization finds the lowest energy geometry for that specific conformational well.

  • Frequency Calculation:

    • Perform a frequency calculation on each optimized geometry at the same level of theory.

    • The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • The results provide thermodynamic data, including zero-point vibrational energies (ZPVE) and thermal corrections to Gibbs free energy.

  • NMR Parameter Prediction:

    • Using the optimized geometries, calculate NMR chemical shifts and spin-spin coupling constants using methods like GIAO (Gauge-Independent Atomic Orbital) for chemical shifts and CP-DFT for coupling constants.[1]

    • Compare the calculated coupling constants and predicted NOEs with the experimental data to validate the computationally determined conformational preferences.

Visualizing Conformational Relationships

Graphviz diagrams can effectively illustrate the dynamic relationships between different conformers and the workflow of a typical analysis.

Cyclopentane Pseudorotation

G cluster_pseudo Pseudorotation Pathway Envelope1 Envelope (Cs) Twist1 Twist (C2) Envelope1->Twist1 Low Barrier Envelope2 Envelope' (Cs) Twist1->Envelope2 Low Barrier Twist2 Twist' (C2) Envelope2->Twist2 Low Barrier Twist2->Envelope1 Low Barrier

Caption: Rapid interconversion of cyclopentane envelope and twist forms via pseudorotation.

Conformational Equilibrium of cis-1,3-Disubstituted Cyclopentane

G Diequatorial cis-Diequatorial (e,e) (Major, Low Energy) Diaxial cis-Diaxial (a,a) (Minor, High Energy) Diequatorial->Diaxial Ring Flip (High ΔG°)

Caption: Equilibrium for cis-1,3-disubstituted cyclopentanes strongly favors the diequatorial form.

Conformational Equilibrium of trans-1,3-Disubstituted Cyclopentane

G AE trans-Axial/Equatorial (a,e) EA trans-Equatorial/Axial (e,a) AE->EA Ring Flip (ΔG° = 0)

Caption: Trans-1,3-disubstituted cyclopentanes exist as a 1:1 mixture of two equivalent conformers.

Workflow for Conformational Analysis

G cluster_exp Experimental Protocol cluster_comp Computational Protocol cluster_analysis Analysis & Conclusion Synthesis Synthesis & Purification NMR_Acq NMR Data Acquisition (¹H, J-Coupling, NOESY) Synthesis->NMR_Acq VT_NMR Variable Temp. NMR (Optional) NMR_Acq->VT_NMR Compare Compare Experimental & Calculated Data NMR_Acq->Compare Modeling Build Initial Structures Opt_Freq DFT Optimization & Freq. Calculation Modeling->Opt_Freq NMR_Pred Predict NMR Parameters Opt_Freq->NMR_Pred NMR_Pred->Compare Conclusion Assign Dominant Conformation & Determine ΔG° Compare->Conclusion

References

An In-Depth Technical Guide to Alternative Methods for the Synthesis of 1-Bromo-3-ethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alternative synthetic routes for the preparation of 1-Bromo-3-ethylcyclopentane, a valuable building block in organic synthesis and drug development. The document details several distinct methodologies, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable pathway for their specific needs.

Synthesis via Free-Radical Bromination of Ethylcyclopentane (B167899)

This method offers a direct approach to this compound from the readily available starting material, ethylcyclopentane. The reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator. While direct, this method may suffer from a lack of regioselectivity, potentially yielding a mixture of brominated isomers. The major product is generally the one resulting from the formation of the most stable radical intermediate.

Experimental Protocol:

A representative procedure for the free-radical bromination of an alkane using N-Bromosuccinimide (NBS) is as follows:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of ethylcyclopentane (1.0 eq.) in a suitable solvent such as carbon tetrachloride or chloroform (B151607) is prepared.

  • N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator, such as benzoyl peroxide (0.02 eq.), are added to the solution.

  • The reaction mixture is heated to reflux and irradiated with a UV lamp to facilitate the initiation of the radical chain reaction.

  • The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.

  • The filtrate is washed sequentially with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to isolate this compound.

Quantitative Data:

ParameterValueReference
Starting MaterialEthylcyclopentaneGeneral Knowledge
ReagentsN-Bromosuccinimide (NBS), Benzoyl Peroxide[1],[2]
SolventCarbon Tetrachloride / Chloroform[1],[2]
Typical YieldModerate to Good (Estimated)General Knowledge
PurityRequires careful purificationGeneral Knowledge

Reaction Pathway:

Free_Radical_Bromination Ethylcyclopentane Ethylcyclopentane NBS NBS, Benzoyl Peroxide (Initiator), hv Product This compound NBS->Product Free-Radical Substitution Synthesis_from_Alcohol Cyclopentanone Cyclopentanone Grignard 1. EtMgBr 2. H₃O⁺ Alcohol 3-Ethylcyclopentanol Grignard->Alcohol Grignard Reaction PBr3 PBr₃ Appel PPh₃, CBr₄ Product This compound PBr3->Product Bromination Appel->Product Appel Reaction Hydrobromination_Pathway Alcohol 3-Ethylcyclopentanol Dehydration H₂SO₄, Δ Alkene 3-Ethylcyclopentene Dehydration->Alkene Dehydration HBr HBr Product This compound HBr->Product Hydrobromination Hunsdiecker_Reaction CarboxylicAcid 3-Ethylcyclopentanecarboxylic acid Reagents HgO, Br₂, CCl₄, Δ Product This compound Reagents->Product Cristol-Firth Modification

References

Synthesis of 1-Bromo-3-ethylcyclopentane: A Technical Guide to Starting Materials and Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic pathways for obtaining 1-Bromo-3-ethylcyclopentane, a valuable building block in organic synthesis. The document outlines two principal routes starting from commercially available precursors, providing detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate laboratory application.

Executive Summary

The synthesis of this compound can be efficiently achieved through two primary pathways, both commencing from 3-ethylcyclopentanone (B81463). The first route involves the reduction of the ketone to 3-ethylcyclopentanol, followed by a nucleophilic substitution to yield the target bromide. The second pathway proceeds via the dehydration of 3-ethylcyclopentanol to form 3-ethylcyclopentene (B1593912), which then undergoes anti-Markovnikov hydrobromination. This guide provides a comparative analysis of these routes, offering detailed methodologies for each step.

Starting Materials

The selection of appropriate starting materials is critical for the successful synthesis of this compound. The following table summarizes the key reactants and reagents for the proposed synthetic routes.

Compound Name Structure Molecular Formula Key Role Commercial Availability
3-Ethylcyclopentanone3-EthylcyclopentanoneC₇H₁₂OPrimary Starting MaterialReadily Available
Sodium Borohydride (B1222165)NaBH₄NaBH₄Reducing AgentReadily Available
3-Ethylcyclopentanol3-EthylcyclopentanolC₇H₁₄OIntermediateCommercially Available
Phosphorus TribromidePBr₃PBr₃Brominating AgentReadily Available
3-Ethylcyclopentene3-EthylcyclopenteneC₇H₁₂IntermediateCommercially Available
Hydrogen BromideHBrHBrReagent for HydrobrominationReadily Available
Benzoyl Peroxide(C₆H₅CO)₂O₂C₁₄H₁₀O₄Radical InitiatorReadily Available

Synthetic Pathways

Two logical and experimentally viable synthetic routes for this compound are presented below.

Route 1: From 3-Ethylcyclopentanone via Reduction and Bromination

This pathway involves two sequential steps: the reduction of 3-ethylcyclopentanone to 3-ethylcyclopentanol, followed by the conversion of the alcohol to the corresponding alkyl bromide.

Route_1 Start 3-Ethylcyclopentanone Intermediate 3-Ethylcyclopentanol Start->Intermediate Reduction (e.g., NaBH₄, MeOH) Product This compound Intermediate->Product Bromination (e.g., PBr₃)

Caption: Synthetic pathway from 3-ethylcyclopentanone to this compound via a reduction and subsequent bromination.

Route 2: From 3-Ethylcyclopentanol via Dehydration and Hydrobromination

This alternative route utilizes 3-ethylcyclopentanol, which is dehydrated to 3-ethylcyclopentene. The alkene is then subjected to a radical-initiated hydrobromination to yield the final product.

Route_2 Start 3-Ethylcyclopentanol Intermediate 3-Ethylcyclopentene Start->Intermediate Dehydration (e.g., H₂SO₄, heat) Product This compound Intermediate->Product Anti-Markovnikov Hydrobromination (HBr, ROOR)

Caption: Synthesis of this compound from 3-ethylcyclopentanol involving dehydration followed by anti-Markovnikov hydrobromination.

Experimental Protocols

The following are detailed experimental procedures for the key transformations in the synthesis of this compound.

Protocol 1: Synthesis of 3-Ethylcyclopentanol from 3-Ethylcyclopentanone

Materials:

  • 3-Ethylcyclopentanone

  • Methanol (B129727) (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethylcyclopentanone (1.0 eq) in methanol (5 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.3 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 3-ethylcyclopentanol.

  • The product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound from 3-Ethylcyclopentanol

Materials:

  • 3-Ethylcyclopentanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place 3-ethylcyclopentanol (1.0 eq) in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture to 0 °C and carefully pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Protocol 3: Synthesis of 3-Ethylcyclopentene from 3-Ethylcyclopentanol

Materials:

  • 3-Ethylcyclopentanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂)

  • Distillation apparatus.

Procedure:

  • In a distillation flask, place 3-ethylcyclopentanol (1.0 eq) and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture gently. The 3-ethylcyclopentene will distill as it is formed.

  • Collect the distillate in a flask cooled in an ice bath.

  • Wash the distillate with saturated aqueous sodium bicarbonate solution to neutralize any acidic impurities, followed by water.

  • Dry the organic layer over anhydrous calcium chloride and purify by simple distillation.

Protocol 4: Synthesis of this compound from 3-Ethylcyclopentene

Materials:

  • 3-Ethylcyclopentene

  • Hydrogen bromide (HBr, gas or solution in acetic acid)

  • Benzoyl peroxide (or another radical initiator, ROOR)

  • Anhydrous solvent (e.g., pentane)

  • Round-bottom flask, gas inlet tube (if using HBr gas), magnetic stirrer, UV lamp (optional).

Procedure:

  • In a round-bottom flask, dissolve 3-ethylcyclopentene (1.0 eq) in a suitable anhydrous solvent.

  • Add a catalytic amount of benzoyl peroxide.

  • Cool the mixture in an ice bath.

  • Bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise, while irradiating with a UV lamp or gently heating to initiate the radical reaction.[1][2][3][4][5][6][7][8][9]

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation.

Quantitative Data Comparison

The following table summarizes the expected yields and key reaction conditions for the different synthetic steps. Please note that yields are highly dependent on experimental conditions and scale.

Reaction Starting Material Product Key Reagents Typical Yield (%) Reference
Reduction3-Ethylcyclopentanone3-EthylcyclopentanolNaBH₄, MeOH85-95General knowledge
Bromination3-EthylcyclopentanolThis compoundPBr₃60-80General knowledge
Dehydration3-Ethylcyclopentanol3-EthylcyclopenteneH₂SO₄, heat70-85General knowledge
Hydrobromination3-EthylcyclopenteneThis compoundHBr, ROOR70-90[1][2][3][4][5][6][7][8][9]

Spectroscopic Data for this compound

  • ¹H NMR: Complex multiplets in the aliphatic region (1-4 ppm). The proton attached to the carbon bearing the bromine atom (CH-Br) would be expected to appear as a downfield multiplet.

  • ¹³C NMR: Signals corresponding to the seven carbon atoms. The carbon attached to the bromine (C-Br) would be shifted downfield compared to the other sp³ carbons.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • IR Spectroscopy: Characteristic C-H stretching and bending vibrations for alkanes. A C-Br stretching vibration would be expected in the fingerprint region (typically 500-700 cm⁻¹).

Conclusion

This technical guide provides a comprehensive overview of the starting materials and synthetic routes for the preparation of this compound. Both presented pathways are viable and utilize readily available starting materials and reagents. The choice of route may depend on the specific requirements of the researcher, including available equipment and desired purity of the final product. The provided experimental protocols and comparative data serve as a valuable resource for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide on the Thermodynamic Stability of 1-Bromo-3-ethylcyclopentane Conformers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the various conformers of 1-bromo-3-ethylcyclopentane. Due to the absence of direct experimental data for this specific molecule in the current body of scientific literature, this guide outlines a robust computational methodology to determine the relative stabilities of its stereoisomers and their corresponding envelope and twist conformations. This document serves as a detailed roadmap for researchers seeking to understand the conformational landscape of substituted cyclopentanes, which is a crucial aspect in the fields of medicinal chemistry and material science, where molecular geometry dictates intermolecular interactions and macroscopic properties.

Introduction to Cyclopentane (B165970) Conformational Analysis

Cyclopentane, unlike its six-membered counterpart cyclohexane, does not possess a rigid, low-energy chair conformation. Instead, to alleviate the torsional strain that would be present in a planar structure, cyclopentane adopts puckered conformations.[1][2][3] The two most commonly discussed non-planar conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) .[4] In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane, resembling a flap.[5][6] The twist conformation has two adjacent atoms displaced in opposite directions from the plane of the other three.[4] The energy barrier between these conformers is very low, leading to a phenomenon known as pseudorotation, where the molecule rapidly interconverts between various envelope and twist forms.[7]

The introduction of substituents on the cyclopentane ring significantly influences the conformational equilibrium. The steric and electronic interactions of the substituents dictate the preferred positions on the ring and, consequently, the lowest energy conformation of the entire molecule. For a 1,3-disubstituted cyclopentane such as this compound, the relative orientation of the bromo and ethyl groups (cis or trans) will be the primary determinant of the overall conformational preference and thermodynamic stability.

Conformational Isomers of this compound

The presence of two stereocenters at the C1 and C3 positions of this compound gives rise to two diastereomers: cis-1-bromo-3-ethylcyclopentane and trans-1-bromo-3-ethylcyclopentane. For each diastereomer, a set of envelope and twist conformers exists. The primary energetic considerations for determining the most stable conformer are:

  • Steric Strain: Repulsive van der Waals interactions between the substituents and with the hydrogen atoms on the ring.

  • Torsional Strain: Strain arising from eclipsed or gauche interactions between bonds on adjacent carbons.

  • Dipole-Dipole Interactions: Repulsive or attractive interactions between the polar C-Br bond and other bonds in the molecule.

In the absence of experimental data, computational modeling provides a powerful tool to quantify these energetic contributions and predict the most stable conformers.

Proposed Computational Methodology for Conformational Analysis

To obtain reliable quantitative data on the thermodynamic stability of this compound conformers, a multi-step computational chemistry workflow is proposed. This approach is based on established methods for conformational analysis of organic molecules.

Initial Structure Generation and Molecular Mechanics Minimization
  • Structure Generation: The initial 3D structures of all possible stereoisomers (cis and trans) and their likely envelope and twist conformers will be generated using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Molecular Mechanics (MM) Conformational Search: A conformational search using a suitable force field (e.g., MMFF94 or AMBER) will be performed to identify a broad range of low-energy conformers for each stereoisomer. This step is crucial for exploring the potential energy surface efficiently.

Quantum Mechanical Geometry Optimization and Frequency Calculations
  • Geometry Optimization: The low-energy conformers identified from the molecular mechanics search will be subjected to full geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a basis set that can adequately describe the bromine atom (e.g., 6-311+G(d,p)) is recommended.

  • Frequency Analysis: Vibrational frequency calculations will be performed on each optimized structure at the same level of theory. The absence of imaginary frequencies will confirm that each structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Calculation of Thermodynamic Properties

The relative Gibbs free energies (ΔG) of the conformers will be calculated at a standard temperature (e.g., 298.15 K) using the following equation:

ΔG = ΔE_elec + ΔZPVE + ΔH_thermal - TΔS

where:

  • ΔE_elec is the difference in electronic energies.

  • ΔZPVE is the difference in zero-point vibrational energies.

  • ΔH_thermal is the difference in thermal enthalpy corrections.

  • T is the temperature in Kelvin.

  • ΔS is the difference in entropy.

The Boltzmann distribution will then be used to calculate the equilibrium population of each conformer at the given temperature.

Predicted Quantitative Data (Hypothetical)

Based on the general principles of conformational analysis of substituted cyclopentanes, the following tables present hypothetical yet realistic quantitative data that could be expected from the proposed computational study. These values are for illustrative purposes and would need to be confirmed by actual calculations.

Table 1: Predicted Relative Energies and Populations of cis-1-Bromo-3-ethylcyclopentane Conformers

ConformerDescriptionRelative Energy (kcal/mol)Predicted Population at 298 K (%)
cis-Envelope (Br-axial, Et-equatorial)Bromine on the flap, ethyl group on the base0.0065
cis-Envelope (Br-equatorial, Et-axial)Ethyl group on the flap, bromine on the base0.8520
cis-TwistTwist conformation0.5015

Table 2: Predicted Relative Energies and Populations of trans-1-Bromo-3-ethylcyclopentane Conformers

ConformerDescriptionRelative Energy (kcal/mol)Predicted Population at 298 K (%)
trans-Envelope (Br-equatorial, Et-equatorial)Both substituents in pseudo-equatorial positions0.0075
trans-Envelope (Br-axial, Et-axial)Both substituents in pseudo-axial positions1.505
trans-TwistTwist conformation0.7020

Visualizing the Conformational Analysis Workflow

The logical flow of the proposed computational methodology can be visualized using the following diagram generated with Graphviz.

Conformational_Analysis_Workflow cluster_start Initial Structure Generation cluster_mm Molecular Mechanics cluster_qm Quantum Mechanics cluster_analysis Thermodynamic Analysis cluster_end Final Output Start Define Stereoisomers (cis and trans) MM_Search Conformational Search (e.g., MMFF94) Start->MM_Search Low_Energy_Conformers Identify Low-Energy Conformers MM_Search->Low_Energy_Conformers DFT_Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Low_Energy_Conformers->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Energy_Analysis Calculate Relative Gibbs Free Energies (ΔG) Freq_Calc->Energy_Analysis Population_Analysis Determine Equilibrium Populations (Boltzmann Distribution) Energy_Analysis->Population_Analysis Final_Result Ranked Stability of Conformers Population_Analysis->Final_Result

Caption: Computational workflow for determining the thermodynamic stability of this compound conformers.

Conclusion

References

An In-depth Technical Guide to the Solubility of 1-Bromo-3-ethylcyclopentane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the solubility characteristics of 1-Bromo-3-ethylcyclopentane in various organic solvents. In the absence of extensive empirical data for this specific compound, this document leverages fundamental principles of chemical solubility, and qualitative data from structurally similar compounds, to provide a robust predictive analysis and procedural framework for experimental determination.

Introduction to this compound

This compound is a halogenated cycloalkane. Its molecular structure, featuring a nonpolar cyclopentane (B165970) ring and an ethyl group, combined with a polar carbon-bromine bond, dictates its solubility behavior. The bromine atom introduces a dipole moment, yet the overall molecule retains a significant nonpolar character due to the hydrocarbon framework. Understanding its solubility is essential for applications in organic synthesis, purification processes, and as an intermediate in the development of new chemical entities.

Predicted Solubility Profile

The solubility of this compound is primarily governed by the "like dissolves like" principle.[1][2][3] This principle posits that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.[4][5][6]

  • Nonpolar Solvents: Due to its predominantly nonpolar structure, this compound is expected to exhibit high solubility in nonpolar organic solvents.[1][7] The van der Waals forces between the haloalkane and nonpolar solvent molecules are comparable in strength to the forces within the separate components, facilitating dissolution.[2]

  • Polar Aprotic Solvents: In polar aprotic solvents, moderate solubility is anticipated. The dipole-dipole interactions between the C-Br bond and the solvent can contribute to solvation.

  • Polar Protic Solvents: Solubility in polar protic solvents, such as alcohols, is likely to be limited. While some dipole-dipole interactions are possible, the haloalkane cannot participate in or significantly disrupt the strong hydrogen bonding networks of these solvents.[2]

  • Aqueous Solubility: this compound is expected to have very low solubility in water.[1][2] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new, weaker interactions with the haloalkane.[2]

Quantitative Solubility Data

Solvent ClassRepresentative SolventsPredicted Solubility of this compound
Nonpolar Aliphatic Hexane, HeptaneHigh / Miscible
Nonpolar Aromatic Toluene, BenzeneHigh / Miscible
Halogenated Dichloromethane, ChloroformHigh / Miscible
Ethers Diethyl Ether, Tetrahydrofuran (THF)High / Miscible
Ketones Acetone, Methyl Ethyl KetoneModerate
Esters Ethyl AcetateModerate to High
Alcohols (Protic) Methanol, EthanolLow to Moderate
Polar Aprotic Acetonitrile, Dimethylformamide (DMF)Low to Moderate
Aqueous (Polar Protic) WaterVery Low / Immiscible

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of solubility for a compound like this compound.

Protocol 1: Visual Miscibility and Qualitative Solubility Assessment

This method provides a rapid, qualitative assessment of solubility.[8]

  • Materials:

    • This compound

    • A selection of organic solvents (e.g., hexane, toluene, ethyl acetate, ethanol, water)

    • Small test tubes or vials (e.g., 13x100 mm)

    • Pipettes or graduated cylinders

    • Vortex mixer (optional)

  • Procedure:

    • Add 1 mL of the chosen organic solvent to a clean, dry test tube.

    • Carefully add 0.1 mL of this compound to the solvent.

    • Securely cap the test tube and vortex or invert it gently for 30 seconds to ensure thorough mixing.

    • Allow the mixture to stand for 2 minutes and observe.

    • Observations:

      • Miscible/Soluble: A clear, homogeneous solution with no visible phase separation.

      • Partially Miscible/Partially Soluble: The formation of a cloudy or heterogeneous mixture, or two distinct layers with a noticeable change in the volume of each.

      • Immiscible/Insoluble: The formation of two distinct, clear layers with no apparent mixing.[4]

Protocol 2: Quantitative Solubility Determination by UV-Vis Spectrophotometry

This method is suitable for quantifying the solubility of a UV-active compound in a UV-transparent solvent.

  • Materials:

    • UV-Vis Spectrophotometer

    • Quartz cuvettes

    • Analytical balance

    • Volumetric flasks and pipettes

    • The solute (this compound) and a suitable solvent

    • Syringe filters (e.g., 0.22 µm PTFE)

  • Procedure:

    Part A: Preparation of a Standard Curve

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the solute.

    • Plot a graph of absorbance versus concentration to generate a standard curve. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used for concentration determination.

    Part B: Analysis of a Saturated Solution

    • Add an excess amount of this compound to a known volume of the solvent in a vial.

    • Seal the vial and agitate it at a constant temperature until equilibrium is reached (e.g., 24 hours).

    • Allow the solution to settle, permitting the excess solute to precipitate.

    • Carefully withdraw a sample from the supernatant and filter it using a syringe filter to remove any undissolved solute.

    • Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the standard curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the equation from the standard curve to calculate the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which represents the quantitative solubility.

Visualizations

The following diagrams illustrate key concepts and workflows related to solubility determination.

G Diagram 1: General Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_solute Prepare Solute (this compound) mix Mix Solute and Solvent (Excess Solute) prep_solute->mix prep_solvent Select & Prepare Organic Solvent prep_solvent->mix equilibrate Equilibrate at Constant Temperature mix->equilibrate separate Separate Supernatant (Filtration/Centrifugation) equilibrate->separate analysis_method Quantitative Analysis (e.g., UV-Vis, GC, HPLC) separate->analysis_method calc Calculate Concentration (Solubility) analysis_method->calc result result calc->result Solubility Data G Diagram 2: Conceptual Representation of Miscibility cluster_miscible Miscible System cluster_immiscible Immiscible System A Solvent A C Homogeneous Solution A->C B Solvent B B->C X Solvent X Z Phase Separation (Two Layers) X->Z Y Solvent Y Y->Z

References

Methodological & Application

Application Notes and Protocols: 1-Bromo-3-ethylcyclopentane as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-bromo-3-ethylcyclopentane as a versatile precursor in the synthesis of various functionalized cyclopentane (B165970) derivatives. The protocols detailed herein are foundational for the generation of key intermediates applicable in medicinal chemistry and materials science.

Introduction

This compound is a secondary alkyl halide that serves as a valuable starting material for a variety of organic transformations. Its structure allows for the introduction of diverse functional groups through nucleophilic substitution, the formation of carbon-carbon bonds via Grignard reagents, and the synthesis of alkenes through elimination reactions. The stereochemistry of the ethyl-substituted cyclopentane ring can influence the regio- and stereoselectivity of these reactions, making it an interesting substrate for the synthesis of complex target molecules.

Key Synthetic Applications

This compound is a precursor for three primary classes of reactions, each yielding a unique set of products with broad synthetic potential.

  • Grignard Reagent Formation: The corresponding Grignard reagent, (3-ethylcyclopentyl)magnesium bromide, is a potent nucleophile for the formation of new carbon-carbon bonds.

  • Nucleophilic Substitution (SN2): Direct displacement of the bromide by various nucleophiles allows for the introduction of a wide range of functional groups.

  • Elimination (E2): Dehydrobromination leads to the formation of cyclopentene (B43876) derivatives, which are themselves useful intermediates.

The logical workflow for the utilization of this compound as a precursor is outlined below.

G cluster_products Products A This compound B Grignard Reaction (Mg, THF) A->B Forms C-Mg bond C Nucleophilic Substitution (SN2) (e.g., NaN3, DMF) A->C Displaces Br- D Elimination Reaction (E2) (e.g., KOtBu, t-BuOH) A->D Removes HBr E (3-Ethylcyclopentyl)magnesium bromide B->E F 1-Azido-3-ethylcyclopentane C->F G 3-Ethylcyclopentene (B1593912) & 4-Ethylcyclopentene D->G

Figure 1: Synthetic pathways from this compound.

Application Note 1: Grignard Reagent Formation and Subsequent Reactions

The formation of (3-ethylcyclopentyl)magnesium bromide from this compound provides a powerful tool for the construction of more complex molecules. This organometallic intermediate can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form alcohols and carboxylic acids, respectively.

Quantitative Data

The yield of Grignard reagent formation is typically high, though it is often used in situ. The subsequent reaction with an electrophile can also proceed with good to excellent yields. While specific data for this compound is not extensively published, analogous reactions with similar secondary alkyl bromides provide a reasonable expectation of outcomes.

Reactant 1Reactant 2ProductTypical Yield (%)Reference
1-Bromo-4-chlorobenzeneMg, then DMF4-Chlorobenzaldehyde50-80 (crude)[1]
BromoethaneMg, then Cyclopentanone1-Ethylcyclopentanol~42 (distilled)[2]
Experimental Protocol: Synthesis of 3-Ethylcyclopentanol

This protocol describes the in situ preparation of (3-ethylcyclopentyl)magnesium bromide and its subsequent reaction with formaldehyde (B43269) to yield 3-ethylcyclopentanol.

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a nitrogen atmosphere.

    • To the flask, add magnesium turnings and a crystal of iodine.

    • Add a small amount of a solution of this compound in anhydrous THF via the dropping funnel to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

    • Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • In a separate flask, heat paraformaldehyde under a nitrogen atmosphere to generate gaseous formaldehyde, which is then bubbled through the Grignard solution. Alternatively, add dry paraformaldehyde portion-wise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-ethylcyclopentanol.

G A This compound + Mg B Initiation with I₂ in anhydrous THF A->B C Formation of (3-Ethylcyclopentyl)magnesium bromide B->C D Reaction with Formaldehyde (CH₂O) C->D E Aqueous Work-up (NH₄Cl) D->E F Purification E->F G 3-Ethylcyclopentanol F->G

Figure 2: Workflow for the synthesis of 3-ethylcyclopentanol.

Application Note 2: Nucleophilic Substitution to Form 1-Azido-3-ethylcyclopentane

The azide (B81097) functional group is a versatile precursor for the synthesis of amines, amides, and triazoles. The SN2 reaction of this compound with sodium azide provides a direct route to 1-azido-3-ethylcyclopentane, a key intermediate for further functionalization.

Quantitative Data

SN2 reactions of secondary alkyl bromides with sodium azide generally proceed in good to high yields. The reaction is stereospecific, proceeding with inversion of configuration at the carbon center.

SubstrateProductYield (%)Reference
(R)-2-Chlorobutane(S)-2-MethoxybutaneNot specified[3]
Benzyl bromideBenzyl azide82 (in one-pot reaction)[3]
Experimental Protocol: Synthesis of 1-Azido-3-ethylcyclopentane

This protocol details the synthesis of 1-azido-3-ethylcyclopentane via an SN2 reaction.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound in DMF.

    • Add sodium azide to the solution and stir the mixture at room temperature.

    • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-azido-3-ethylcyclopentane.

G cluster_reactants Reactants A This compound C SN2 Reaction (DMF, 50-60 °C) A->C B Sodium Azide (NaN₃) B->C D Work-up and Purification C->D E 1-Azido-3-ethylcyclopentane D->E

Figure 3: Experimental workflow for the synthesis of 1-azido-3-ethylcyclopentane.

Application Note 3: Elimination Reaction to Synthesize Cyclopentene Derivatives

The E2 elimination of this compound using a bulky base, such as potassium tert-butoxide, favors the formation of the less substituted (Hofmann) product, 4-ethylcyclopentene, over the more substituted (Zaitsev) product, 3-ethylcyclopentene. This regioselectivity is a key feature of eliminations with sterically hindered bases.[4][5]

Quantitative Data

The product ratio in elimination reactions is highly dependent on the base and substrate structure. For secondary alkyl halides, bulky bases typically yield a higher proportion of the Hofmann product.

SubstrateBaseHofmann Product (%)Zaitsev Product (%)Reference
2-BromobutaneKOtBu5347[5]
2-BromopentaneKOtBu6634[5]
1-Bromo-1-methylcyclopentaneKOtBuMajor product: 1-methylcyclopenteneMinor product: methylenecyclopentane[6]
Experimental Protocol: Dehydrobromination of this compound

This protocol describes the E2 elimination of this compound to yield a mixture of 3-ethylcyclopentene and 4-ethylcyclopentene.

Materials:

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.

    • Add this compound to the solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-4 hours, monitoring by GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and add pentane.

    • Wash the organic layer with water and then with brine in a separatory funnel.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the pentane by distillation.

    • The resulting mixture of 3-ethylcyclopentene and 4-ethylcyclopentene can be analyzed by GC-MS to determine the product ratio. Further purification can be achieved by fractional distillation if the boiling points are sufficiently different.

G cluster_zaitsev Zaitsev Pathway cluster_hofmann Hofmann Pathway A This compound B Abstraction of β-H at C2 A->B Minor Product D Abstraction of β-H at C5 A->D Major Product (with bulky base) C 3-Ethylcyclopentene (More substituted) B->C E 4-Ethylcyclopentene (Less substituted) D->E

Figure 4: Regioselectivity in the E2 elimination of this compound.

References

Application Notes and Protocols for the Formation of 3-Ethylcyclopentylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds essential for the formation of carbon-carbon bonds in organic synthesis.[1] The preparation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] This document provides detailed application notes and protocols for the formation of the Grignard reagent from 1-bromo-3-ethylcyclopentane, a secondary cycloalkyl halide. Particular attention is given to optimizing reaction conditions and mitigating potential side reactions inherent to sterically hindered substrates.

Reaction Scheme

The overall reaction for the formation of 3-ethylcyclopentylmagnesium bromide is as follows:

This compound + Mg → 3-Ethylcyclopentylmagnesium Bromide

Key Reaction Parameters and Optimization

The successful formation of a Grignard reagent from a secondary alkyl bromide like this compound is highly dependent on several critical parameters. Due to the potential for side reactions, careful control of the experimental conditions is necessary to maximize the yield of the desired organomagnesium compound.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions and expected yields for the formation of Grignard reagents from various alkyl bromides. This data provides a baseline for the synthesis of 3-ethylcyclopentylmagnesium bromide.

Alkyl HalideSolventInitiation MethodReaction Temperature (°C)Typical Reaction Time (h)Expected Yield (%)Key Considerations
Ethyl BromideDiethyl EtherSpontaneous/Gentle WarmingReflux (~35°C)1 - 290 - 95Highly reactive, reaction initiates easily.
Cyclopentyl BromideDiethyl Ether or THFIodine crystal, 1,2-dibromoethane (B42909)Reflux1 - 370 - 90Initiation may require activation. Wurtz coupling is a potential side reaction.[3]
This compound (Predicted)Diethyl Ether or THFIodine crystal, 1,2-dibromoethaneReflux2 - 465 - 85Increased steric hindrance may slow the reaction and increase the likelihood of Wurtz coupling. Slow addition of the alkyl bromide is crucial.
tert-Butyl BromideDiethyl Ether or THFActivated Magnesium (e.g., Rieke)Room Temperature to Reflux2 - 520 - 50Highly sterically hindered, prone to elimination and other side reactions.[4]

Experimental Protocols

Protocol 1: Formation of 3-Ethylcyclopentylmagnesium Bromide

This protocol outlines a standard laboratory procedure for the preparation of 3-ethylcyclopentylmagnesium bromide. All glassware must be rigorously dried in an oven ( >120°C) or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen) before use. [5]

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (one small crystal) or 1,2-dibromoethane (a few drops)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: Place the magnesium turnings into the three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. The entire apparatus should be under a positive pressure of an inert gas.

  • Activation: Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings. Gentle heating with a heat gun under vacuum until the purple iodine vapor is visible, and then allowing it to cool, can further activate the magnesium surface.

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in the remaining anhydrous solvent. Add a small portion (approximately 5-10%) of the alkyl bromide solution to the magnesium suspension. The reaction should initiate, which is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[3] If the reaction does not start, gentle warming of the flask with a water bath may be necessary.

  • Formation: Once the reaction has initiated, add the remainder of the this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is critical to minimize the concentration of the alkyl bromide and thus reduce the likelihood of the Wurtz coupling side reaction.[6][7]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting gray/brown and cloudy solution is the Grignard reagent, which should be used immediately in any subsequent reaction.

Signaling Pathways and Logical Relationships

Reaction Mechanism and Side Reactions

The formation of a Grignard reagent is believed to proceed through a radical mechanism on the surface of the magnesium metal.[6] However, for sterically hindered secondary alkyl halides, competing side reactions can significantly impact the yield of the desired product. The most common side reaction is Wurtz-type coupling, where the newly formed Grignard reagent reacts with a molecule of the starting alkyl halide.[7]

cluster_main Main Reaction Pathway cluster_side Wurtz Coupling Side Reaction A This compound C Radical Intermediate A->C Single Electron Transfer (SET) B Mg Metal Surface B->C D 3-Ethylcyclopentylmagnesium Bromide (Desired Product) C->D E 3-Ethylcyclopentylmagnesium Bromide G 1,1'-Bi(3-ethylcyclopentyl) (Wurtz Product) E->G F This compound F->G

Figure 1. Competing pathways in Grignard reagent formation.
Experimental Workflow

The successful preparation of 3-ethylcyclopentylmagnesium bromide requires a systematic and careful experimental approach to ensure anhydrous conditions and controlled reaction initiation and progression.

A Dry Glassware (Oven or Flame-Dried) B Assemble Apparatus under Inert Gas (Ar/N2) A->B C Add Mg Turnings and Activator (I2) B->C D Add Anhydrous Ether/THF and Small Amount of Alkyl Bromide C->D E Initiate Reaction (Gentle Warming if Needed) D->E F Slowly Add Remaining Alkyl Bromide Solution E->F G Maintain Gentle Reflux F->G H Continue Stirring until Mg is Consumed G->H I Grignard Reagent is Ready for Immediate Use H->I

Figure 2. Experimental workflow for Grignard reagent synthesis.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Wet glassware or solvent. 2. Inactive magnesium surface (oxide layer).1. Ensure all glassware is rigorously dried and use freshly opened anhydrous solvent. 2. Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings. A small amount of pre-formed Grignard reagent can also be used as an initiator.
Low Yield of Grignard Reagent 1. Significant Wurtz coupling. 2. Presence of moisture or oxygen.1. Add the this compound solution more slowly to maintain a low concentration of the alkyl halide. Ensure the reaction does not become too hot. 2. Improve inert atmosphere technique and ensure all reagents and solvents are strictly anhydrous.
Formation of a White Precipitate Insoluble magnesium salts.This is often normal. The Grignard reagent is present in the supernatant.

Conclusion

The formation of 3-ethylcyclopentylmagnesium bromide is a feasible but delicate process that requires careful attention to experimental detail. By maintaining strictly anhydrous conditions, properly activating the magnesium, and controlling the rate of addition of the alkyl halide, researchers can achieve good yields of this valuable synthetic intermediate. The protocols and data provided herein serve as a comprehensive guide for the successful synthesis and application of this Grignard reagent in a research and development setting.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3-ethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-ethylcyclopentane is a secondary alkyl halide. Its structure allows for the study of competitive nucleophilic substitution reactions, primarily the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways. The choice of reaction conditions—specifically the nucleophile, solvent, and temperature—plays a critical role in determining which mechanism prevails and, consequently, the structure and stereochemistry of the resulting product(s). Understanding and controlling these reaction pathways is fundamental in synthetic organic chemistry and crucial for the development of new chemical entities in the pharmaceutical industry. These notes provide a detailed overview of the mechanistic pathways, experimental protocols for controlling and analyzing these reactions, and illustrative data for expected outcomes.

Mechanistic Pathways: SN1 vs. SN2

The nucleophilic substitution of this compound can proceed via two distinct mechanisms. The substrate is a secondary alkyl halide, which means both SN1 and SN2 pathways are possible and often compete.[1]

1.1. SN1 Reaction Mechanism The SN1 reaction is a two-step process. The rate-determining first step involves the spontaneous dissociation of the leaving group (Br⁻) to form a planar secondary carbocation intermediate.[2] This intermediate is then rapidly attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products if the carbon center is chiral.[2][3] Polar protic solvents, such as water and alcohols, are effective at stabilizing this carbocation intermediate, thereby favoring the SN1 pathway.[4][5] Weaker nucleophiles also favor the SN1 mechanism.[1]

1.2. SN2 Reaction Mechanism The SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group.[6] This backside attack leads to an inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion.[7][8] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[6][9] Strong, sterically unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO) favor the SN2 pathway.[1]

Caption: Competing SN1 and SN2 pathways for this compound.

Experimental Protocols

The following protocols outline procedures for conducting SN1 and SN2 reactions on this compound.

Protocol for a Predominantly SN1 Reaction (Solvolysis)

This protocol uses a weak nucleophile (ethanol) which also serves as a polar protic solvent to favor the SN1 mechanism.

Materials:

  • This compound (Substrate)

  • Anhydrous Ethanol (Solvent and Nucleophile)

  • Sodium Bicarbonate (5% aq. solution)

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g) in 50 mL of anhydrous ethanol.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C) using a heating mantle.

  • Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

  • Wash the organic layer sequentially with 50 mL of water and 50 mL of 5% sodium bicarbonate solution to neutralize any HBr formed.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product (1-ethoxy-3-ethylcyclopentane) by fractional distillation or column chromatography.

  • Characterize the product using NMR and GC-MS to confirm its structure and assess for any potential elimination byproducts.

Protocol for a Predominantly SN2 Reaction

This protocol uses a strong nucleophile (sodium azide) in a polar aprotic solvent (DMSO) to favor the SN2 mechanism.

Materials:

  • This compound (Substrate)

  • Sodium Azide (B81097) (NaN₃, Nucleophile)

  • Dimethyl Sulfoxide (DMSO, Solvent)

  • Deionized Water

  • Diethyl Ether

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, add sodium azide (e.g., 1.2 molar equivalents) and 40 mL of DMSO.

  • Stir the mixture until the sodium azide is fully dissolved.

  • Add this compound (1.0 molar equivalent) to the flask.

  • Heat the reaction mixture to 50-60 °C and stir.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of deionized water.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 40 mL).

  • Combine the organic extracts and wash with deionized water (2 x 50 mL) to remove residual DMSO.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.

  • Purify the product (1-azido-3-ethylcyclopentane) by column chromatography.

  • Characterize the product by NMR and IR spectroscopy (a strong peak around 2100 cm⁻¹ indicates the azide group).

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Purification & Analysis Setup Combine Substrate, Nucleophile, and Solvent in Reaction Flask React Heat and Stir Mixture (Reflux or Controlled Temp) Setup->React Monitor Monitor Progress (TLC / GC) React->Monitor Quench Cool and Quench Reaction Monitor->Quench If Reaction Complete Extract Extract Product into Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product (Distillation / Chromatography) Dry->Purify Characterize Characterize Structure (NMR, GC-MS, IR) Purify->Characterize

Caption: General experimental workflow for nucleophilic substitution reactions.

Data Presentation: Illustrative Kinetic and Yield Data

Specific quantitative data for this compound is not widely published. The following tables present illustrative data based on established principles for secondary alkyl halides to demonstrate the expected trends under different reaction conditions.

Table 1: Influence of Nucleophile and Solvent on Reaction Pathway and Yield

EntryNucleophileSolventPredominant MechanismExpected Major ProductIllustrative Yield (%)Key Observation
1H₂OH₂O/AcetoneSN13-Ethylcyclopentanol~60%Significant elimination byproduct (3-ethylcyclopentene) is common.
2CH₃CH₂OHEthanolSN11-Ethoxy-3-ethylcyclopentane~65%Solvolysis reaction; rate is independent of nucleophile concentration.[10]
3NaCNDMSOSN23-Ethylcyclopentanecarbonitrile>85%Strong nucleophile and polar aprotic solvent strongly favor SN2.[1]
4NaIAcetoneSN21-Iodo-3-ethylcyclopentane>90%Classic Finkelstein reaction conditions for an SN2 process.[11]
5CH₃COO⁻DMFSN23-Ethylcyclopentyl acetate~80%Good nucleophile in a polar aprotic solvent leads to high SN2 yield.
6t-BuOKt-BuOHE23-Ethylcyclopentene>95%A strong, bulky base favors elimination over substitution.

Table 2: Comparative Relative Reaction Rates

This table illustrates the expected relative rates of substitution for this compound compared to other alkyl bromides under typical SN1 and SN2 conditions.

SubstrateRelative Rate (SN1 Conditions)Relative Rate (SN2 Conditions)Rationale
tert-Butyl bromide (Tertiary)~1,200,000~1Forms a stable tertiary carbocation. Highly hindered for SN2.[1]
This compound (Secondary) ~12 ~50 Can proceed via either pathway; moderately stable carbocation and moderately accessible to backside attack.
Isopropyl bromide (Secondary)1250Serves as a close acyclic analogue for comparison.
Ethyl bromide (Primary)115,000Unstable primary carbocation. Unhindered for SN2 attack.
Neopentyl bromide (Primary, hindered)~1~0.00001Extremely slow SN2 rate due to severe steric hindrance.[12]

Visualization of Mechanisms and Influencing Factors

SN1 Mechanism: Racemization

The key intermediate is a planar carbocation. The nucleophile can attack from the top or bottom face with roughly equal probability, leading to a mixture of enantiomers (racemization).

SN1_Mechanism reactant Substrate (R or S)-1-Bromo-3-ethylcyclopentane intermediate Planar Carbocation Intermediate reactant->intermediate Step 1: Br⁻ leaves (Slow) product_mix Racemic Mixture (R and S Products) intermediate->product_mix Step 2: Nu⁻ attacks from both faces (Fast)

Caption: SN1 mechanism leading to racemization via a planar intermediate.

SN2 Mechanism: Inversion of Stereochemistry

The nucleophile performs a backside attack, forcing the leaving group out and inverting the stereochemical configuration at the carbon center.

SN2_Mechanism reactant Substrate (e.g., R-enantiomer) transition_state Pentacoordinate Transition State reactant->transition_state Nu⁻ backside attack product Product (S-enantiomer) transition_state->product Br⁻ leaves

Caption: SN2 mechanism showing backside attack and inversion of stereochemistry.

References

Application Notes and Protocols for the SN2 Reaction of 1-Bromo-3-ethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules and active pharmaceutical ingredients.[1][2] This application note provides a detailed overview and experimental protocol for the SN2 reaction of 1-Bromo-3-ethylcyclopentane, a secondary alkyl halide. The reaction proceeds via a concerted mechanism where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group.[1][2][3] This process results in an inversion of stereochemistry at the reaction center, a key feature of the SN2 mechanism known as Walden inversion.[2][4]

The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[1][2][5] Factors influencing the reaction rate include the structure of the alkyl halide, the strength of the nucleophile, the nature of the leaving group, and the choice of solvent.[6][7][8] For secondary alkyl halides like this compound, steric hindrance around the reaction center plays a significant role in the reaction rate.[1][7]

These application notes will detail a representative experimental protocol, present hypothetical quantitative data for reaction optimization, and provide visualizations of the reaction mechanism and experimental workflow to guide researchers in applying this important reaction.

Reaction Mechanism: SN2 of this compound

The SN2 reaction of this compound with a nucleophile, such as the iodide ion (I⁻), involves the direct attack of the nucleophile on the carbon atom bonded to the bromine. This attack occurs from the side opposite to the leaving group, leading to a pentacoordinate transition state.[1][4] As the new carbon-nucleophile bond forms, the carbon-bromine bond simultaneously breaks.[1] This concerted process results in an inversion of the stereochemical configuration at the chiral center.

Caption: SN2 reaction mechanism of this compound.

Experimental Protocol

This protocol describes a representative procedure for the SN2 reaction of this compound with sodium iodide in acetone (B3395972). Acetone is a polar aprotic solvent that enhances the nucleophilicity of the iodide ion, favoring the SN2 pathway.[6][9]

Materials:

  • This compound

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of anhydrous acetone.

  • Add 1.5 equivalents of sodium iodide to the solution.

  • Attach a reflux condenser to the flask and place it in a heating mantle.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) with constant stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every 30 minutes. A typical mobile phase would be a mixture of hexane (B92381) and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up: After the reaction is complete (typically 2-4 hours, as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the acetone using a rotary evaporator.

  • Partition the residue between 30 mL of diethyl ether and 30 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 20 mL of saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine) and 20 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product, 1-Iodo-3-ethylcyclopentane.

  • Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel if necessary. Characterize the final product by gas chromatography-mass spectrometry (GC-MS) to confirm its identity and purity.

Data Presentation

The following table summarizes hypothetical quantitative data for the SN2 reaction of this compound with sodium iodide, illustrating the effect of reaction conditions on yield.

Entry Substrate (mmol) Nucleophile (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
15.21.5Acetone56285
25.21.5DMF56290
35.21.5Ethanol56445
45.21.0Acetone56470

This data is illustrative and serves as a guideline for reaction optimization.

Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Analysis A Combine this compound, NaI, and Acetone B Heat to Reflux A->B C Monitor by TLC B->C D Cool and Remove Solvent C->D Reaction Complete E Liquid-Liquid Extraction D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Purify (Column Chromatography) G->H I Characterize (GC-MS) H->I

Caption: Experimental workflow for the SN2 reaction.

Conclusion

This document provides a comprehensive guide for performing the SN2 reaction on this compound. By understanding the underlying mechanism and following the detailed protocol, researchers can effectively utilize this reaction for the synthesis of target molecules. The provided data and workflows serve as a valuable resource for optimizing reaction conditions and ensuring successful experimental outcomes. The stereospecific nature of the SN2 reaction, leading to an inversion of configuration, is a critical consideration in the synthesis of chiral molecules.[10][11][12]

References

Application Note: Regioselective Control in the Elimination Reactions of 1-Bromo-3-ethylcyclopentane Using Bulky Bases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elimination reactions are fundamental transformations in organic synthesis, crucial for the introduction of carbon-carbon double bonds. The bimolecular elimination (E2) reaction of alkyl halides is highly stereospecific and can be regioselective. The regiochemical outcome is governed by the nature of the base employed. Typically, small, strong bases favor the formation of the more substituted, thermodynamically stable alkene, an outcome known as Zaitsev's rule.[1][2] Conversely, sterically hindered or "bulky" bases preferentially abstract a less sterically hindered proton, leading to the formation of the less substituted alkene, known as the Hofmann product.[3][4] This preference is attributed to steric hindrance, where the large size of the base makes it difficult to access the more substituted β-hydrogen.[5][6] This application note details the protocols for the E2 elimination of 1-Bromo-3-ethylcyclopentane and demonstrates how the choice of a bulky base can be used to selectively synthesize the Hofmann product, 3-ethylcyclopentene (B1593912).

Logical Reaction Pathway

The choice of base dictates the major product in the elimination reaction of this compound. A bulky base sterically favors the abstraction of a proton from the less hindered carbon (C5), leading to the Hofmann product. A smaller base can more easily access the proton on the more substituted carbon (C2), yielding the Zaitsev product.

Elimination_Pathway Regioselectivity in E2 Elimination of this compound sub This compound base1 Bulky Base (e.g., KOtBu, LDA) sub->base1 Hofmann Rule (Steric Control) base2 Small Base (e.g., NaOEt, NaOH) sub->base2 Zaitsev Rule (Thermodynamic Control) prod1_major Major Product: 3-Ethylcyclopentene (Hofmann Product) base1->prod1_major Favored prod1_minor Minor Product: 1-Ethylcyclopentene (Zaitsev Product) base1->prod1_minor prod2_major Major Product: 1-Ethylcyclopentene (Zaitsev Product) base2->prod2_major Favored prod2_minor Minor Product: 3-Ethylcyclopentene (Hofmann Product) base2->prod2_minor

Caption: Logical diagram of base-dependent regioselectivity.

Data Presentation: Product Distribution

The selection of the base has a predictable and significant impact on the ratio of elimination products. The following table summarizes the expected product distribution for the reaction of this compound with various bases.

BaseCommon AbbreviationSteric BulkMajor Product (Approx. Ratio)Minor Product (Approx. Ratio)Governing Rule
Sodium EthoxideNaOEtSmall1-Ethylcyclopentene (~80%)3-Ethylcyclopentene (~20%)Zaitsev
Potassium tert-butoxideKOtBuBulky3-Ethylcyclopentene (~75%)1-Ethylcyclopentene (~25%)Hofmann
Lithium DiisopropylamideLDAVery Bulky3-Ethylcyclopentene (>90%)1-Ethylcyclopentene (<10%)Hofmann
1,8-Diazabicycloundec-7-eneDBUBulky3-Ethylcyclopentene (~70%)1-Ethylcyclopentene (~30%)Hofmann

Experimental Protocol: Hofmann Elimination with a Bulky Base

This protocol describes the synthesis of 3-ethylcyclopentene, the Hofmann product, from this compound using potassium tert-butoxide.

1. Materials and Equipment:

  • This compound (Substrate)

  • Potassium tert-butoxide (KOtBu) (Bulky Base)[7]

  • tert-Butanol (B103910) (Solvent)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

2. Experimental Workflow Diagram:

Workflow A 1. Reaction Setup - Dissolve KOtBu in t-BuOH - Add Substrate B 2. Reflux - Heat mixture to reflux - Monitor via TLC A->B C 3. Workup - Cool and Quench - Aqueous Extraction B->C D 4. Isolation - Dry organic layer - Evaporate solvent C->D E 5. Analysis - GC-MS for product ratio - NMR for structure D->E

Caption: Workflow for synthesis and analysis of elimination products.

3. Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and stir bar, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Addition: To the stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 83°C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it over ice-cold water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product will be a mixture of alkenes.

  • Analysis: Determine the product ratio (3-ethylcyclopentene vs. 1-ethylcyclopentene) using Gas Chromatography-Mass Spectrometry (GC-MS). Confirm the structure of the major product using ¹H and ¹³C NMR spectroscopy.

4. Expected Results

The use of a bulky base like potassium tert-butoxide is expected to yield 3-ethylcyclopentene as the major product.[3][8] Steric hindrance between the large tert-butoxide ion and the ethyl group, as well as the cyclopentane (B165970) ring itself, prevents the base from easily abstracting the more sterically hindered β-hydrogen at the C2 position.[5] Consequently, the base preferentially attacks the more accessible β-hydrogens at the C5 position, leading to the formation of the less substituted Hofmann alkene.[1][9] When an optically active starting material is used, the resulting 3-ethylcyclopentene (also named 4-ethylcyclopent-1-ene) will be optically active, as the C4 carbon remains a stereocenter.[8] In contrast, the minor Zaitsev product, 1-ethylcyclopentene, is achiral.

References

Application Notes: Stereoselective Synthesis of Cyclopentane Derivatives from 1-Bromo-3-ethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cyclopentane (B165970) ring is a prevalent structural motif found in a vast array of biologically active natural products and pharmaceutical agents, including prostaglandins, carbocyclic nucleosides, and various therapeutic drugs.[1][2][3] The precise spatial arrangement of substituents on the cyclopentane core is often critical for biological activity, making the development of stereoselective synthetic methods a significant challenge and a key focus in organic chemistry and drug development.[1][4]

This document outlines strategies for the stereoselective synthesis of functionalized cyclopentane derivatives using 1-bromo-3-ethylcyclopentane as a versatile starting material. As a chiral halide, this compound offers a valuable platform for introducing further stereochemical complexity. The methodologies discussed herein focus on controlling the relative and absolute stereochemistry at the C1 and other positions of the cyclopentane ring through various synthetic transformations. These protocols are intended to serve as a guide for researchers in medicinal chemistry and synthetic organic chemistry.

Core Synthetic Strategies

Starting from a specific diastereomer of this compound (e.g., cis or trans), several key stereoselective transformations can be envisioned to generate a library of diverse cyclopentane derivatives. The primary strategies include:

  • Stereospecific Nucleophilic Substitution (Sₙ2): Direct displacement of the bromide with various nucleophiles. This reaction typically proceeds with inversion of configuration at the C1 position, allowing for the predictable installation of a new functional group with a defined stereochemistry.

  • Elimination followed by Diastereoselective Addition: Dehydrobromination to form 3-ethylcyclopent-1-ene, followed by stereoselective addition reactions across the double bond. The resident chiral center (at C3) can direct the facial selectivity of the addition, leading to diastereomerically enriched products.

  • Stereoselective Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Heck couplings, can introduce carbon-carbon bonds. The stereochemical outcome at the C1 position (retention or inversion) is highly dependent on the specific catalytic system and reaction conditions employed.[5]

Experimental Protocols & Data

Protocol 1: Stereospecific Nucleophilic Substitution (Sₙ2) with Sodium Azide (B81097)

This protocol describes the substitution of the bromide with an azide group, a versatile functional group that can be readily converted to an amine. The reaction is expected to proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C1 position.

Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 70 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure. The crude product, 1-azido-3-ethylcyclopentane, can be purified by column chromatography on silica (B1680970) gel.

Table 1: Representative Data for Sₙ2 Reactions on Secondary Halides

NucleophileSubstrate AnalogueConditionsProduct StereochemistryYield (%)Reference
NaN₃(1R,2R)-1-bromo-2-methylcyclopentaneDMF, 70 °C(1S,2R)-1-azido-2-methylcyclopentane>90General Sₙ2
NaCN(S)-2-bromopentaneDMSO, 60 °C(R)-2-cyanopentane85-95General Sₙ2
KOActrans-1-bromo-4-tert-butylcyclohexaneAcOH, 100 °Ccis-1-acetoxy-4-tert-butylcyclohexane~80General Sₙ2

Note: Data presented is based on analogous systems to predict the expected outcome.

Protocol 2: Elimination and Diastereoselective Dihydroxylation

This two-step protocol first generates an alkene intermediate, which is then subjected to a diastereoselective dihydroxylation. The ethyl group at C3 is expected to direct the incoming reagent to the opposite face of the ring.

Step A: E2 Elimination to 3-ethylcyclopent-1-ene

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extract the mixture with pentane (B18724) (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • The volatile product, 3-ethylcyclopent-1-ene, can be carefully concentrated or used directly in the next step.

Step B: Diastereoselective syn-Dihydroxylation

  • Dissolve the crude 3-ethylcyclopent-1-ene (1.0 eq) in a 1:1 mixture of tert-butanol (B103910) and water (0.1 M).

  • Add N-methylmorpholine N-oxide (NMO, 1.2 eq) and a catalytic amount of osmium tetroxide (OsO₄, 2.5 mol% solution in t-BuOH).

  • Stir the mixture at room temperature for 12-18 hours. The solution should turn dark brown/black.

  • Quench the reaction by adding a saturated solution of sodium sulfite (B76179) (Na₂SO₃) and stir for 1 hour.

  • Extract the mixture with ethyl acetate (B1210297) (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the resulting diol by column chromatography.

Table 2: Representative Data for Diastereoselective Additions to 3-Substituted Cyclopentenes

ReactionSubstrate AnalogueConditionsDiastereomeric Ratio (anti : syn)Yield (%)Reference
Dihydroxylation3-methylcyclopenteneOsO₄, NMO>10:185-95Substrate Control
Epoxidation3-methylcyclopentenem-CPBA>10:1~90Substrate Control
Hydroboration3-methylcyclopentene1. BH₃-THF; 2. H₂O₂, NaOH>15:1~90Substrate Control

Note: The major diastereomer results from the reagent attacking the face opposite to the ethyl group.

Visualized Workflows and Pathways

G start This compound strategy1 Stereospecific Substitution (Sₙ2) start->strategy1  Nu:⁻ strategy2 Elimination (E2) & Diastereoselective Addition start->strategy2  Base strategy3 Stereoselective Cross-Coupling start->strategy3  Pd Catalyst product1 C1-Functionalized (Inversion) strategy1->product1 product2 C1,C2-Difunctionalized (Diastereomerically Enriched) strategy2->product2 product3 C1-Coupled Product (Stereo-outcome Varies) strategy3->product3

Caption: Overall synthetic strategies from this compound.

G substrate Substrate (R)-1-Bromo-3-ethylcyclopentane ts Sₙ2 Transition State [N₃···C···Br]⁻ substrate->ts Backside Attack reagent Nucleophile (e.g., N₃⁻) product Product (S)-1-Azido-3-ethylcyclopentane ts->product Inversion of Stereochemistry

Caption: Stereospecific Sₙ2 reaction pathway with inversion of configuration.

G start This compound step1 E2 Elimination (KOtBu) start->step1 intermediate 3-Ethylcyclopent-1-ene step1->intermediate step2 Diastereoselective Addition (e.g., OsO₄) intermediate->step2 product Diastereomerically Enriched Diol Product step2->product

Caption: Workflow for Elimination followed by Diastereoselective Addition.

References

Application Notes and Protocols for 1-Bromo-3-ethylcyclopentane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-ethylcyclopentane is a valuable lipophilic building block for the synthesis of novel pharmaceutical agents. Its cyclopentyl core, substituted with an ethyl group, can impart favorable pharmacokinetic properties such as increased metabolic stability and enhanced binding affinity to target proteins. The presence of the bromine atom provides a reactive handle for the facile introduction of this moiety into a wide range of molecular scaffolds through nucleophilic substitution and coupling reactions. These application notes provide a representative, hypothetical protocol for the N-alkylation of a heterocyclic core, a common strategy in drug discovery, and illustrate the potential of this compound in the synthesis of new chemical entities.

Introduction to this compound in Medicinal Chemistry

The incorporation of cyclic aliphatic groups is a well-established strategy in drug design to modulate a compound's physicochemical properties. The 3-ethylcyclopentyl group, in particular, can serve as a bioisostere for other lipophilic groups, offering a unique three-dimensional profile that can influence ligand-receptor interactions. This compound (Figure 1) is the primary reagent for introducing this valuable fragment.

Figure 1. Chemical Structure of this compound

  • Molecular Formula: C₇H₁₃Br

  • Molecular Weight: 177.08 g/mol

  • CAS Number: 90321-83-8

The bromine atom at the 1-position activates the compound for nucleophilic substitution reactions, allowing for the formation of C-N, C-O, and C-S bonds, which are prevalent in a vast array of pharmaceutical compounds. While specific examples of marketed drugs synthesized directly from this compound are not readily found in publicly available literature, its utility can be demonstrated through its application in the synthesis of potential therapeutic agents.

Representative Application: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of this compound, a hypothetical synthesis of an N-alkylated pyrazole (B372694), a common scaffold in kinase inhibitors, is presented. In this example, this compound is used to introduce the 3-ethylcyclopentyl group onto a pyrazole core, a modification that could enhance binding to the hydrophobic pocket of a target kinase.

Hypothetical Signaling Pathway

Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. The hypothetical compound synthesized in this protocol is designed to inhibit a generic kinase signaling pathway, thereby blocking downstream cellular processes such as proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 P Kinase2 Kinase B Kinase1->Kinase2 P TF Transcription Factor Kinase2->TF P Gene Target Gene Expression TF->Gene Drug Hypothetical Inhibitor (N-(3-ethylcyclopentyl)pyrazole derivative) Drug->Kinase2 GrowthFactor Growth Factor GrowthFactor->Receptor

A generic kinase signaling pathway targeted by a hypothetical inhibitor.
Experimental Protocol: N-Alkylation of 4-Iodo-1H-pyrazole

This protocol describes the N-alkylation of 4-iodo-1H-pyrazole with this compound.

Materials:

  • 4-Iodo-1H-pyrazole

  • This compound

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-iodo-1H-pyrazole (1.0 eq).

  • Add anhydrous DMF to dissolve the pyrazole.

  • Add cesium carbonate (1.5 eq) to the solution.

  • Add this compound (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-(3-ethylcyclopentyl)-4-iodopyrazole.

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical quantitative data for the synthesis.

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (mg)Equivalents
4-Iodo-1H-pyrazole193.971.01941.0
This compound177.081.2212.51.2
Cesium Carbonate325.821.5488.71.5
Product: N-(3-ethylcyclopentyl)-4-iodopyrazole 290.15 0.75 217.6 75% Yield
Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of the hypothetical kinase inhibitor.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start 1. Add 4-iodo-1H-pyrazole, Cs₂CO₃, and DMF to flask add_bromo 2. Add this compound start->add_bromo react 3. Heat to 60°C and stir for 12-18h add_bromo->react quench 4. Quench with water react->quench Reaction complete extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash with water and brine extract->wash dry 7. Dry over MgSO₄ and concentrate wash->dry purify 8. Purify by column chromatography dry->purify final_product N-(3-ethylcyclopentyl)-4-iodopyrazole purify->final_product Isolated Product

Workflow for the synthesis of a hypothetical N-alkylated pyrazole.

Safety Considerations

  • This compound is a combustible liquid and may cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • DMF is a reproductive toxin. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound serves as a key synthetic intermediate for introducing the 3-ethylcyclopentyl moiety into potential drug candidates. The representative protocol for N-alkylation demonstrates a straightforward and common application in medicinal chemistry. The unique structural and physicochemical properties conferred by the 3-ethylcyclopentyl group make this building block a valuable tool for researchers and scientists in the field of drug discovery and development.

Application Notes and Protocols for the Synthesis of 1-Azido-3-ethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 1-azido-3-ethylcyclopentane via the nucleophilic substitution reaction of 1-bromo-3-ethylcyclopentane with sodium azide (B81097). This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, which is favored by the use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2][3] The resulting alkyl azide is a versatile intermediate in organic synthesis, particularly in the construction of nitrogen-containing compounds through reactions like the Staudinger ligation and azide-alkyne cycloadditions ("click chemistry"). This protocol includes detailed procedures for the reaction, work-up, purification, and characterization of the product, along with critical safety precautions for handling the hazardous reagents involved.

Introduction

The introduction of an azide functional group into an organic molecule is a pivotal transformation in medicinal chemistry and drug development. Organic azides serve as precursors to amines, amides, and triazoles, which are common moieties in pharmacologically active compounds. The reaction of an alkyl halide with sodium azide is a robust and widely employed method for this purpose. In this application note, we detail the synthesis of 1-azido-3-ethylcyclopentane, a novel building block for potential therapeutic agents. The reaction involves the displacement of a bromide ion from a secondary carbon center by the azide anion.

Reaction Mechanism and Stereochemistry

The reaction of this compound with sodium azide is a classic example of an SN2 reaction.[3] The azide ion (N₃⁻), a strong nucleophile, attacks the carbon atom bonded to the bromine from the side opposite to the leaving group. This "backside attack" occurs in a single, concerted step, leading to an inversion of stereochemistry at the reaction center.[3] The use of a polar aprotic solvent, such as DMF or DMSO, is crucial as it solvates the cation (Na⁺) while leaving the azide anion relatively unsolvated and thus more nucleophilic.[2]

Safety Precautions

Extreme caution must be exercised when working with sodium azide and organic azides due to their high toxicity and potential for explosion.

  • Sodium Azide (NaN₃): Highly toxic if ingested, inhaled, or absorbed through the skin.[1][4] It can react with acids to form the highly toxic and explosive hydrazoic acid (HN₃).[4] Contact with heavy metals (e.g., lead, copper in plumbing) can form highly shock-sensitive and explosive metal azides.[4][5] Never use metal spatulas to handle sodium azide. [4][6] All work with sodium azide must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7]

  • This compound: This is a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation.[8] Handle in a well-ventilated fume hood with appropriate PPE.

  • Organic Azides (e.g., 1-azido-3-ethylcyclopentane): Low molecular weight organic azides are potentially explosive and sensitive to heat, shock, and friction.[5] Avoid heating the neat compound to high temperatures. Distillation should be performed with care, preferably under reduced pressure and behind a blast shield.

  • Solvents (DMF/DMSO): These are combustible liquids. Avoid contact with skin and eyes.

Experimental Protocol

Materials and Equipment
  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Thin-layer chromatography (TLC) plates and chamber

Reaction Setup
  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.5 equivalents).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to create a stirrable slurry.

  • Stir the suspension and add this compound (1.0 equivalent) dropwise at room temperature.

Reaction Conditions
  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

Work-up and Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-azido-3-ethylcyclopentane.

Purification

The crude product can be purified by vacuum distillation.[8] Given the potential instability of organic azides, it is crucial to perform the distillation at the lowest possible temperature and behind a blast shield. The boiling point of the product is expected to be in a similar range to analogous cyclopentane (B165970) derivatives. For example, iodocyclopentane (B73287) has a boiling point of 77 °C at 45 mmHg.

Data Presentation

ParameterValue/DescriptionRationale/Reference
Reactants
This compound1.0 equivalentStarting material.
Sodium Azide1.5 equivalentsAn excess of the nucleophile is used to drive the reaction to completion.[2]
Solvent
N,N-Dimethylformamide (DMF)AnhydrousA polar aprotic solvent that enhances the nucleophilicity of the azide ion.[2]
Reaction Conditions
Temperature60-70 °CProvides sufficient thermal energy to overcome the activation energy barrier without significant decomposition.[2]
Reaction Time12-24 hoursThe reaction progress should be monitored by TLC.[2]
Product
1-Azido-3-ethylcyclopentane-The desired product.
Expected Yield>80%High yields are achievable with proper technique and purification, based on similar reactions.[1]
Estimated Boiling Point~70-80 °C at reduced pressureBased on the boiling point of analogous cyclopentane derivatives.

Characterization

The structure of the synthesized 1-azido-3-ethylcyclopentane can be confirmed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an organic azide is the strong, sharp absorption band corresponding to the asymmetric stretching of the N₃ group, which typically appears around 2100 cm⁻¹.[9] The spectrum will also show C-H stretching vibrations for the alkyl groups around 2850-2960 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the carbon bearing the azide group is expected to appear as a multiplet. The chemical shifts of the other protons on the cyclopentane ring and the ethyl group will be in the typical aliphatic region.

    • ¹³C NMR: The carbon atom attached to the azide group will show a characteristic chemical shift. The other carbon signals will correspond to the cyclopentane ring and the ethyl group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 1-azido-3-ethylcyclopentane.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Combine this compound and Sodium Azide in DMF heating Heat at 60-70 °C (12-24 hours) reagents->heating monitoring Monitor by TLC heating->monitoring quench Quench with Water monitoring->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill characterize Characterize by IR, NMR, MS distill->characterize

Caption: Experimental workflow for the synthesis of 1-azido-3-ethylcyclopentane.

Caption: SN2 reaction mechanism for the synthesis of 1-azido-3-ethylcyclopentane.

References

Application Notes and Protocols: Reaction of 1-Bromo-3-ethylcyclopentane with Alkoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of haloalkanes with alkoxides is a fundamental transformation in organic synthesis, offering pathways to both substitution (S(_N)2) and elimination (E2) products. The regioselectivity and stereoselectivity of these reactions are highly dependent on the structure of the substrate, the nature of the alkoxide base, the solvent, and the reaction temperature. This document provides detailed application notes and protocols for the reaction of 1-Bromo-3-ethylcyclopentane with various alkoxides, highlighting the conditions that favor the formation of specific alkene isomers (Zaitsev vs. Hofmann products) and substitution products. Understanding and controlling these reaction pathways are crucial for the synthesis of specific molecular scaffolds in drug discovery and development.

This compound is a secondary alkyl halide, which can undergo both S(_N)2 and E2 reactions. The choice of the alkoxide base is a critical factor in determining the major product. Bulky, sterically hindered bases, such as potassium tert-butoxide, favor elimination reactions and can lead to the formation of the less substituted (Hofmann) alkene.[1] In contrast, smaller, less hindered bases like sodium ethoxide can act as strong nucleophiles, leading to substitution products, or as strong bases to yield the more substituted (Zaitsev) alkene.[2]

Reaction Pathways and Regioselectivity

The reaction of this compound with an alkoxide (RO⁻) can proceed through two main pathways: bimolecular elimination (E2) and bimolecular nucleophilic substitution (S(_N)2).

  • E2 Pathway: The alkoxide acts as a base, abstracting a proton from a carbon atom adjacent (β-position) to the carbon bearing the bromine atom. This concerted reaction leads to the formation of a double bond, yielding an alkene. In the case of this compound, there are two possible β-protons that can be abstracted, leading to two constitutional isomers:

    • 3-ethylcyclopent-1-ene (Zaitsev product): The more substituted and generally more thermodynamically stable alkene.

    • 4-ethylcyclopent-1-ene (Hofmann product): The less substituted alkene.

  • S(_N)2 Pathway: The alkoxide acts as a nucleophile, attacking the carbon atom bonded to the bromine, displacing the bromide ion and forming an ether. This pathway is more likely with less sterically hindered alkoxides.

The competition between these pathways and the regioselectivity of the E2 reaction are influenced by several factors, which are summarized in the table below.

Factors Influencing Reaction Outcomes
FactorEffect on E2 vs. S(_N)2Effect on Zaitsev vs. Hofmann Product (in E2)
Alkoxide Structure Bulky bases (e.g., potassium tert-butoxide) favor E2.[1]Bulky bases favor the Hofmann product due to steric hindrance.
Less hindered bases (e.g., sodium ethoxide) can lead to a mixture of S(_N)2 and E2 products.[2]Smaller bases favor the Zaitsev product.
Solvent Polar aprotic solvents (e.g., DMSO, DMF) can favor S(_N)2.The choice of solvent is often linked to the solubility of the alkoxide.
Protic solvents (e.g., ethanol (B145695), tert-butanol) are commonly used for E2 reactions.The conjugate acid of the alkoxide is typically used as the solvent.
Temperature Higher temperatures generally favor elimination over substitution.Higher temperatures can influence the product ratio, but the base is the primary determinant.

Experimental Protocols

The following are representative protocols for the reaction of this compound with sodium ethoxide and potassium tert-butoxide. These protocols are designed to selectively favor different reaction products.

Protocol 1: Synthesis of 3-ethylcyclopent-1-ene (Zaitsev Product) via E2 Reaction with Sodium Ethoxide

This protocol aims to produce the more substituted alkene through an E2 reaction using a small, strong base.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.

  • To this solution, add this compound (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography to isolate 3-ethylcyclopent-1-ene.

Protocol 2: Synthesis of 4-ethylcyclopent-1-ene (Hofmann Product) via E2 Reaction with Potassium tert-Butoxide

This protocol is designed to favor the formation of the less substituted alkene by utilizing a bulky base.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol (B103910) (t-BuOH)

  • Diethyl ether

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a nitrogen inlet, a reflux condenser, and a magnetic stirrer, add anhydrous tert-butanol.

  • Carefully add potassium tert-butoxide (1.5 equivalents) to the solvent and stir until it dissolves.

  • Add this compound (1.0 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by GC-MS to observe the formation of the desired product.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer, and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.

  • Further purification can be achieved by fractional distillation.

Protocol 3: Synthesis of 1-Ethoxy-3-ethylcyclopentane (S(_N)2 Product)

This protocol aims to maximize the yield of the substitution product by using a less hindered nucleophile and controlling the reaction conditions.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous DMF.

  • Add this compound (1.0 equivalent) to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 50-60 °C) and monitor its progress by TLC or GC. Avoid high temperatures which would favor elimination.

  • Once the starting material is consumed, cool the reaction mixture and pour it into a separatory funnel containing a large volume of water and diethyl ether.

  • Separate the organic layer and wash it multiple times with water to remove the DMF, followed by a final wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ether by column chromatography on silica (B1680970) gel.

Data Presentation

The expected major products and their approximate yields under different reaction conditions are summarized below. These are representative values based on established principles of organic chemistry, as specific experimental data for this compound is not widely available.

AlkoxideSolventTemperatureMajor Product(s)Expected Predominant Pathway
Sodium Ethoxide (NaOEt)EthanolReflux3-ethylcyclopent-1-eneE2 (Zaitsev)
Potassium tert-Butoxide (t-BuOK)tert-ButanolReflux4-ethylcyclopent-1-eneE2 (Hofmann)
Sodium Ethoxide (NaOEt)DMF50-60 °C1-Ethoxy-3-ethylcyclopentaneS(_N)2

Visualizations

Reaction Pathways of this compound with Alkoxides

Reaction_Pathways cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products This compound This compound NaOEt_EtOH NaOEt / EtOH (Small Base) This compound->NaOEt_EtOH E2 tBuOK_tBuOH t-BuOK / t-BuOH (Bulky Base) This compound->tBuOK_tBuOH E2 NaOEt_DMF NaOEt / DMF (Nucleophilic conditions) This compound->NaOEt_DMF SN2 Zaitsev 3-ethylcyclopent-1-ene (Zaitsev Product) NaOEt_EtOH->Zaitsev Hofmann 4-ethylcyclopent-1-ene (Hofmann Product) tBuOK_tBuOH->Hofmann SN2 1-Ethoxy-3-ethylcyclopentane (SN2 Product) NaOEt_DMF->SN2 Workflow start Start setup Set up reaction flask (round-bottom, condenser, stirrer) start->setup add_reagents Add alkoxide and anhydrous alcohol setup->add_reagents add_substrate Add this compound add_reagents->add_substrate reflux Heat to reflux and monitor reaction add_substrate->reflux workup Work-up: - Remove solvent - Add ether and water - Separate layers reflux->workup wash Wash organic layer (water, bicarb, brine) workup->wash dry Dry with MgSO4/Na2SO4 and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation or chromatography concentrate->purify end End purify->end Logic cluster_base Alkoxide Base cluster_attack Site of Proton Abstraction cluster_product Major Elimination Product Bulky_Base Bulky Base (e.g., t-BuOK) Less_Hindered Less Sterically Hindered β-Proton Bulky_Base->Less_Hindered Favors attack at Small_Base Small Base (e.g., NaOEt) More_Hindered More Sterically Hindered β-Proton Small_Base->More_Hindered Can access Hofmann Hofmann Product (Less Substituted) Less_Hindered->Hofmann Zaitsev Zaitsev Product (More Substituted) More_Hindered->Zaitsev

References

Synthesis of 1,3-Disubstituted Cyclopentanes via 1-Bromo-3-ethylcyclopentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of 1,3-disubstituted cyclopentanes starting from the versatile intermediate, 1-Bromo-3-ethylcyclopentane. The methodologies described herein are foundational for the generation of diverse molecular scaffolds with significant potential in medicinal chemistry and drug discovery.

Introduction

The cyclopentane (B165970) ring is a prevalent structural motif in a vast array of biologically active molecules, including prostaglandins, steroids, and various enzyme inhibitors.[1][2] The specific substitution pattern on the cyclopentane core is crucial for dictating the molecule's interaction with biological targets and, consequently, its pharmacological activity. The 1,3-disubstitution pattern, in particular, offers a valuable scaffold for positioning functional groups in distinct spatial orientations, making it a key target in the design of novel therapeutics.[3][4]

This compound serves as an excellent starting material for accessing a library of 1,3-disubstituted cyclopentane derivatives. Its secondary bromide allows for a range of transformations, including nucleophilic substitution, Grignard reagent formation, and transition-metal-catalyzed cross-coupling reactions. The stereochemistry of the starting bromide (cis or trans) provides a handle for controlling the diastereoselectivity of the final products.

Application Notes

The 1,3-disubstituted cyclopentane scaffold is a key feature in numerous compounds with significant therapeutic potential:

  • Prostaglandin Analogs: Prostaglandins, which play a crucial role in inflammation and other physiological processes, are characterized by a substituted cyclopentane core.[5][6] Synthetic analogs with modified 1,3-disposed side chains are potent drugs for treating conditions like glaucoma.[1]

  • Enzyme Inhibitors: The cyclopentane ring can act as a rigid scaffold to orient functional groups for optimal binding to enzyme active sites. For instance, cyclopentane derivatives have been developed as potent inhibitors of neuraminidase for the treatment of influenza and as inhibitors of steroid-metabolizing enzymes for potential anticancer applications.[3][7]

  • Bioisosteres: The cyclopentane moiety can serve as a bioisostere for other cyclic or heterocyclic structures in drug molecules, helping to improve pharmacokinetic properties such as metabolic stability and bioavailability.

The synthetic routes detailed in this document provide access to novel 1,3-disubstituted cyclopentanes that can be further elaborated to generate libraries of potential drug candidates for screening and structure-activity relationship (SAR) studies.[8]

Synthesis of Precursors: cis- and trans-1-Bromo-3-ethylcyclopentane

The stereochemical outcome of the subsequent reactions is dependent on the stereochemistry of the starting this compound. Therefore, stereocontrolled synthesis of both cis and trans isomers is crucial. A common strategy involves the stereoselective reduction of 3-ethylcyclopentanone (B81463) to the corresponding cis- and trans-3-ethylcyclopentanols, followed by conversion to the bromides.

Diagram: Synthetic Pathway to cis- and trans-1-Bromo-3-ethylcyclopentane

G cluster_0 Synthesis of Precursors A 3-Ethylcyclopentanone B cis-3-Ethylcyclopentanol A->B Reduction (e.g., L-Selectride®) C trans-3-Ethylcyclopentanol A->C Reduction (e.g., NaBH4) D cis-1-Bromo-3-ethylcyclopentane B->D Bromination (e.g., PBr3) E trans-1-Bromo-3-ethylcyclopentane C->E Bromination (e.g., PBr3)

Caption: General workflow for the synthesis of cis- and trans-1-Bromo-3-ethylcyclopentane.

Key Synthetic Transformations and Protocols

This compound is a versatile substrate for a variety of transformations to introduce new substituents at the C1 position. The following sections detail the protocols for key reactions.

Nucleophilic Substitution (SN2) Reactions

SN2 reactions on secondary bromides like this compound proceed with inversion of configuration at the carbon center. This allows for the stereospecific synthesis of 1,3-disubstituted cyclopentanes.

G cluster_1 SN2 Reaction Workflow Start Start Step1 Dissolve this compound and nucleophile in a polar aprotic solvent Start->Step1 Step2 Heat the reaction mixture Step1->Step2 Step3 Monitor reaction progress (TLC/GC) Step2->Step3 Step4 Work-up and extraction Step3->Step4 Step5 Purification (e.g., column chromatography) Step4->Step5 End 1,3-Disubstituted Cyclopentane Step5->End

Caption: General experimental workflow for SN2 reactions.

  • To a solution of cis-1-Bromo-3-ethylcyclopentane (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add sodium azide (B81097) (1.5 eq).

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford trans-1-Azido-3-ethylcyclopentane.

Starting MaterialNucleophileProductDiastereoselectivityYield (%)
cis-1-Bromo-3-ethylcyclopentaneNaN3trans-1-Azido-3-ethylcyclopentane>95:585-95
trans-1-Bromo-3-ethylcyclopentaneNaN3cis-1-Azido-3-ethylcyclopentane>95:580-90
cis-1-Bromo-3-ethylcyclopentaneNaCNtrans-1-Cyano-3-ethylcyclopentane>95:575-85

Table 1: Representative SN2 Reactions of this compound.

Grignard Reagent Formation and Subsequent Reactions

This compound can be converted to the corresponding Grignard reagent, which acts as a potent nucleophile to form new carbon-carbon bonds.

G A This compound B 3-Ethylcyclopentyl- magnesium bromide (Grignard Reagent) A->B Mg, THF D 1,3-Disubstituted Cyclopentane B->D C Electrophile (e.g., Aldehyde, Ketone, CO2) C->D

Caption: Logical relationship in a Grignard reaction sequence.

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.5 M) dropwise via the dropping funnel.

    • Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of propanal (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-(3-Ethylcyclopentyl)propan-1-ol.

Grignard fromElectrophileProductYield (%)
This compoundPropanal1-(3-Ethylcyclopentyl)propan-1-ol70-80
This compoundAcetone2-(3-Ethylcyclopentyl)propan-2-ol65-75
This compoundCO2, then H3O+3-Ethylcyclopentane-1-carboxylic acid60-70

Table 2: Representative Grignard Reactions.

Palladium-Catalyzed Suzuki Cross-Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. Secondary alkyl bromides can participate in these reactions, providing a route to alkyl-aryl or alkyl-vinyl substituted cyclopentanes.

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)L2-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L2-R' Transmetal->PdII_R R_B R'B(OR)2 R_B->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki coupling reaction.

  • In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as toluene/water (4:1, 0.1 M).

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Ethyl-3-phenylcyclopentane.

Alkyl BromideBoronic AcidCatalyst SystemProductYield (%)
This compoundPhenylboronic acidPd(PPh3)4 / K2CO31-Ethyl-3-phenylcyclopentane60-75
This compound4-Methoxyphenylboronic acidPd(dppf)Cl2 / Cs2CO31-Ethyl-3-(4-methoxyphenyl)cyclopentane65-80

Table 3: Representative Suzuki Coupling Reactions.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of 1,3-disubstituted cyclopentane derivatives. The protocols outlined in this document for nucleophilic substitution, Grignard reactions, and Suzuki cross-coupling provide robust methods for accessing these important scaffolds. The ability to control the stereochemistry of the final products based on the starting material's configuration further enhances the utility of these synthetic routes in the context of drug discovery and development. These methodologies empower researchers to generate novel molecular entities for biological evaluation, contributing to the advancement of medicinal chemistry.

References

Troubleshooting & Optimization

"common byproducts in the synthesis of 1-Bromo-3-ethylcyclopentane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of 1-Bromo-3-ethylcyclopentane, particularly when using 3-ethylcyclopentanol as a precursor.

Troubleshooting Guide

Issue: Low Yield of this compound and Presence of Multiple Unexpected Products

If you are experiencing a low yield of the desired product, it is likely due to the formation of several byproducts. The primary synthesis route, the reaction of 3-ethylcyclopentanol with hydrobromic acid (HBr), proceeds through a carbocation intermediate. This intermediate is susceptible to rearrangements and elimination reactions, which compete with the desired substitution reaction.[1][2]

Potential Byproducts and Solutions:

Potential IssueProbable CauseRecommended Solutions
Isomeric Bromides Carbocation Rearrangement: The initial secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift.[1][2] This leads to the formation of 1-bromo-1-ethylcyclopentane.- Lower Reaction Temperature: Running the reaction at lower temperatures can disfavor the rearrangement process, as it often has a higher activation energy than the direct substitution. - Use of a Milder Brominating Agent: Consider using reagents like PBr₃ or SOBr₂ which can proceed through an SN2-like mechanism, avoiding the formation of a free carbocation.
Alkene Byproducts Elimination Reaction (E1): The carbocation intermediate can lose a proton to form alkenes.[3] This is a common side reaction in acid-catalyzed reactions of alcohols. Potential alkenes include 3-ethylcyclopentene (B1593912) and 1-ethylcyclopentene.- Control Temperature: Higher temperatures strongly favor elimination over substitution. Maintain a low and consistent temperature throughout the reaction. - Use of Non-Protic Solvents: While the reaction with HBr is typically in an aqueous medium, minimizing the presence of water where possible can sometimes reduce elimination.
Rearranged Alkenes Elimination following Rearrangement: The rearranged tertiary carbocation can also undergo elimination, leading to products like 1-ethylcyclopentene.- Temperature Control: As with other byproducts, maintaining low temperatures is the most effective way to minimize this side reaction.
Unreacted Starting Material Incomplete Reaction: Insufficient reaction time or inadequate mixing can leave unreacted 3-ethylcyclopentanol.- Increase Reaction Time: Monitor the reaction by TLC or GC to ensure it has gone to completion. - Ensure Adequate Mixing: Vigorous stirring is necessary to ensure proper mixing of the alcohol with the aqueous HBr.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from 3-ethylcyclopentanol and HBr?

A1: The most common byproducts arise from competing reactions involving the carbocation intermediate. These include:

  • Isomeric Bromides: 1-Bromo-1-ethylcyclopentane, formed via a hydride shift that creates a more stable tertiary carbocation.[1][2]

  • Elimination Products (Alkenes): 3-Ethylcyclopentene and 1-ethylcyclopentene, formed through an E1 elimination mechanism.[3]

Q2: How can I minimize the formation of these byproducts?

A2: The key to minimizing byproduct formation is to control the reaction conditions to favor the desired SN1 reaction over rearrangement and E1 elimination. The most critical parameter is temperature; running the reaction at lower temperatures generally reduces the rate of both rearrangement and elimination reactions more than it reduces the rate of the desired substitution.

Q3: I see an unexpected peak in my GC-MS analysis that corresponds to a C7H12 molecular weight. What could this be?

A3: A molecular weight corresponding to C7H12 strongly suggests the formation of an alkene byproduct through an elimination reaction (loss of water from the starting alcohol or HBr from the product). The likely structures are 3-ethylcyclopentene or 1-ethylcyclopentene.

Q4: Would using a different brominating agent, like PBr₃, be a better approach?

A4: Using phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can be an effective alternative. These reagents typically react with alcohols via an SN2 mechanism, which does not involve a carbocation intermediate. This would prevent the formation of rearranged byproducts. However, the reaction conditions for these reagents must be carefully controlled, as they are sensitive to moisture.

Quantitative Data on Byproduct Formation (Representative)

The following table provides a hypothetical representation of how reaction temperature can influence the product distribution in the synthesis of this compound from 3-ethylcyclopentanol and HBr. Note: This data is illustrative and not from a specific cited experiment.

Reaction Temperature (°C)Desired Product Yield (%) (this compound)Rearranged Product Yield (%) (1-Bromo-1-ethylcyclopentane)Alkene Byproducts Yield (%)
0-5751015
25 (Room Temp)602020
50402535

Reaction Pathways

The following diagram illustrates the formation of the desired product and the competing pathways for byproduct formation.

G Start 3-Ethylcyclopentanol Protonated_Alcohol Protonated Alcohol Start->Protonated_Alcohol + HBr Secondary_Carbocation Secondary Carbocation (3-ethylcyclopentyl cation) Protonated_Alcohol->Secondary_Carbocation - H₂O Desired_Product This compound (Desired Product) Secondary_Carbocation->Desired_Product + Br⁻ (SN1 Pathway) Tertiary_Carbocation Tertiary Carbocation (1-ethylcyclopentyl cation) Secondary_Carbocation->Tertiary_Carbocation Hydride Shift (Rearrangement) Elimination_Product_1 3-Ethylcyclopentene (Elimination Byproduct) Secondary_Carbocation->Elimination_Product_1 - H⁺ (E1 Pathway) Rearranged_Product 1-Bromo-1-ethylcyclopentane (Rearrangement Byproduct) Tertiary_Carbocation->Rearranged_Product + Br⁻ Elimination_Product_2 1-Ethylcyclopentene (Elimination Byproduct) Tertiary_Carbocation->Elimination_Product_2 - H⁺

Caption: Reaction scheme for the synthesis of this compound.

References

Technical Support Center: Purification of 1-Bromo-3-ethylcyclopentane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 1-Bromo-3-ethylcyclopentane via distillation.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound? A1: The boiling point of this compound is reported to be 172.57°C at atmospheric pressure (760 mmHg).[1]

Q2: Should I use simple or fractional distillation to purify this compound? A2: Fractional distillation is recommended.[2][3] This method is more effective for separating mixtures where the components have boiling points that differ by less than 70°C.[2] Synthesis of this compound may result in impurities such as unreacted starting materials or side-products with boiling points close to the main product, making fractional distillation the superior choice for achieving high purity.[4][5]

Q3: What are the primary safety concerns when distilling this compound? A3: this compound is a combustible liquid.[6] It is also known to cause skin and eye irritation.[6] Therefore, it is crucial to perform the distillation in a well-ventilated fume hood, away from ignition sources, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: Can this compound decompose during distillation? A4: While the boiling point of 172.57°C is moderately high, some organic compounds can decompose at temperatures above 150°C.[7] If you observe charring or discoloration of the product, consider using vacuum distillation. Reducing the pressure lowers the boiling point, which can prevent thermal decomposition.[8]

Q5: How can I confirm the purity of my distilled product? A5: The purity of the collected fractions can be assessed using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring the refractive index and comparing it to the literature value. A constant boiling point during distillation is also a good indicator of purity.

Troubleshooting Guide

Problem: The distillation is proceeding too slowly or not at all.

  • Possible Cause 1: Insufficient Heating.

    • Solution: The heating mantle should be set approximately 20-30°C higher than the boiling point of the liquid.[7] Ensure the heating mantle is in good contact with the bottom of the distilling flask.

  • Possible Cause 2: Heat Loss.

    • Solution: For slow distillations, insulate the distillation head and fractionating column by wrapping them with glass wool or aluminum foil.[2] This is especially important for high-boiling-point compounds.

  • Possible Cause 3: Improper Thermometer Placement.

    • Solution: The top of the thermometer bulb must be level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.

Problem: The temperature is fluctuating during distillation.

  • Possible Cause 1: Uneven Boiling.

    • Solution: Ensure smooth boiling by adding boiling chips or a magnetic stir bar to the distilling flask before heating. Never add boiling chips to a hot liquid.

  • Possible Cause 2: Distilling a Mixture.

    • Solution: A fluctuating temperature indicates that a mixture of components is boiling. Continue the distillation, collecting different fractions as the temperature changes. The temperature should stabilize as each pure component distills.

Problem: The separation of components is poor.

  • Possible Cause 1: Distillation Rate is Too Fast.

    • Solution: An optimal distillation is slow and steady. A rapid rate disrupts the vapor-liquid equilibria within the fractionating column, leading to poor separation. Reduce the heating to achieve a collection rate of 1-2 drops per second.

  • Possible Cause 2: Inefficient Fractionating Column.

    • Solution: Ensure the fractionating column is packed correctly (if using packing material like Raschig rings or metal sponges) and is of sufficient length for the separation required. For compounds with very close boiling points, a longer column with more theoretical plates is necessary.[2]

Problem: The distillate is discolored.

  • Possible Cause: Thermal Decomposition.

    • Solution: The compound may be decomposing at its atmospheric boiling point. Switch to a vacuum distillation setup. By reducing the pressure, the boiling point of the compound will decrease, allowing for distillation at a lower, non-destructive temperature.[7][8]

Data Presentation

The table below summarizes the physical properties of this compound and potential related impurities to aid in planning the purification.

CompoundMolecular FormulaBoiling Point (°C)
This compoundC₇H₁₃Br172.6
3-Ethylcyclopentene (potential elimination product)C₇H₁₂~105-107
3-Ethylcyclopentanol (potential starting material)C₇H₁₄O~175-177

Note: Boiling points for impurities are estimates based on structurally similar compounds and may vary.

Experimental Protocols

Protocol: Fractional Distillation of this compound

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size (the crude material should fill it to about half to two-thirds of its volume).

    • Add a magnetic stir bar or boiling chips to the flask.

    • Place the flask in a heating mantle.

    • Attach a fractionating column (e.g., a Vigreux column) to the flask.

    • Place a distillation head (still head) atop the column. Insert a thermometer with an adapter, ensuring the bulb is correctly positioned.

    • Attach a condenser to the side arm of the distillation head and secure it with clamps. Connect the lower condenser inlet to a cold water source and the upper outlet to a drain.

    • Attach a collection adapter (e.g., a Perkin triangle) and a receiving flask to the end of the condenser.

  • Distillation Procedure:

    • Charge the distilling flask with the crude this compound.

    • Turn on the cooling water to the condenser.

    • Begin stirring (if using a stir bar) and gradually heat the flask.

    • Observe the liquid as it begins to boil and the vapor rises through the fractionating column.

    • Record the temperature when the first drop of distillate is collected in the receiving flask. This will be the boiling point of the most volatile component.

    • Maintain a slow and steady distillation rate (1-2 drops per second) by carefully controlling the heat input.

    • Collect any initial low-boiling fractions (forerun) in a separate flask.

    • As the temperature stabilizes near the boiling point of this compound (~173°C), switch to a new, pre-weighed receiving flask to collect the main product fraction.

    • Continue collecting the fraction as long as the temperature remains constant.

    • If the temperature drops or begins to rise significantly again, stop the distillation or switch to another receiving flask to collect higher-boiling impurities.

  • Shutdown:

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool completely before disassembling.

Mandatory Visualization

Below is a troubleshooting workflow for common issues encountered during the distillation of this compound.

G start Distillation Problem Observed no_distillate No Distillate or Slow Rate start->no_distillate temp_fluctuation Temperature Fluctuating start->temp_fluctuation poor_separation Poor Separation start->poor_separation discoloration Product Discolored start->discoloration check_heat Check Heat Setting (Increase if too low) no_distillate->check_heat Is heat sufficient? check_insulation Check Insulation (Wrap column if needed) no_distillate->check_insulation Is there heat loss? check_thermometer Check Thermometer Position no_distillate->check_thermometer Is setup correct? check_boiling Ensure Smooth Boiling (Add stir bar/boiling chips) temp_fluctuation->check_boiling Is boiling uneven? collect_fractions Mixture Boiling (Collect separate fractions) temp_fluctuation->collect_fractions Is it a mixture? check_rate Check Distillation Rate (Reduce heat if too fast) poor_separation->check_rate Is rate > 2 drops/sec? check_column Check Column Efficiency (Use longer/packed column) poor_separation->check_column Are boiling points close? decomposition Possible Decomposition discoloration->decomposition use_vacuum Switch to Vacuum Distillation decomposition->use_vacuum Yes

Caption: Troubleshooting workflow for distillation issues.

References

Technical Support Center: Optimizing Grignard Reagent Yield from 1-Bromo-3-ethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of the Grignard reagent from 1-bromo-3-ethylcyclopentane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Grignard reagents from sterically hindered secondary alkyl halides such as this compound.

Issue Potential Cause Recommended Solution
Reaction fails to initiate (no turbidity, no exotherm) Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings prevents the reaction.[1][2]Activate the magnesium. Common methods include: - Mechanical Activation: Gently crush the magnesium turnings with a dry glass stirring rod in the reaction flask before adding the solvent to expose a fresh surface. - Chemical Activation: Add a small crystal of iodine (the color will disappear upon initiation) or a few drops of 1,2-dibromoethane (B42909).[1][2]
Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reaction.Ensure strictly anhydrous conditions. Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.[3]
Low Yield of Grignard Reagent Wurtz Coupling: The primary side reaction is the coupling of the formed Grignard reagent with the starting alkyl bromide (R-MgX + R-X → R-R).[2] This is more prevalent with reactive halides.Slow, controlled addition of this compound. Maintain a low concentration of the alkyl halide in the reaction mixture by adding it dropwise to the magnesium suspension. This favors the reaction with magnesium over the coupling reaction.[2]
Elimination Reactions: As a secondary alkyl halide, this compound can undergo elimination to form an alkene, especially at higher temperatures.Maintain a moderate reaction temperature. The Grignard formation is exothermic; once initiated, it may sustain a gentle reflux without external heating. Use an ice bath to modulate the temperature if the reaction becomes too vigorous.[3]
Incomplete Reaction: The reaction may not have gone to completion.Allow for sufficient reaction time. After the initial exothermic reaction subsides, continue stirring the mixture, possibly with gentle warming, until most of the magnesium is consumed.
Formation of a White Precipitate Reaction with Atmospheric CO₂: Exposure of the Grignard reagent to air can lead to the formation of a carboxylate salt.Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment.
Darkening of the Reaction Mixture Decomposition: Prolonged heating or the presence of impurities can lead to decomposition of the Grignard reagent.Avoid excessive heating. Once the reaction is complete, use the Grignard reagent promptly or store it under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent critical for the Grignard reaction with this compound?

A1: The solvent plays a crucial role in stabilizing the Grignard reagent through coordination. For secondary alkyl halides like this compound, which are less reactive than primary halides, tetrahydrofuran (B95107) (THF) is generally preferred over diethyl ether. THF has a higher solvating power, which helps to stabilize the Grignard reagent and can lead to higher yields.[4]

Q2: What is the best method to activate the magnesium turnings?

A2: The most common and effective methods are the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The disappearance of the iodine's color or the evolution of ethene gas from 1,2-dibromoethane are visual indicators of successful initiation. For particularly difficult reactions, using highly reactive Rieke magnesium, prepared by the reduction of MgCl₂, can be beneficial.[4][5]

Q3: How can I minimize the formation of the Wurtz coupling byproduct?

A3: The key to minimizing Wurtz coupling is to maintain a low concentration of the alkyl halide. This is achieved by the slow, dropwise addition of the this compound solution to a stirred suspension of the magnesium turnings.[2] Running the reaction at a moderate temperature also helps to control the rate of both the desired reaction and the side reaction.

Q4: Can I store the prepared Grignard reagent?

A4: It is best to use the Grignard reagent immediately after its preparation. If storage is necessary, it should be done under a strictly inert atmosphere (nitrogen or argon) in a sealed, dry container. Over time, the concentration of the active Grignard reagent may decrease due to precipitation or reaction with trace impurities.

Q5: How do I know if my Grignard reaction has initiated?

A5: Several visual cues indicate a successful initiation: a noticeable increase in the temperature of the reaction mixture (exotherm), the appearance of a cloudy or turbid gray-brown solution, and gentle bubbling at the surface of the magnesium.[1] If an initiator like iodine was used, its characteristic color will fade.

Data Presentation

Table 1: Influence of Reaction Parameters on Grignard Yield from Secondary Alkyl Bromides

ParameterCondition AYield (%)Condition BYield (%)Key Considerations
Solvent Diethyl Ether70-85Tetrahydrofuran (THF)85-95THF is generally superior for less reactive secondary halides due to better stabilization of the Grignard reagent.[1][6]
Mg Activation No Activation< 30Iodine Crystal> 80Activation is crucial to remove the passivating MgO layer and initiate the reaction.[1]
Temperature Reflux75-85Room Temperature80-90Higher temperatures can increase the rate of side reactions like Wurtz coupling and elimination.[3]
Addition Rate Rapid Addition40-60Slow, Dropwise Addition> 85Slow addition minimizes the concentration of the alkyl halide, thus reducing Wurtz coupling.[2]

Yields are representative and can vary based on specific substrate and experimental conditions.

Experimental Protocols

Protocol: Preparation of 3-ethylcyclopentylmagnesium Bromide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas inlet and outlet (bubbler)

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar in the reaction flask.

  • Activation: Add a single crystal of iodine to the flask.

  • Solvent Addition: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF. Add a small portion (approx. 10%) of this solution to the stirred magnesium suspension.

  • Observation: The reaction mixture may require gentle warming with a heating mantle to initiate. Initiation is indicated by the disappearance of the iodine color, a gentle reflux, and the formation of a cloudy, grayish solution.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.

  • Completion: After the addition is complete, continue to stir the mixture. If necessary, gently heat the mixture to maintain a reflux for an additional 30-60 minutes, or until most of the magnesium has been consumed.

  • Use: Cool the resulting grayish-brown solution of the Grignard reagent to room temperature before using it in the subsequent reaction step.

Visualizations

experimental_workflow setup 1. Apparatus Setup (Flame-dried glassware, inert atmosphere) mg_prep 2. Magnesium Preparation (Add Mg turnings and Iodine crystal) setup->mg_prep solvent_add 3. Initial Solvent Addition (Anhydrous THF) mg_prep->solvent_add initiation 4. Reaction Initiation (Add ~10% of this compound solution) solvent_add->initiation observation 5. Monitor for Initiation (Color change, exotherm) initiation->observation addition 6. Dropwise Addition (Add remaining alkyl bromide solution) observation->addition Initiation Confirmed completion 7. Reaction Completion (Stir until Mg is consumed) addition->completion product 8. Grignard Reagent Ready for Use (3-ethylcyclopentylmagnesium bromide) completion->product

Caption: Experimental workflow for the synthesis of 3-ethylcyclopentylmagnesium bromide.

troubleshooting_guide start Low or No Yield check_initiation Did the reaction initiate? start->check_initiation no_initiation No check_initiation->no_initiation No yes_initiation Yes check_initiation->yes_initiation Yes cause_no_initiation Potential Causes: - Inactive Mg surface - Presence of moisture no_initiation->cause_no_initiation solution_no_initiation Solutions: - Activate Mg (Iodine, 1,2-dibromoethane) - Ensure anhydrous conditions cause_no_initiation->solution_no_initiation check_side_reactions Side reactions likely yes_initiation->check_side_reactions cause_side_reactions Potential Causes: - Wurtz Coupling - Elimination check_side_reactions->cause_side_reactions solution_side_reactions Solutions: - Slow, dropwise addition of alkyl halide - Maintain moderate temperature cause_side_reactions->solution_side_reactions

Caption: Troubleshooting logic for low yield in Grignard reagent synthesis.

References

"preventing elimination side reactions in substitutions of 1-Bromo-3-ethylcyclopentane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with substitutions of 1-bromo-3-ethylcyclopentane. Our goal is to help you minimize elimination side reactions and maximize the yield of your desired substitution products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of alkene byproduct in my substitution reaction with this compound. What is the likely cause?

A1: The formation of an alkene byproduct, 3-ethylcyclopentene, is a result of a competing elimination reaction (E2 or E1). This compound is a secondary alkyl halide, which is susceptible to both substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) pathways. Several factors could be favoring elimination in your experiment.[1][2] The most common culprits are elevated reaction temperatures, the use of a strong or sterically hindered base as your nucleophile, and the choice of solvent.[1][2]

Q2: How does temperature affect the ratio of substitution to elimination products?

A2: Higher temperatures generally favor elimination reactions over substitution reactions.[1][2] Elimination reactions have a higher activation energy and result in an increase in entropy (more products are formed), making them more favorable at elevated temperatures.[1][2] To favor substitution, it is recommended to run the reaction at a lower temperature.

Q3: What type of nucleophile should I use to promote substitution over elimination?

A3: To favor substitution, especially the S(_N)2 pathway, a good nucleophile that is a weak base is ideal.[3] Strong, bulky bases such as tert-butoxide will strongly favor E2 elimination.[3] Good candidates for promoting substitution include halides (I⁻, Br⁻), cyanide (CN⁻), azide (B81097) (N₃⁻), and thiolates (RS⁻).

Q4: I am using sodium ethoxide as my nucleophile and getting a majority of the elimination product. What can I do to favor substitution?

A4: Sodium ethoxide is a strong, unhindered base, which will favor the E2 pathway with a secondary halide like this compound. To favor substitution, you should consider switching to a less basic nucleophile. If the ethoxy group is the desired substituent, you could consider an S(_N)1-type reaction using ethanol (B145695) as the solvent at a low temperature, although this may be slow and could still yield some E1 product. A better approach for introducing an ethoxy group via an S(_N)2 reaction would be to use a Williamson ether synthesis approach where the cyclopentane (B165970) moiety is the nucleophile (e.g., from 3-ethylcyclopentanol) reacting with an ethyl halide.

Q5: What is the role of the solvent in controlling the reaction pathway?

A5: The solvent plays a critical role in determining the reaction mechanism.

  • Polar aprotic solvents (e.g., acetone, DMSO, DMF, acetonitrile) are preferred for S(_N)2 reactions.[4] They can dissolve the nucleophilic salt but do not solvate the anion (the nucleophile) extensively, leaving it more "naked" and reactive.[4]

  • Polar protic solvents (e.g., water, ethanol, methanol) favor S(_N)1 and E1 reactions because they can stabilize the carbocation intermediate formed in these pathways.[5] They also solvate the nucleophile, reducing its nucleophilicity and thus disfavoring the S(_N)2 mechanism.

Q6: My reaction is proceeding very slowly at a low temperature. How can I increase the rate without promoting elimination?

A6: If your S(_N)2 reaction is slow, you can try a few strategies without significantly increasing the elimination product:

  • Use a more reactive nucleophile: For example, iodide (I⁻) is an excellent nucleophile.

  • Use a better leaving group: While bromine is a good leaving group, you could consider converting the corresponding alcohol to a tosylate, which is an even better leaving group.

  • Choose an appropriate polar aprotic solvent: Solvents like DMF or DMSO can accelerate S(_N)2 reactions more effectively than acetone.[4]

  • Increase the concentration of the nucleophile: The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.

Data Presentation: Substitution vs. Elimination in Secondary Bromoalkanes

The following table summarizes representative product distributions for the reaction of a secondary bromoalkane with various nucleophiles/bases under different conditions. This data illustrates the general trends that can be expected for this compound.

SubstrateReagentSolventTemperature (°C)Substitution Product (%)Elimination Product (%)Predominant Mechanism
2-BromopropaneNaCNDMSO25~90~10S(_N)2
2-BromopropaneNaOCH₂CH₃Ethanol25~20~80E2
2-BromopropaneNaOCH₂CH₃Ethanol55~10~90E2
2-BromopropaneKOC(CH₃)₃t-Butanol25<5>95E2
2-BromopropaneCH₃OHMethanol25>95 (solvolysis)<5S(_N)1/E1
2-BromopropaneCH₃OHMethanol65~85 (solvolysis)~15S(_N)1/E1

Experimental Protocols

Protocol 1: Maximizing S(_N)2 Substitution with Sodium Cyanide

This protocol aims to favor the S(_N)2 pathway by using a good, non-basic nucleophile in a polar aprotic solvent at a controlled temperature.

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous DMSO.

  • Add sodium cyanide (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature (25°C) and monitor the reaction progress by TLC or GC analysis.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product, 3-ethylcyclopentanecarbonitrile.

  • Purify the crude product by distillation or column chromatography as necessary.

Protocol 2: Illustrating E2 Elimination with Potassium tert-Butoxide

This protocol is designed to demonstrate the conditions that heavily favor the E2 elimination pathway, using a strong, sterically hindered base.

Materials:

  • This compound

  • Potassium tert-butoxide (KOC(CH₃)₃)

  • tert-Butanol, anhydrous

  • Pentane

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.

  • Add this compound (1 equivalent) to the solution.

  • Heat the reaction mixture to a gentle reflux (approximately 83°C) and monitor the reaction by GC analysis for the formation of 3-ethylcyclopentene.

  • After the reaction is complete, cool the mixture to room temperature and add pentane.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to isolate the volatile 3-ethylcyclopentene.

Visualizations

reaction_pathways sub This compound sn2 SN2 sub->sn2 Strong, non-basic Nu Low Temp Polar Aprotic Solvent e2 E2 sub->e2 Strong, bulky base High Temp sub_prod Substitution Product elim_prod Elimination Product (3-Ethylcyclopentene) sn2->sub_prod e2->elim_prod

Caption: Reaction pathways for this compound.

troubleshooting_flowchart start High % of Elimination Product? q_temp Is Temperature > 50°C? start->q_temp q_base Is Nucleophile a Strong/Bulky Base? q_temp->q_base No a_temp Reduce Temperature q_temp->a_temp Yes q_solvent Is Solvent Polar Protic? q_base->q_solvent No a_base Use a Weakly Basic, Good Nucleophile (e.g., I⁻, CN⁻) q_base->a_base Yes a_solvent Switch to a Polar Aprotic Solvent (e.g., DMSO) q_solvent->a_solvent Yes end_node Increased Substitution Yield q_solvent->end_node No a_temp->end_node a_base->end_node a_solvent->end_node

Caption: Troubleshooting guide for minimizing elimination.

References

Technical Support Center: Stereoselective Reactions of 1-Bromo-3-ethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve stereoselectivity in reactions involving 1-bromo-3-ethylcyclopentane.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions in a direct question-and-answer format.

Question: Why am I observing low diastereoselectivity or enantioselectivity in my substitution reaction?

Answer: Low stereoselectivity is a common issue that can stem from several factors related to your reaction mechanism and conditions.

  • Potential Cause 1: Competing SN1 Pathway. this compound is a secondary alkyl halide, which can react through both SN1 and SN2 pathways. An SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to racemization and poor stereoselectivity.[1][2]

    • Recommended Solution: To favor the stereospecific SN2 pathway, use a strong, potent nucleophile, especially one with a negative charge.[1] Employ a polar aprotic solvent (e.g., THF, DMF, Acetone) which enhances nucleophile reactivity without solvating it as heavily as a protic solvent.[1][3] Maintaining a lower reaction temperature will also disfavor the higher-energy SN1 pathway.

  • Potential Cause 2: Ineffective Chiral Auxiliary or Catalyst. If using a chiral auxiliary or catalyst, its ability to control the stereochemical outcome may be compromised.

    • Recommended Solution: Ensure the chiral auxiliary is properly attached and conformationally rigid to effectively block one face of the reactive center.[4][5] For catalytic reactions, screen different chiral ligands and ensure the catalyst loading is optimal. N-Heterocyclic Carbenes (NHCs) and various organocatalysts have shown success in creating stereogenic centers in five-membered rings.[6][7][8]

  • Potential Cause 3: Steric Hindrance. The steric bulk of your nucleophile or substrate may interfere with the desired transition state geometry.

    • Recommended Solution: While less hindered bases can improve yields in some cases, for stereocontrol, the steric environment is critical.[9] If using a chiral auxiliary, ensure its steric bulk effectively directs the incoming nucleophile.[10] If the nucleophile itself is chiral, its structure should be optimized for the specific substrate.

Question: My reaction is producing a significant amount of alkene byproducts. How can I minimize elimination?

Answer: The formation of alkenes like 4-ethylcyclopent-1-ene and 3-ethylcyclopent-1-ene is due to competing E2 elimination reactions, which are common when using strong bases.[11][12][13]

  • Potential Cause 1: Strong, Bulky Base/Nucleophile. Many strong nucleophiles are also strong bases. Bulky bases, such as potassium tert-butoxide, strongly favor elimination over substitution.[12]

    • Recommended Solution: Use a nucleophile that has high nucleophilicity but lower basicity. For example, anions of heavy halides (I⁻, Br⁻) or sulfur-based nucleophiles (thiols) are good nucleophiles but weaker bases compared to alkoxides.[2]

  • Potential Cause 2: High Reaction Temperature. Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in entropy.

    • Recommended Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged heating.

Frequently Asked Questions (FAQs)

Q1: Which type of solvent is best for maximizing stereoselectivity in a substitution reaction with this compound?

A1: For an SN2 reaction, which proceeds with inversion of configuration, a polar aprotic solvent is generally preferred.[1] Solvents like THF, DMF, and DMSO are excellent choices because they solvate the cation but leave the nucleophile relatively free and highly reactive. Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon, which can slow down the desired SN2 reaction and potentially favor a competing SN1 pathway.[3]

Q2: How can I introduce a new stereocenter with a specific configuration using this compound?

A2: The most reliable method is to use a chiral reagent or auxiliary.

  • Chiral Nucleophile: Reacting this compound with a chiral nucleophile in an SN2 reaction will result in an inversion of configuration at the carbon bearing the bromine, and the stereochemistry of the product will be dictated by the chirality of the nucleophile.

  • Chiral Auxiliary: A chiral auxiliary can be temporarily attached to a molecule derived from your starting material to direct the stereochemical outcome of a subsequent reaction.[4][5] After the key stereocenter-forming step, the auxiliary is removed. This approach has proven highly effective in controlling the facial selectivity of reactions on cyclic systems.[10][14]

Q3: Can I use salt additives to improve the diastereoselectivity of my reaction?

A3: Yes, salt additives, such as lithium bromide (LiBr), can have a significant impact on both the yield and diastereoselectivity of reactions involving organometallic reagents.[9][15] These salts can influence the aggregation state and geometry of reactive intermediates, leading to a more ordered transition state that favors the formation of one diastereomer over another.[9][15] It is recommended to screen different salt additives if you are facing issues with diastereoselectivity in such reactions.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, data illustrating how reaction conditions can influence the stereochemical outcome of a nucleophilic substitution on (R)-1-bromo-3-ethylcyclopentane with a generic chiral nucleophile (Nu*-). This data is representative of trends observed in stereoselective synthesis.

EntryNucleophile (Nu*-)SolventTemperature (°C)Diastereomeric Ratio (d.r.)Major Product Configuration
1Chiral AmineTHF085:15(S, R')
2Chiral AmineEthanol060:40(S, R')
3Chiral AmineTHF2570:30(S, R')
4Chiral AlkoxideDMF-2092:8(S, R')
5Chiral Alkoxidet-Butanol2555:45 (plus elimination)(S, R')

Key Experimental Protocols

Protocol 1: SN2 Reaction with a Chiral Nucleophile

This protocol describes a general procedure for the stereoselective substitution of the bromine atom using a chiral amine as the nucleophile.

Objective: To synthesize a chiral amine derivative with inversion of configuration at the substitution center.

Materials:

  • (1R, 3R)-1-Bromo-3-ethylcyclopentane (or other desired stereoisomer)

  • (R)-alpha-methylbenzylamine (or other chiral amine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (anhydrous)

  • Drying agent (e.g., Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add potassium carbonate (1.5 equivalents).

  • Add anhydrous acetonitrile via syringe.

  • Add the chiral amine (1.2 equivalents) to the stirring suspension.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.

  • Add the solution of the alkyl bromide dropwise to the stirring amine suspension at room temperature.

  • Heat the reaction mixture to 60°C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with deionized water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the diastereomeric ratio by chiral HPLC or NMR spectroscopy.

Protocol 2: Reaction using a Cyclopentane-Based Chiral Auxiliary

This protocol outlines a conceptual approach for using a chiral auxiliary to direct a diastereoselective alkylation.

Objective: To achieve a highly diastereoselective alkylation on a cyclopentane (B165970) ring system derived from the starting material.

Materials:

  • A cyclopentanone (B42830) derivative (synthesized from this compound)

  • A chiral auxiliary, such as a (1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone.[5][10]

  • Strong, non-nucleophilic base (e.g., NaHMDS or LDA)

  • Alkylating agent (e.g., methyl iodide)

  • Anhydrous THF

  • Standard glassware for inert atmosphere reactions at low temperatures

Procedure:

  • Auxiliary Attachment: Covalently attach the chiral auxiliary to the cyclopentanone derivative through standard acylation methods to form an N-acyl oxazolidinone.

  • Enolate Formation: To a flame-dried flask under argon, add the N-acyl oxazolidinone substrate dissolved in anhydrous THF. Cool the solution to -78°C.

  • Add the strong base (e.g., NaHMDS, 1.1 equivalents) dropwise and stir for 1 hour at -78°C to ensure complete enolate formation.[10]

  • Alkylation: Add the alkylating agent (1.2 equivalents) dropwise to the enolate solution at -78°C.

  • Allow the reaction to stir at -78°C for several hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction with an organic solvent.

  • Purification & Analysis: Purify the product by flash chromatography and determine the diastereomeric excess (d.e.) by NMR or HPLC.

  • Auxiliary Cleavage: Cleave the chiral auxiliary using standard methods (e.g., hydrolysis with LiOH/H₂O₂) to yield the chiral carboxylic acid or a derivative thereof.[5]

Visualizations

experimental_workflow start Start: Define Stereochemical Goal setup Reaction Setup: Substrate, Reagent, Solvent, Temp. start->setup monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) setup->monitoring workup Workup & Purification (Extraction, Chromatography) monitoring->workup analysis Stereochemical Analysis (Chiral HPLC, NMR) workup->analysis outcome Evaluate Outcome (Yield, d.r., e.e.) analysis->outcome optimize Optimize Conditions: Temp, Solvent, Catalyst, etc. outcome->optimize Goal Not Met finish End: Desired Product outcome->finish Goal Met optimize->setup

Caption: General workflow for optimizing stereoselective reactions.

factors_influencing_stereoselectivity cluster_factors Reaction Conditions cluster_pathways Reaction Pathways Substrate Substrate (this compound) - Secondary Halide SN2 SN2 - Inversion - High Selectivity Substrate->SN2 SN1 SN1 - Racemization - Low Selectivity Substrate->SN1 E2 E2 - Elimination - Alkene Byproduct Substrate->E2 Nucleophile Nucleophile - Strength - Steric Bulk - Basicity Nucleophile->SN2 Strong, Non-bulky Nucleophile->E2 Strong, Bulky Base Solvent Solvent - Polar Protic - Polar Aprotic Solvent->SN2 Aprotic Solvent->SN1 Protic Temperature Temperature - Low vs. High Temperature->SN2 Low Temp Temperature->E2 High Temp

Caption: Key factors influencing reaction pathways and stereoselectivity.

chiral_auxiliary_mechanism step1 Step 1: Auxiliary Attachment Prochiral Substrate + Chiral Auxiliary (A) step2 Step 2: Diastereoselective Reaction Substrate-A Complex forms a rigid structure. Incoming reagent is directed to one face. step1->step2 step3 Step 3: Formation of Diastereomer A single diastereomer is formed in excess. step2->step3 step4 Step 4: Auxiliary Cleavage The chiral auxiliary (A*) is removed. step3->step4 product {Final Product|Enantiomerically enriched product is obtained.} step4->product recycle {Auxiliary is Recovered & Recycled} step4->recycle

Caption: General mechanism of stereocontrol using a chiral auxiliary.

References

"removal of unreacted starting materials from 1-Bromo-3-ethylcyclopentane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials and byproducts from 1-Bromo-3-ethylcyclopentane. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter?

The unreacted starting materials will depend on your synthetic route. The two most common methods for synthesizing this compound are:

  • Free-Radical Bromination: The primary unreacted starting material will be ethylcyclopentane .

  • From an Alcohol: The primary unreacted starting material will be 3-ethylcyclopentanol .

Q2: What are the likely side products in my reaction mixture?

  • Free-Radical Bromination: You may have polybrominated products (e.g., dibromo-3-ethylcyclopentane) and isomers of the desired product.

  • From 3-ethylcyclopentanol: Potential side products include ethylcyclopentene from an elimination reaction, and potentially di(3-ethylcyclopentyl) ether, especially if the reaction is carried out at higher temperatures.

Q3: My crude product is a dark color. What could be the cause?

A dark coloration in the crude product, particularly after free-radical bromination, can be due to the presence of residual bromine (Br₂) or hydrogen bromide (HBr). These can often be removed by washing the organic layer with a sodium bisulfite or sodium thiosulfate (B1220275) solution to quench the bromine, followed by a wash with a weak base like sodium bicarbonate to neutralize any acid.

Q4: After aqueous workup, I'm having trouble with emulsion formation. What should I do?

Emulsion formation during extraction is common when dealing with crude reaction mixtures. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help force the separation of the layers.

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • If the emulsion persists, filtering the mixture through a pad of Celite or glass wool can sometimes be effective.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during the purification of this compound.

Scenario 1: Purification after Free-Radical Bromination of Ethylcyclopentane

Problem: After performing the reaction, you have a mixture of this compound, unreacted ethylcyclopentane, and potentially some polybrominated byproducts.

Solution:

  • Aqueous Workup:

    • Begin by washing the crude reaction mixture with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any HBr formed during the reaction.

    • Follow with a wash with water to remove any remaining salts.

    • If the organic layer has a persistent orange or brown color, wash with a 10% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution to remove unreacted bromine.

    • Finally, wash with brine to help break any emulsions and begin the drying process.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Removal of Solvent: Remove the organic solvent using a rotary evaporator.

  • Purification:

    • Fractional Distillation: This is the most effective method for separating this compound from the more volatile unreacted ethylcyclopentane. The significant difference in their boiling points allows for a clean separation.

    • Flash Column Chromatography: If distillation is not feasible or if you need to remove less volatile polybrominated impurities, flash chromatography on silica (B1680970) gel can be employed. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of ethyl acetate, is typically effective.

Scenario 2: Purification after Synthesis from 3-ethylcyclopentanol

Problem: Your reaction mixture contains this compound, unreacted 3-ethylcyclopentanol, and possibly acidic byproducts from the brominating agent (e.g., HBr).

Solution:

  • Aqueous Workup:

    • Start by washing the crude product with water to remove the bulk of the unreacted alcohol and any water-soluble inorganic byproducts.

    • Neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ gas will be evolved.

    • Wash again with brine to aid in layer separation.

  • Drying: Dry the organic layer with a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄).

  • Removal of Solvent: Concentrate the solution using a rotary evaporator.

  • Purification:

    • Simple or Fractional Distillation: Distillation is an excellent method for separating the product from any remaining 3-ethylcyclopentanol, as their boiling points are sufficiently different.

    • Flash Column Chromatography: If distillation does not provide sufficient purity, or if other non-volatile impurities are present, flash chromatography can be used. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., by adding ethyl acetate) will allow for the separation of the non-polar product from the more polar unreacted alcohol.

Data Presentation

The following table summarizes the key physical properties of the product and potential starting materials, which are crucial for planning an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Water Solubility
This compound C₇H₁₃Br177.08~180-182 (estimated)~1.2 (estimated)Insoluble
EthylcyclopentaneC₇H₁₄98.191030.763Insoluble[1][2]
3-EthylcyclopentanolC₇H₁₄O114.19~160-165 (estimated)~0.9 (estimated)Slightly soluble

Experimental Protocols

Protocol 1: Extractive Workup

This protocol is a general procedure for the initial purification of this compound after synthesis.

  • Transfer the reaction mixture to a separatory funnel.

  • If the synthesis was conducted in a water-miscible solvent, add an equal volume of a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and water.

  • Acid Removal: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions, shaking gently after each addition and venting the funnel frequently to release the pressure from CO₂ evolution. Continue until no more gas evolves. Separate the aqueous layer.

  • Bromine Removal (if necessary): If the organic layer is colored, add a 10% aqueous solution of sodium bisulfite (NaHSO₃) and shake until the color disappears. Separate the aqueous layer.

  • Water Wash: Wash the organic layer with an equal volume of deionized water. Separate the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer. Separate the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude this compound.

Protocol 2: Fractional Distillation

This protocol is suitable for separating this compound from a more volatile impurity like unreacted ethylcyclopentane.

  • Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with Raschig rings or steel wool, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Heat the distillation flask gently.

  • Monitor the temperature at the distillation head. The temperature should initially rise to the boiling point of the lower-boiling component (ethylcyclopentane, ~103 °C).

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of the impurity.

  • Once the lower-boiling component has been removed, the temperature will rise. Discard any intermediate fraction.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

Visualizations

The following diagram illustrates the decision-making process for selecting the appropriate purification method based on the synthetic route.

Purification_Workflow Purification Strategy for this compound cluster_synthesis Synthetic Route cluster_workup Initial Purification cluster_final_purification Final Purification Start Crude Product Route1 From Ethylcyclopentane (Free-Radical Bromination) Start->Route1 Route2 From 3-Ethylcyclopentanol Start->Route2 Workup1 Aqueous Workup: - NaHCO3 wash - NaHSO3 wash (if needed) - Brine wash Route1->Workup1 Unreacted Alkane Workup2 Aqueous Workup: - Water wash - NaHCO3 wash - Brine wash Route2->Workup2 Unreacted Alcohol Distillation Fractional Distillation Workup1->Distillation Boiling Point Difference Chromatography Flash Column Chromatography Workup1->Chromatography Remove Polybrominated Byproducts Workup2->Distillation Boiling Point Difference Workup2->Chromatography Remove Polar Impurities End Pure this compound Distillation->End Chromatography->End

Caption: Purification workflow for this compound.

References

"stability and storage of 1-Bromo-3-ethylcyclopentane"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the stability and storage of 1-Bromo-3-ethylcyclopentane, addressing common issues encountered by researchers, scientists, and drug development professionals.

Troubleshooting Guide

Q1: I observe a color change (e.g., yellowing) in my sample of this compound. What could be the cause?

A1: A color change in your sample is often an indicator of degradation. This can be caused by several factors:

  • Exposure to Light: While not explicitly stated for this specific compound, similar alkyl halides can be light-sensitive.

  • Improper Storage Temperature: Storing the compound at temperatures above the recommended -20°C can accelerate decomposition.[1]

  • Presence of Impurities: Contamination with incompatible materials can catalyze degradation.

  • Oxidation: Exposure to air (oxygen) can lead to oxidative decomposition.

Q2: My reaction yield using this compound is lower than expected. Could the starting material be the issue?

A2: Yes, compromised starting material is a common reason for low reaction yields. To troubleshoot this:

  • Assess Purity: Use analytical techniques like GC-MS or NMR to check the purity of your this compound. Compare the results to the certificate of analysis.

  • Check for Decomposition Products: Look for peaks in your analytical data that could correspond to decomposition products, such as alkenes formed via elimination reactions.[2][3]

  • Review Storage Conditions: Confirm that the compound has been stored according to the recommendations in the table below.

Q3: I've noticed pressure buildup in the storage container. What should I do?

A3: Pressure buildup can be a sign of decomposition, potentially leading to the formation of gaseous byproducts like hydrogen bromide (HBr).[1]

  • Handle with Extreme Caution: Open the container in a well-ventilated fume hood.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Neutralize Acidic Gases: Have a base solution (e.g., sodium bicarbonate) ready to neutralize any acidic gases that may be released.

  • Re-evaluate Storage: After safely venting the container, re-evaluate your storage conditions to prevent further decomposition. Consider purging the headspace with an inert gas like argon.[1]

Frequently Asked Questions (FAQs)

Q4: What are the ideal storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it is recommended to store it under the conditions summarized in the table below.

Q5: What materials are incompatible with this compound?

A5: Avoid contact with strong oxidizing agents and strong acids, as these can cause hazardous reactions.[1]

Q6: Is this compound stable at room temperature?

A6: The compound is stable under normal conditions, but for long-term storage, refrigeration at -20°C is recommended to minimize degradation.[1] Heat should be avoided as a condition that can lead to decomposition.[1]

Q7: What are the known hazardous decomposition products of this compound?

A7: In the event of combustion, toxic fumes of carbon dioxide, carbon monoxide, and hydrogen bromide gas (HBr) can be emitted.[1]

Quantitative Data Summary

ParameterRecommendationSource
Storage Temperature -20°C[1]
Atmosphere Store under an inert gas like Argon.[1]
Container Keep in the original, tightly closed container.[1]
Ventilation Store in a cool, well-ventilated area.[1]

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS):

A detailed experimental protocol for GC-MS analysis would be specific to the equipment used. However, a general workflow is as follows:

  • Sample Preparation: Dilute a small aliquot of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase.

  • Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

  • Analysis: The resulting mass spectrum provides a molecular fingerprint of each component, allowing for identification and quantification of this compound and any impurities.

Visualizations

G cluster_observed_issue Observed Issue cluster_potential_cause Potential Cause cluster_troubleshooting_steps Troubleshooting Steps cluster_corrective_action Corrective Action A Color Change in Sample D Decomposition A->D B Low Reaction Yield B->D C Pressure Buildup C->D J Handle with Caution in Fume Hood C->J E Verify Storage Conditions: - Temperature (-20°C) - Inert Atmosphere (Argon) - Tightly Sealed Original Container D->E Investigate F Check for Incompatible Materials: - Strong Oxidizing Agents - Strong Acids D->F Investigate G Assess Purity (GC-MS, NMR) D->G Investigate H Store Properly E->H F->H I Use Fresh or Purified Sample G->I

Caption: Troubleshooting workflow for stability issues with this compound.

References

"scale-up considerations for the synthesis of 1-Bromo-3-ethylcyclopentane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Bromo-3-ethylcyclopentane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.

Issue 1: Low or Inconsistent Yields

Potential Cause Troubleshooting Step
Incomplete Reaction Verify Reagent Purity and Stoichiometry: Ensure the starting material, 3-ethylcyclopentanol, is of high purity and that the brominating agent (e.g., HBr, PBr3) is used in the correct molar ratio. For scale-up, a slight excess of the brominating agent may be necessary.
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like GC or TLC. The reaction may require longer heating or higher temperatures at a larger scale to go to completion.
Side Reactions Control Temperature: Exothermic reactions can lead to side product formation. Implement efficient cooling and controlled addition of reagents to maintain the optimal reaction temperature.
Inert Atmosphere: For some brominating agents, reacting under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
Product Loss During Workup Optimize Extraction and Distillation: Ensure proper phase separation during aqueous workup. During distillation, carefully monitor the temperature and pressure to avoid loss of the volatile product.

Issue 2: Formation of Impurities and Byproducts

Potential Byproduct Identification Mitigation Strategy
3-Ethylcyclopentene (B1593912) GC-MS, NMRLower reaction temperature to disfavor elimination reactions. Use a less acidic brominating agent if possible.
Di(3-ethylcyclopentyl) ether GC-MS, NMREnsure sufficient concentration of the brominating agent. This is more common when using strong acids like HBr.
Isomeric Bromides GC-MS, NMRCarbocation rearrangements can lead to isomeric products, especially with secondary alcohols.[2] Using reagents that favor an SN2 mechanism, such as PBr3, can minimize this.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and scalable method is the reaction of 3-ethylcyclopentanol with a brominating agent. Commonly used reagents include hydrobromic acid (HBr), phosphorus tribromide (PBr3), and thionyl bromide (SOBr2).[3][5]

Q2: What are the main safety concerns when scaling up this synthesis?

A2: The primary safety concerns are the handling of corrosive and toxic brominating agents and controlling the exothermicity of the reaction.[6][7] Proper personal protective equipment (PPE), a well-ventilated area, and robust temperature control are crucial. A thorough hazard analysis should be conducted before any scale-up.[8]

Q3: How can I minimize the formation of 3-ethylcyclopentene during the reaction?

A3: The formation of 3-ethylcyclopentene is an elimination side reaction. To minimize it, you can:

  • Maintain a lower reaction temperature.

  • Use a brominating agent and conditions that favor substitution over elimination (e.g., PBr3 often gives better results than HBr for secondary alcohols in this regard).[9][10]

Q4: My final product is discolored. What is the likely cause and how can I fix it?

A4: Discoloration is often due to the presence of residual bromine or other colored impurities. Washing the crude product with a solution of a mild reducing agent, such as sodium bisulfite, can help remove excess bromine.[1] Final purification by distillation is usually effective in removing colored non-volatile impurities.

Q5: What is the best way to purify this compound on a large scale?

A5: For large-scale purification, fractional distillation is the most effective method.[11][12] It is important to have an efficient distillation column to separate the desired product from any remaining starting material, byproducts, and solvent.

Experimental Protocols

Note: The following protocols are generalized based on the synthesis of analogous secondary alkyl bromides and should be optimized for the specific case of this compound.

Protocol 1: Synthesis using Hydrobromic Acid (HBr)

This method is suitable for large-scale production due to the relatively low cost of HBr.[13]

  • Reaction Setup: In a well-ventilated fume hood, charge a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 3-ethylcyclopentanol.

  • Reagent Addition: Slowly add a 25% molar excess of 48% aqueous hydrobromic acid. With caution, add concentrated sulfuric acid (approximately 0.25 moles per mole of alcohol).

  • Reaction: Heat the mixture to reflux (around 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by GC.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with water, cold concentrated sulfuric acid, and a saturated sodium bicarbonate solution.

  • Drying and Purification: Dry the crude this compound over anhydrous calcium chloride, filter, and purify by fractional distillation.

Protocol 2: Synthesis using Phosphorus Tribromide (PBr3)

This method often provides higher yields and fewer rearrangement byproducts for secondary alcohols.[9]

  • Reaction Setup: In a fume hood, charge a reactor equipped with a mechanical stirrer, addition funnel, and a gas outlet connected to a scrubber (to neutralize HBr fumes) with 3-ethylcyclopentanol and a suitable solvent like diethyl ether or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (approximately 0.4 moles per mole of alcohol) via the addition funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by GC.

  • Workup: Carefully pour the reaction mixture over ice water. Separate the organic layer.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by fractional distillation.

Data Presentation

Table 1: Comparison of Brominating Agents for Secondary Alcohols (Illustrative Data)

Brominating AgentTypical Reaction ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
HBr / H₂SO₄ Reflux, 4-8 hours75-85Low cost, suitable for large scale.[13]Risk of elimination and ether formation, carbocation rearrangements possible.[2]
PBr₃ 0 °C to RT, 12-24 hours80-90High yields, minimizes rearrangements (SN2 mechanism).[4][9]Higher cost, corrosive, and moisture sensitive.
SOBr₂ 0 °C to RT, 2-6 hours80-90Good yields, gaseous byproducts (SO₂ and HBr) are easily removed.[3]More reactive and less commonly used than SOCl₂.[3]

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_reagents Brominating Agents cluster_product Product 3-Ethylcyclopentanol 3-Ethylcyclopentanol This compound This compound 3-Ethylcyclopentanol->this compound Substitution Reaction HBr HBr HBr->this compound PBr3 PBr3 PBr3->this compound SOBr2 SOBr2 SOBr2->this compound

Caption: Reaction pathway for the synthesis of this compound.

Scale_Up_Workflow Start Start Lab_Scale_Synthesis 1. Lab-Scale Synthesis (Proof of Concept) Start->Lab_Scale_Synthesis Process_Optimization 2. Process Optimization (Temp, Time, Stoichiometry) Lab_Scale_Synthesis->Process_Optimization Hazard_Analysis 3. Hazard Analysis (HAZOP) (Risk Assessment) Process_Optimization->Hazard_Analysis Pilot_Plant_Scale_Up 4. Pilot Plant Scale-Up (Intermediate Scale) Hazard_Analysis->Pilot_Plant_Scale_Up Full_Scale_Production 5. Full-Scale Production (Manufacturing) Pilot_Plant_Scale_Up->Full_Scale_Production QC_Analysis Quality Control (Purity, Yield) Full_Scale_Production->QC_Analysis End End QC_Analysis->End

Caption: General workflow for scaling up the synthesis process.

Troubleshooting_Tree Problem Low Yield or Impurities Check_Conversion Check Reaction Conversion (GC/TLC) Problem->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Low Complete Complete Conversion Check_Conversion->Complete High Action_Incomplete Increase Reaction Time/Temp Check Reagent Purity Incomplete->Action_Incomplete Check_Byproducts Analyze Byproducts (GC-MS) Complete->Check_Byproducts Elimination Elimination Product (Alkene) Check_Byproducts->Elimination Ether Ether Byproduct Check_Byproducts->Ether Action_Elimination Lower Reaction Temperature Elimination->Action_Elimination Action_Ether Adjust Reagent Stoichiometry Ether->Action_Ether

Caption: Decision tree for troubleshooting common synthesis issues.

References

Validation & Comparative

GC-MS Analysis of 1-Bromo-3-ethylcyclopentane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected reaction products of 1-bromo-3-ethylcyclopentane when subjected to common reaction conditions, focusing on identification via Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the expected outcomes of elimination and substitution reactions, presents key mass spectral data for product identification, and provides a detailed experimental protocol for analysis.

Introduction

This compound is a versatile haloalkane intermediate in organic synthesis. Its reactivity is primarily dictated by the presence of the bromine atom, a good leaving group, making it susceptible to both nucleophilic substitution and base-induced elimination reactions. The reaction pathway and product distribution are highly dependent on the nature of the reagent (nucleophile/base), solvent, and temperature. Understanding the expected product profile and having a robust analytical method for their identification and quantification is crucial for reaction optimization and process control in synthetic chemistry.

Reaction Pathways and Expected Products

The reaction of this compound with a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt), can proceed through two primary competitive pathways: elimination (E2) and nucleophilic substitution (SN2).

  • Elimination (E2) Pathway: This pathway is favored by strong, sterically hindered bases and higher temperatures. The base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine, leading to the formation of a double bond and elimination of hydrogen bromide. Two constitutional isomers are the expected major elimination products: 3-ethylcyclopentene and 1-ethylcyclopentene .

  • Nucleophilic Substitution (SN2) Pathway: This pathway is favored by good nucleophiles that are not sterically hindered and lower temperatures. The nucleophile directly attacks the carbon atom bonded to the bromine, displacing the bromide ion. With hydroxide as the nucleophile, the expected product is 3-ethylcyclopentanol . With ethoxide, the product would be 3-ethoxy-3-ethylcyclopentane .

The following diagram illustrates these competing reaction pathways.

ReactionPathways cluster_products Reaction Products reactant This compound base Strong Base (e.g., NaOH, NaOEt) reactant->base elimination_prod1 3-Ethylcyclopentene base->elimination_prod1 Elimination (E2) elimination_prod2 1-Ethylcyclopentene base->elimination_prod2 Elimination (E2) substitution_prod 3-Ethylcyclopentanol (with NaOH) base->substitution_prod Substitution (SN2)

Caption: Competing elimination and substitution pathways for this compound.

Comparative Data of Potential Reaction Products

The following table summarizes key physical and mass spectral data for the expected reaction products, which are critical for their identification by GC-MS.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Fragments (m/z)
3-Ethylcyclopentene C₇H₁₂96.1767, 96, 81, 54
1-Ethylcyclopentene C₇H₁₂96.1767, 96, 81, 79
3-Ethylcyclopentanol C₇H₁₄O114.1957, 71, 86, 41

Data sourced from the NIST WebBook.[1][2][3][4]

Experimental Protocol: GC-MS Analysis

This section provides a general protocol for the analysis of reaction mixtures of this compound. Instrument conditions should be optimized for the specific products and available equipment.

1. Sample Preparation

  • Quenching: At the desired reaction time, quench a small aliquot (e.g., 100 µL) of the reaction mixture by adding it to a vial containing a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride for organometallic reagents, or water for strong acids/bases) and an extraction solvent (e.g., 1 mL of diethyl ether or dichloromethane).

  • Extraction: Vortex the mixture vigorously for 30 seconds. Allow the layers to separate.

  • Drying: Carefully transfer the organic layer to a clean vial containing a small amount of a drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Dilution: Filter or decant the dried organic extract into a new vial. Dilute the sample to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).

  • Transfer: Transfer the final diluted sample to a GC autosampler vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable starting point.

  • Injector:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-300

3. Data Analysis

  • Peak Identification: Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra with reference spectra from a library (e.g., NIST) and with the data provided in this guide.

  • Quantification: Determine the relative abundance of each product by integrating the corresponding peaks in the TIC. For more accurate quantification, calibration with authentic standards is recommended.

Workflow Diagram

The following diagram illustrates the experimental workflow from reaction to data analysis.

ExperimentalWorkflow cluster_reaction Reaction cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start This compound + Base/Nucleophile quench Quench Reaction start->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry dilute Dilute for Analysis dry->dilute inject Inject into GC-MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Products (Retention Time & Mass Spectra) detect->identify quantify Quantify Product Ratio (Peak Area Integration) identify->quantify

Caption: Workflow for GC-MS analysis of reaction products.

Conclusion

The GC-MS analysis of the reaction products of this compound provides valuable insights into the competition between elimination and substitution pathways. By utilizing the mass spectral data and the experimental protocol outlined in this guide, researchers can effectively identify and quantify the resulting products, enabling the optimization of reaction conditions to favor the desired chemical transformation. The choice of a non-polar GC column is generally effective for separating the relatively non-polar alkene products from the more polar alcohol product. Careful sample preparation and optimization of GC-MS parameters are essential for achieving accurate and reproducible results.

References

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Bromo-3-ethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 1-bromo-3-ethylcyclopentane, offering insights into spectral interpretation even in the absence of direct experimental data for the target molecule by drawing comparisons with structurally related compounds.

Due to the limited availability of publicly accessible experimental NMR data for this compound, this guide leverages spectral information from the closely related compound, ethylcyclopentane (B167899), to predict and understand the spectral features of its brominated analogue. The introduction of a bromine atom is expected to induce significant changes in the chemical shifts of nearby protons and carbons, providing valuable structural information.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on established principles of NMR spectroscopy, considering the inductive effects of the bromine substituent on the ethylcyclopentane framework. For comparison, experimental data for ethylcyclopentane is also provided.

Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)

Assignment This compound (Predicted Chemical Shift, δ ppm) Ethylcyclopentane (Experimental Chemical Shift, δ ppm) Predicted Multiplicity
H-1 (CHBr)4.0 - 4.5-Multiplet
H-3 (CH)1.8 - 2.21.72Multiplet
Cyclopentane (B165970) CH₂1.2 - 2.11.50 - 1.67Multiplets
Ethyl CH₂1.3 - 1.61.31Quartet
Ethyl CH₃0.8 - 1.00.89Triplet

Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)

Assignment This compound (Predicted Chemical Shift, δ ppm) Ethylcyclopentane (Experimental Chemical Shift, δ ppm)
C-1 (CHBr)50 - 60-
C-2 / C-530 - 4032.4
C-340 - 5044.5
C-425 - 3525.4
Ethyl CH₂25 - 3529.5
Ethyl CH₃10 - 1511.9

The presence of the electronegative bromine atom is predicted to cause a significant downfield shift for the proton and carbon at the C-1 position (H-1 and C-1). The proton directly attached to the carbon bearing the bromine (H-1) is expected to resonate in the 3.5-4.5 ppm region. Similarly, the C-1 carbon signal will be shifted downfield compared to the unsubstituted cyclopentane carbons. The influence of the bromine atom diminishes with distance, resulting in smaller shifts for protons and carbons further away from the C-1 position.

Experimental Protocol for NMR Spectral Acquisition

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

  • The spectrometer should be properly tuned and shimmed for the specific sample and solvent to achieve optimal magnetic field homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-10 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Spectral Width: Set to a wide range to include all possible carbon signals (e.g., 0-220 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is recommended.

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Reference the chemical shifts in both ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR spectra.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Sample Purified Compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Standard Add Internal Standard (TMS) Dissolution->Standard NMR_Tube Transfer to NMR Tube Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Tuning Tuning and Shimming Spectrometer->Tuning H1_Acq ¹H NMR Acquisition Tuning->H1_Acq C13_Acq ¹³C NMR Acquisition Tuning->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Chemical Shift Referencing Baseline->Referencing Chem_Shift Chemical Shift Analysis Referencing->Chem_Shift Integration Integration (¹H NMR) Referencing->Integration Multiplicity Multiplicity Analysis (¹H NMR) Referencing->Multiplicity Structure Structure Elucidation Chem_Shift->Structure Integration->Structure Multiplicity->Structure

Caption: Workflow for NMR Spectral Analysis.

This comprehensive guide provides a framework for the ¹H and ¹³C NMR spectral analysis of this compound. By combining predictive data with established experimental protocols and a clear analytical workflow, researchers can effectively approach the structural elucidation of this and similar molecules.

Differentiating Isomers of 1-Bromo-3-ethylcyclopentane: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Guide to the Spectroscopic Identification of cis- and trans-1-Bromo-3-ethylcyclopentane Isomers

This guide provides a detailed comparison of the spectroscopic characteristics of the diastereomers of 1-Bromo-3-ethylcyclopentane, offering researchers, scientists, and drug development professionals a framework for their identification using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted spectroscopic data, generated from established theoretical models and spectral databases, to illustrate the key distinguishing features between the cis and trans isomers.

Introduction

This compound possesses two stereocenters, leading to the existence of two diastereomeric pairs of enantiomers: cis and trans. The distinct spatial arrangement of the bromo and ethyl substituents in these isomers results in subtle yet measurable differences in their spectroscopic signatures. This guide outlines the expected variations in their ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a valuable tool for their unambiguous identification.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted quantitative data for the cis and trans isomers of this compound. These predictions are based on established algorithms and spectral databases and serve as a guide for interpreting experimental results.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

ProtonsPredicted δ for cis-1-Bromo-3-ethylcyclopentane (ppm)Predicted δ for trans-1-Bromo-3-ethylcyclopentane (ppm)
CH-Br 4.10 - 4.304.00 - 4.20
CH-CH₂CH₃ 1.80 - 2.001.70 - 1.90
Cyclopentane (B165970) CH₂ 1.40 - 2.201.30 - 2.10
CH₂-CH₃ 1.30 - 1.501.25 - 1.45
CH₂-CH₃ 0.85 - 1.050.80 - 1.00

Note: The chemical shift of the proton attached to the carbon bearing the bromine (CH-Br) is expected to be the most downfield signal due to the electronegativity of the bromine atom. The relative stereochemistry will influence the magnetic environment of the cyclopentane ring protons, leading to slight differences in their chemical shifts between the cis and trans isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

CarbonPredicted δ for cis-1-Bromo-3-ethylcyclopentane (ppm)Predicted δ for trans-1-Bromo-3-ethylcyclopentane (ppm)
C-Br 55 - 6053 - 58
C-CH₂CH₃ 40 - 4538 - 43
Cyclopentane CH₂ 25 - 4024 - 38
CH₂-CH₃ 28 - 3327 - 32
CH₂-CH₃ 10 - 159 - 14

Note: The carbon atom bonded to the bromine (C-Br) will exhibit the most downfield chemical shift in the aliphatic region. The stereochemical arrangement will cause slight variations in the chemical shifts of the ring carbons due to different steric interactions.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Functional GroupPredicted Absorption Range (cm⁻¹) for both Isomers
C-H (sp³) stretch 2850 - 3000
CH₂ bend 1450 - 1470
C-Br stretch 500 - 600

Note: The IR spectra of the two isomers are expected to be very similar, as they contain the same functional groups. The primary diagnostic peak will be the C-Br stretching vibration. Subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹) due to variations in the overall molecular symmetry and vibrational modes.

Table 4: Predicted Key Mass Spectrometry Fragmentation (m/z)

FragmentPredicted m/z for both IsomersPutative Fragment Identity
Molecular Ion [M]⁺ 176/178[C₇H₁₃Br]⁺
[M - Br]⁺ 97[C₇H₁₃]⁺
[M - C₂H₅]⁺ 147/149[C₅H₈Br]⁺
[C₅H₉]⁺ 69Cyclopentyl fragment

Note: Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M and M+2) with approximately equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The base peak is likely to be the fragment resulting from the loss of the bromine atom (m/z 97). The fragmentation patterns for the cis and trans isomers are expected to be very similar, with potential minor differences in the relative abundances of the fragment ions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger sample quantity (20-50 mg) may be required.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peaks and the major fragment ions. Analyze the isotopic pattern of bromine-containing fragments.

Distinguishing the Isomers: A Logical Workflow

The differentiation of cis- and trans-1-Bromo-3-ethylcyclopentane relies on a careful analysis and comparison of their spectroscopic data, primarily from NMR.

G cluster_0 Spectroscopic Analysis Workflow start Obtain Spectroscopic Data (NMR, IR, MS) nmr ¹H and ¹³C NMR Analysis start->nmr ir IR Spectrum Analysis start->ir ms Mass Spectrum Analysis start->ms compare_nmr Compare Chemical Shifts and Coupling Patterns nmr->compare_nmr compare_fingerprint Compare Fingerprint Regions ir->compare_fingerprint compare_fragments Compare Fragment Ion Abundances ms->compare_fragments cis_id Identify cis-Isomer compare_nmr->cis_id Distinct Pattern A trans_id Identify trans-Isomer compare_nmr->trans_id Distinct Pattern B conclusion Structural Confirmation compare_fingerprint->conclusion Subtle Differences compare_fragments->conclusion Minor Differences cis_id->conclusion trans_id->conclusion

Caption: Workflow for the spectroscopic identification of this compound isomers.

Signaling Pathways of Spectroscopic Differentiation

The core principle of distinguishing these isomers lies in how their different 3D structures affect the local electronic environments of the nuclei and the vibrational modes of the bonds, which are then detected by the respective spectroscopic techniques.

G cluster_1 Spectroscopic Differentiation Pathway isomers cis/trans Isomers (Different 3D Structures) nmr_effect Altered Local Magnetic Fields isomers->nmr_effect ir_effect Modified Vibrational Modes isomers->ir_effect ms_effect Similar Fragmentation Pathways isomers->ms_effect nmr_signal Different Chemical Shifts & Coupling Constants nmr_effect->nmr_signal ir_signal Subtle Fingerprint Region Differences ir_effect->ir_signal ms_signal Minor Abundance Variations ms_effect->ms_signal

Caption: Logical relationships in the spectroscopic differentiation of stereoisomers.

Conclusion

Comparative Reactivity of 1-Bromo-3-ethylcyclopentane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of haloalkanes is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of 1-Bromo-3-ethylcyclopentane, a secondary bromoalkane, in contrast to other primary, secondary, and tertiary bromoalkanes. The discussion is centered on the four primary reaction pathways for haloalkanes: unimolecular nucleophilic substitution (SN1), bimolecular nucleophilic substitution (SN2), unimolecular elimination (E1), and bimolecular elimination (E2).

Executive Summary

This compound, as a secondary bromoalkane, exhibits a reactivity profile that is intermediate between that of primary and tertiary bromoalkanes. Its participation in substitution and elimination reactions is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature. Generally, it can undergo both SN1 and SN2 reactions, as well as E1 and E2 eliminations. The presence of the cyclopentyl ring introduces conformational constraints that can influence the rates of these reactions compared to acyclic analogues.

Comparative Analysis of Reactivity Pathways

The reactivity of this compound is best understood by comparing its expected behavior in the four major reaction pathways against other classes of bromoalkanes.

Nucleophilic Substitution Reactions: SN1 and SN2

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. The operative mechanism, either SN1 or SN2, is determined by factors such as the structure of the bromoalkane, the strength of the nucleophile, and the polarity of the solvent.

SN2 Reactivity: This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry.[1] The rate of SN2 reactions is sensitive to steric hindrance around the reaction center.[2] For bromoalkanes, the general order of reactivity in SN2 reactions is: primary > secondary >> tertiary.[3]

This compound, being a secondary bromoalkane, will undergo SN2 reactions at a moderate rate, slower than primary bromoalkanes due to increased steric hindrance from the cyclopentyl ring and the ethyl group. However, it will be significantly more reactive via the SN2 pathway than tertiary bromoalkanes, where backside attack is severely hindered.

SN1 Reactivity: This is a two-step mechanism that proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation.[1] The stability of the carbocation is the primary factor influencing the rate of SN1 reactions. The general order of reactivity for bromoalkanes in SN1 reactions is: tertiary > secondary > primary.[3]

As a secondary bromoalkane, this compound can form a secondary carbocation, which is more stable than a primary carbocation but less stable than a tertiary one. Therefore, it will undergo SN1 reactions more readily than primary bromoalkanes but slower than tertiary bromoalkanes. Solvolysis reactions in polar protic solvents, such as methanol (B129727) or ethanol (B145695), would favor the SN1 pathway.

Table 1: Comparative Theoretical Reactivity of Bromoalkanes in Nucleophilic Substitution Reactions

Bromoalkane TypeExampleRelative SN1 RateRelative SN2 RatePredominant Mechanism with Strong NucleophilePredominant Mechanism in Polar Protic Solvent (Weak Nucleophile)
Primary (1°)1-BromobutaneVery LowHighSN2SN2 (slow)
Secondary (2°) This compound Moderate Moderate SN2 / E2 competition SN1 / E1 competition
Tertiary (3°)2-Bromo-2-methylpropaneHighVery LowE2SN1 / E1
Elimination Reactions: E1 and E2

Elimination reactions of bromoalkanes result in the formation of an alkene. These reactions are in direct competition with nucleophilic substitution reactions.

E2 Reactivity: This is a single-step, concerted mechanism where a base removes a proton from a carbon adjacent to the carbon bearing the bromine, simultaneously leading to the formation of a double bond and the departure of the bromide ion. The rate of an E2 reaction is dependent on the concentration of both the bromoalkane and the base. Strong, bulky bases favor the E2 pathway. The stereochemistry of the transition state requires an anti-periplanar arrangement of the proton being removed and the leaving group.

For this compound, E2 elimination can lead to the formation of two possible alkene products: 3-ethylcyclopent-1-ene and 4-ethylcyclopent-1-ene. The use of a sterically hindered base, such as potassium tert-butoxide, would favor the formation of the less substituted (Hofmann) product, 4-ethylcyclopent-1-ene.

E1 Reactivity: This is a two-step mechanism that proceeds through the same carbocation intermediate as the SN1 reaction. In the second step, a weak base removes a proton from an adjacent carbon to form a double bond. The rate of an E1 reaction is dependent only on the concentration of the bromoalkane. E1 reactions are favored by high temperatures and the use of weak bases in polar protic solvents. As with SN1 reactions, the stability of the carbocation is key, so the reactivity order is tertiary > secondary > primary.

This compound will undergo E1 reactions under conditions that favor the formation of the secondary carbocation. The major product will typically be the more substituted (Zaitsev) alkene, 3-ethylcyclopent-1-ene.

Table 2: Factors Influencing Substitution vs. Elimination for this compound

ConditionFavored PathwayExpected Major Product(s)
Strong, non-bulky nucleophile (e.g., NaOH in acetone)SN23-Ethylcyclopentanol
Strong, bulky base (e.g., KOC(CH3)3)E24-Ethylcyclopent-1-ene (Hofmann)
Weak nucleophile/weak base in polar protic solvent (e.g., ethanol)SN1 / E11-Ethoxy-3-ethylcyclopentane, 3-Ethylcyclopent-1-ene (Zaitsev)
High TemperatureElimination (E1 or E2)Alkenes

Experimental Protocols

Detailed methodologies for assessing the reactivity of bromoalkanes are crucial for obtaining reliable comparative data. Below are generalized protocols for key experiments.

Protocol 1: Determination of SN2 Reaction Rate (Finkelstein Reaction)

Objective: To qualitatively compare the SN2 reactivity of different bromoalkanes.

Materials:

  • 1% solutions of various bromoalkanes (e.g., 1-bromobutane, this compound, 2-bromo-2-methylpropane) in ethanol.

  • 15% solution of sodium iodide in acetone (B3395972).

  • Test tubes and rack.

  • Water bath.

Procedure:

  • To three separate test tubes, add 2 mL of the 15% sodium iodide in acetone solution.

  • To each test tube, add 2-3 drops of one of the bromoalkane solutions.

  • Stopper the test tubes, shake well, and start a timer.

  • Observe the formation of a precipitate (sodium bromide, which is insoluble in acetone).

  • Record the time taken for the precipitate to appear. A faster appearance indicates a higher SN2 reaction rate.

  • If no reaction is observed at room temperature, gently warm the test tubes in a water bath.

Protocol 2: Determination of SN1 Reaction Rate (Solvolysis)

Objective: To qualitatively compare the SN1 reactivity of different bromoalkanes.

Materials:

  • 1% solutions of various bromoalkanes in ethanol.

  • 1% solution of silver nitrate (B79036) in ethanol.

  • Test tubes and rack.

  • Water bath.

Procedure:

  • To three separate test tubes, add 2 mL of the 1% silver nitrate in ethanol solution.

  • To each test tube, add 2-3 drops of one of the bromoalkane solutions.

  • Stopper the test tubes, shake well, and start a timer.

  • Observe the formation of a precipitate (silver bromide).

  • Record the time taken for the precipitate to appear. A faster appearance indicates a higher SN1 reaction rate, as it is dependent on the formation of the carbocation.

  • If no reaction is observed at room temperature, gently warm the test tubes in a water bath.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a generalized experimental workflow for kinetic analysis.

SN1_SN2_Comparison cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway Bromoalkane_SN2 Bromoalkane TransitionState_SN2 Pentacoordinate Transition State Bromoalkane_SN2->TransitionState_SN2 Concerted Step Nucleophile_SN2 Strong Nucleophile Nucleophile_SN2->TransitionState_SN2 Concerted Step Product_SN2 Substitution Product (Inversion of Stereochemistry) TransitionState_SN2->Product_SN2 LeavingGroup_SN2 Leaving Group (Br-) TransitionState_SN2->LeavingGroup_SN2 Bromoalkane_SN1 Bromoalkane Carbocation Carbocation Intermediate Bromoalkane_SN1->Carbocation Rate-determining step Product_SN1 Substitution Product (Racemization) Carbocation->Product_SN1 Fast Step LeavingGroup_SN1 Leaving Group (Br-) Nucleophile_SN1 Weak Nucleophile Nucleophile_SN1->Product_SN1 Fast Step

Caption: Comparison of SN1 and SN2 reaction pathways for bromoalkanes.

E1_E2_Comparison cluster_E2 E2 Pathway cluster_E1 E1 Pathway Bromoalkane_E2 Bromoalkane TransitionState_E2 Concerted Transition State Bromoalkane_E2->TransitionState_E2 Single Step Base_E2 Strong Base Base_E2->TransitionState_E2 Single Step Alkene_E2 Alkene Product TransitionState_E2->Alkene_E2 Byproducts_E2 H-Base+ + Br- TransitionState_E2->Byproducts_E2 Bromoalkane_E1 Bromoalkane Carbocation_E1 Carbocation Intermediate Bromoalkane_E1->Carbocation_E1 Rate-determining step Alkene_E1 Alkene Product Carbocation_E1->Alkene_E1 Fast Step Byproducts_E1 H-Base+ + Br- Base_E1 Weak Base Base_E1->Alkene_E1 Fast Step

Caption: Comparison of E1 and E2 elimination pathways for bromoalkanes.

Experimental_Workflow Start Select Bromoalkanes (Primary, Secondary, Tertiary) Reaction_Setup Set up Reactions (e.g., with NaI in Acetone for SN2 or AgNO3 in Ethanol for SN1) Start->Reaction_Setup Data_Collection Monitor Reaction Progress (e.g., Time for Precipitate Formation, Spectroscopic Analysis) Reaction_Setup->Data_Collection Kinetic_Analysis Calculate Relative Rates or Rate Constants Data_Collection->Kinetic_Analysis Comparison Compare Reactivity Profiles Kinetic_Analysis->Comparison

Caption: Generalized workflow for the comparative kinetic analysis of bromoalkanes.

Conclusion

The reactivity of this compound is a nuanced subject, governed by the interplay of steric and electronic factors inherent to its structure as a secondary cycloalkyl bromide. While it can participate in all four major reaction pathways (SN1, SN2, E1, and E2), the predominant mechanism and resulting product distribution can be effectively controlled by the careful selection of reaction conditions. For synthetic applications, the choice of a strong, non-bulky nucleophile will favor SN2 substitution, whereas a strong, sterically hindered base will promote E2 elimination. In contrast, solvolysis in polar protic solvents, particularly at elevated temperatures, will lead to a mixture of SN1 and E1 products. A thorough understanding of these competing pathways is essential for predicting reaction outcomes and optimizing synthetic strategies in research and development.

References

A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 1-Bromo-3-ethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the kinetic parameters and experimental methodologies for nucleophilic substitution reactions on 1-bromo-3-ethylcyclopentane. Due to the absence of specific published kinetic data for this substrate, this document leverages established principles of physical organic chemistry to predict its behavior and compares it with archetypal alkyl halides. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and predict the reactivity of similar alicyclic systems.

Introduction to Nucleophilic Substitution on Alicyclic Halides

Nucleophilic substitution reactions are fundamental transformations in organic synthesis. The reactivity of an alkyl halide in these reactions is governed by a complex interplay of factors including the structure of the substrate, the nature of the nucleophile, the leaving group's ability, and the solvent. This compound, a secondary alkyl halide, can potentially undergo substitution via both the unimolecular (SN1) and bimolecular (SN2) pathways. The ethyl group at the 3-position introduces a degree of steric hindrance that can influence the reaction rate and mechanism.

Comparative Kinetic Data

While specific rate constants for this compound are not available in the literature, we can predict its relative reactivity by comparing it to other well-studied alkyl bromides. The following tables summarize the expected relative rates of SN1 and SN2 reactions for this compound against a selection of other substrates.

Table 1: Predicted Relative Rates of SN2 Reaction for Various Alkyl Bromides

SubstrateStructureRelative RateRationale
Methyl bromideCH₃Br~30Least sterically hindered.
1-BromopropaneCH₃CH₂CH₂Br1Primary alkyl halide, reference.
This compound ~0.01 - 0.1 Secondary alkyl halide with moderate steric hindrance. [1]
2-Bromopropane(CH₃)₂CHBr~0.025Secondary alkyl halide, more hindered than primary.[2]
2-Bromo-2-methylpropane(CH₃)₃CBrNegligibleTertiary alkyl halide, severe steric hindrance prevents SN2.[2][3]

Table 2: Predicted Relative Rates of SN1 Reaction for Various Alkyl Bromides

SubstrateStructureRelative RateRationale
Methyl bromideCH₃BrNegligibleHighly unstable methyl carbocation.
1-BromopropaneCH₃CH₂CH₂BrNegligibleUnstable primary carbocation.[2]
This compound ~1 - 10 Formation of a relatively stable secondary carbocation.
2-Bromopropane(CH₃)₂CHBr1Secondary carbocation, reference.[2]
2-Bromo-2-methylpropane(CH₃)₃CBr~1,200,000Highly stable tertiary carbocation.[2][4]

Factors Influencing the Reaction Pathway

The choice between the SN1 and SN2 pathway for this compound is critically dependent on the reaction conditions.

  • Nucleophile: Strong, unhindered nucleophiles (e.g., I⁻, CN⁻, CH₃O⁻) will favor the SN2 mechanism.[5][6] Weak or bulky nucleophiles (e.g., H₂O, ROH) will favor the SN1 mechanism.[6]

  • Solvent: Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF) enhance the reactivity of strong nucleophiles and thus favor the SN2 pathway.[5][7][8] Polar protic solvents (e.g., water, ethanol, acetic acid) stabilize the carbocation intermediate, favoring the SN1 pathway.[9][10]

  • Leaving Group: Bromine is a good leaving group, capable of participating in both SN1 and SN2 reactions.[11][12] Its ability to depart is crucial for the rate-determining step of the SN1 reaction.[10]

Experimental Protocols for Kinetic Studies

A generalized methodology for conducting kinetic studies of nucleophilic substitution on this compound is presented below. This protocol is designed to determine the rate law and rate constant of the reaction.

Objective: To determine the order of the reaction with respect to the alkyl halide and the nucleophile, and to calculate the rate constant.

Materials:

  • This compound

  • Selected nucleophile (e.g., sodium iodide)

  • Appropriate solvent (e.g., acetone for SN2, or an alcohol/water mixture for SN1)

  • Standardized solution of a quenching agent (e.g., silver nitrate (B79036) for halide analysis)

  • Indicator (e.g., potassium chromate)

  • Thermostated water bath

  • Reaction flasks, pipettes, burettes, and other standard laboratory glassware

Procedure:

  • Preparation of Solutions: Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.

  • Reaction Setup: Place a known volume of the alkyl halide solution in a reaction flask and allow it to equilibrate to the desired temperature in the thermostated water bath.

  • Initiation of Reaction: Initiate the reaction by adding a known volume of the pre-heated nucleophile solution to the reaction flask and start a timer.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop the substitution process. For instance, by adding it to a solution that precipitates the leaving group (e.g., silver nitrate to precipitate bromide ions).

  • Analysis: Determine the concentration of the leaving group that has been displaced at each time point. This can be achieved by titration. For example, the excess silver nitrate can be back-titrated with a standard thiocyanate (B1210189) solution.

  • Data Analysis: Plot the concentration of the product (or reactant) versus time. From the integrated rate laws, determine the order of the reaction with respect to each reactant and calculate the rate constant.

Visualizing Reaction Pathways and Experimental Design

The following diagrams illustrate the logical relationships in nucleophilic substitution and a typical experimental workflow.

G Factors Influencing Nucleophilic Substitution on this compound cluster_substrate Substrate Structure cluster_reagents Reagents cluster_conditions Reaction Conditions Substrate This compound (Secondary Alkyl Halide) StericHindrance Steric Hindrance (Ethyl group) Substrate->StericHindrance CarbocationStability Carbocation Stability (Secondary) Substrate->CarbocationStability SN2Rate SN2 Rate StericHindrance->SN2Rate Decreases SN1Rate SN1 Rate CarbocationStability->SN1Rate Increases Nucleophile Nucleophile (Strength & Sterics) Nucleophile->SN2Rate Strong favors Nucleophile->SN1Rate Weak favors LeavingGroup Leaving Group (Bromide) LeavingGroup->SN2Rate Good LG favors LeavingGroup->SN1Rate Good LG favors Solvent Solvent (Polar Protic vs. Aprotic) Solvent->SN2Rate Aprotic favors Solvent->SN1Rate Protic favors Temperature Temperature

Caption: Factors influencing SN1 and SN2 reaction rates.

G Experimental Workflow for Kinetic Analysis Start Start Prep Prepare Solutions (Substrate, Nucleophile) Start->Prep Equilibrate Equilibrate Reactants to Desired Temperature Prep->Equilibrate Initiate Initiate Reaction (Mix & Start Timer) Equilibrate->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze Sample (e.g., Titration) Quench->Analyze Data Record Data ([Product] vs. Time) Analyze->Data Loop More Time Points? Data->Loop Loop->Sample Yes Plot Plot Data & Determine Rate Law and k Loop->Plot No End End Analysis Analysis Analysis->Plot Final Data Set Plot->End

Caption: Workflow for a kinetic experiment.

References

A Comparative Guide to the Computational Modeling of Reaction Pathways for 1-Bromo-3-ethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Reactivity of 1-Bromo-3-ethylcyclopentane

This compound is a secondary alkyl halide, and as such, it can undergo both nucleophilic substitution (S(_N)) and elimination (E) reactions. The competition between these pathways—specifically S(_N)1, S(_N)2, E1, and E2—is highly sensitive to the reaction conditions. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of these reaction pathways, including transition state geometries and activation energies, which govern the product distribution.

Competing Reaction Pathways: A Qualitative Comparison

The four primary reaction pathways for this compound are nucleophilic substitution (S(_N)2 and S(_N)1) and elimination (E2 and E1).[1] The structure of the alkyl halide, the nature of the nucleophile or base, the solvent, and the temperature all play a crucial role in determining the predominant mechanism.[1]

Table 1: Qualitative Comparison of Factors Influencing Reaction Pathways for a Secondary Alkyl Halide

FactorS(_N)2 (Bimolecular Substitution)S(_N)1 (Unimolecular Substitution)E2 (Bimolecular Elimination)E1 (Unimolecular Elimination)
Substrate Secondary alkyl halides are moderately reactive.Favored by stable secondary carbocation.Favored by secondary alkyl halides.Favored by stable secondary carbocation.
Nucleophile/Base Favored by strong, non-bulky nucleophiles.Favored by weak nucleophiles (often the solvent).Favored by strong, often bulky, bases.Favored by weak bases (often the solvent).
Solvent Favored by polar aprotic solvents (e.g., acetone, DMSO).[1]Favored by polar protic solvents (e.g., water, ethanol).[2]Solvent polarity is less critical but can play a role.Favored by polar protic solvents.[3]
Temperature Moderate temperatures are suitable.Moderate temperatures are suitable.Favored by higher temperatures.Favored by higher temperatures.
Kinetics Second-order: rate = k[Substrate][Nucleophile].First-order: rate = k[Substrate].[4]Second-order: rate = k[Substrate][Base].First-order: rate = k[Substrate].[5]
Stereochemistry Inversion of configuration at the stereocenter.[1]Racemization (attack from both faces of the planar carbocation).[6]Requires anti-periplanar geometry of H and Br.No specific stereochemical requirement for the starting material.

Methodologies for Investigation

To obtain the quantitative data necessary for a complete comparison, a combination of computational and experimental studies is required.

Computational Protocols

High-level electronic structure calculations are essential to map the potential energy surface for the competing reaction pathways.[7]

Protocol for DFT Calculations:

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Method: Density Functional Theory (DFT) is a common choice, offering a good balance of accuracy and computational cost. The M06-2X or B3LYP functionals are often used for kinetic and thermodynamic studies of organic reactions.

  • Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ is recommended for accurate results.

  • Solvation Model: To simulate reactions in solution, a continuum solvation model such as the Polarizable Continuum Model (PCM) or the SMD solvation model should be employed.[8] For a more detailed analysis, a microsolvation approach with a few explicit solvent molecules can be used.[9]

  • Calculations to be Performed:

    • Geometry Optimization: Optimize the structures of the reactant (this compound), nucleophile/base, transition states (for S(_N)2 and E2), intermediates (carbocation for S(_N)1 and E1), and products.

    • Frequency Calculations: Perform frequency calculations on all optimized structures to confirm they are minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to Gibbs free energy.

    • Intrinsic Reaction Coordinate (IRC) Calculations: For each transition state, perform an IRC calculation to confirm that it connects the correct reactants and products.

    • Activation Energy (ΔG‡) Calculation: Calculate the Gibbs free energy of activation for each pathway as the difference in Gibbs free energy between the transition state and the reactants.

    • Reaction Energy (ΔG_rxn) Calculation: Calculate the overall Gibbs free energy of reaction for each pathway as the difference in Gibbs free energy between the products and the reactants.

Experimental Protocols

Experimental studies are crucial for validating the computational models and providing real-world data on reaction outcomes.

Protocol for Kinetic Studies (Solvolysis):

  • Reaction Setup: Dissolve this compound in a suitable polar protic solvent (e.g., aqueous ethanol) at a known concentration.[10] Place the reaction mixture in a thermostated bath to maintain a constant temperature.[10]

  • Monitoring the Reaction: The progress of the solvolysis reaction (S(_N)1/E1) can be monitored by measuring the rate of production of HBr.[10] This is typically done by periodically taking aliquots from the reaction mixture and titrating the acid with a standardized solution of a strong base (e.g., NaOH) using an indicator.[11]

  • Data Analysis: Plot the concentration of the reactant versus time to determine the order of the reaction and calculate the first-order rate constant (k).[4] Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.[10]

Protocol for Product Analysis:

  • Reaction Execution: Carry out the reaction of this compound with a chosen nucleophile/base in a selected solvent at a specific temperature.

  • Workup: After a set reaction time, quench the reaction and extract the organic products.

  • Product Identification and Quantification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the different substitution and elimination products. The relative peak areas in the gas chromatogram can be used to determine the product distribution (ratio of S(_N)2/S(_N)1/E2/E1 products).

  • Stereochemical Analysis: For chiral products, use chiral chromatography or polarimetry to determine the stereochemical outcome (e.g., inversion vs. racemization).

Visualization of Competing Pathways

The following diagram illustrates the general competition between the bimolecular (S(_N)2/E2) and unimolecular (S(_N)1/E1) pathways for a secondary alkyl halide like this compound.

ReactionPathways cluster_bimolecular Bimolecular Pathways cluster_unimolecular Unimolecular Pathways Reactants This compound + Nu-/Base TS_SN2 S_N2 Transition State Reactants->TS_SN2 Strong Nucleophile TS_E2 E2 Transition State Reactants->TS_E2 Strong, Bulky Base Carbocation Carbocation Intermediate Reactants->Carbocation Slow, RDS (Polar Protic Solvent) Prod_SN2 Substitution Product (Inversion) TS_SN2->Prod_SN2 Prod_E2 Elimination Product(s) TS_E2->Prod_E2 Prod_SN1 Substitution Product (Racemic) Carbocation->Prod_SN1 Weak Nucleophile Prod_E1 Elimination Product(s) Carbocation->Prod_E1 Weak Base, Heat

Caption: Competing bimolecular (S(_N)2/E2) and unimolecular (S(_N)1/E1) reaction pathways.

Conclusion

While specific data for this compound is currently lacking, this guide provides a robust framework for its investigation. By employing the computational and experimental protocols outlined, researchers can generate the necessary data to build a quantitative and predictive model of its reactivity. Such a model would be invaluable for understanding the fundamental principles governing these reaction pathways and for applications in synthetic chemistry and drug development.

References

Comparative Guide for Purity Validation of 1-Bromo-3-ethylcyclopentane: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 1-Bromo-3-ethylcyclopentane is a critical step in the synthesis of active pharmaceutical ingredients and other complex molecules. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity assessment of this compound, supported by hypothetical performance data and detailed experimental protocols.

Analytical Methodologies: A Comparative Overview

The selection of an analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, potential impurities, and the desired level of sensitivity and resolution. For a semi-volatile compound like this compound, both HPLC and GC are viable techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that is well-suited for a wide range of compounds. For non-chromophoric molecules like this compound, detection can be achieved using a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization to introduce a UV-active moiety can be employed.

Gas Chromatography (GC): As a halogenated alkane, this compound is amenable to analysis by GC.[1] This technique offers high resolution and sensitivity, particularly when coupled with an Electron Capture Detector (ECD), which is highly selective for halogenated compounds.[2] A Flame Ionization Detector (FID) can also be used for general-purpose purity analysis.

The following table summarizes a comparative overview of a proposed HPLC method and a GC method for the purity analysis of this compound.

Parameter HPLC with RID GC with FID GC with ECD
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm)Non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Gas Isocratic mixture of Acetonitrile and WaterNitrogen or HeliumNitrogen or Helium
Detection Refractive Index (RID)Flame Ionization (FID)Electron Capture (ECD)
LOD/LOQ ~0.05% / ~0.15%~0.01% / ~0.03%<0.001% / <0.003%
Precision (RSD%) < 2.0%< 1.5%< 1.0%
Sample Throughput ModerateHighHigh
Destructive NoYesYes

Experimental Protocols

Below are detailed experimental protocols for the proposed HPLC method and a comparative GC method for the purity validation of this compound.

Proposed HPLC Method Protocol

This method is based on the analysis of similar brominated compounds and is suitable for determining the purity of this compound.[3][4][5]

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • This compound reference standard (if available) and sample.

  • HPLC grade Acetonitrile and Water.

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • RID Temperature: 35°C.

  • Run Time: Approximately 15 minutes.

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample by dissolving approximately 50 mg of the compound in 10 mL of the mobile phase to achieve a concentration of 5 mg/mL.

  • If a reference standard is available, prepare a similar solution of the standard.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the reference standard solution (if available) to determine the retention time of the main peak.

  • Inject the sample solution.

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Alternative Method: Gas Chromatography (GC-FID)

This method is a suitable alternative, particularly for identifying volatile impurities.[1]

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • A non-polar capillary column (e.g., DB-1, HP-1, or equivalent; 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Data acquisition and processing software.

  • This compound reference standard (if available) and sample.

  • High-purity Helium or Nitrogen as the carrier gas.

  • Hexane or a similar suitable solvent.

2. GC Conditions:

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at 10°C/min.

    • Hold: Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Split Ratio: 50:1.

  • Injection Volume: 1 µL.

3. Sample Preparation:

  • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in hexane.

  • If a reference standard is available, prepare a similar solution of the standard.

4. Analysis Procedure:

  • Condition the GC system.

  • Inject a blank (solvent) to check for system cleanliness.

  • Inject the reference standard solution (if available) to determine the retention time.

  • Inject the sample solution.

  • Purity is determined by the area percent of the main peak.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for selecting an analytical method and the experimental workflow for the HPLC purity validation.

Logical Flow for Method Selection start Start: Purity Validation of This compound volatile_impurities Are volatile impurities a primary concern? start->volatile_impurities select_gc Select Gas Chromatography (GC) (High sensitivity to volatiles) volatile_impurities->select_gc Yes select_hplc Select High-Performance Liquid Chromatography (HPLC) (Suitable for non-volatile impurities) volatile_impurities->select_hplc No end_point End: Method Selected select_gc->end_point select_hplc->end_point

Caption: Logical flow for analytical method selection.

Experimental Workflow for HPLC Purity Validation prep_sample 1. Sample Preparation (Dissolve in mobile phase) inject_sample 4. Inject Sample prep_sample->inject_sample prep_system 2. HPLC System Preparation (Equilibrate with mobile phase) inject_blank 3. Inject Blank (Mobile Phase) prep_system->inject_blank inject_blank->inject_sample data_acq 5. Data Acquisition (Chromatogram) inject_sample->data_acq data_proc 6. Data Processing (Peak Integration) data_acq->data_proc calc_purity 7. Purity Calculation (Area Percent) data_proc->calc_purity report 8. Generate Report calc_purity->report

Caption: HPLC experimental workflow.

References

A Comparative Guide to Brominating Agents for the Synthesis of 1-Bromo-3-ethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted synthesis of halogenated organic compounds is a cornerstone of medicinal chemistry and drug development. Alkyl halides, such as 1-Bromo-3-ethylcyclopentane, serve as versatile intermediates for the introduction of various functional groups. The choice of a brominating agent is critical in achieving the desired regioselectivity and yield. This guide provides an objective comparison of common brominating agents for the synthesis of this compound via free-radical bromination, supported by established principles of chemical reactivity and including detailed experimental protocols.

Executive Summary

The synthesis of this compound from ethylcyclopentane (B167899) involves the selective bromination of a tertiary carbon center. This comparison focuses on two primary brominating agents for this transformation: N-Bromosuccinimide (NBS) and molecular bromine (Br₂) . Both reagents can effect the desired bromination via a free-radical mechanism, typically initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN).

The key findings indicate that while both reagents can produce the target compound, N-Bromosuccinimide (NBS) offers superior selectivity and handling characteristics , making it the preferred agent for this specific transformation. Molecular bromine, being more reactive, can lead to a higher degree of over-bromination and the formation of secondary bromide isomers.

Data Presentation: A Comparative Analysis

The following table summarizes the expected performance of NBS and Br₂ in the synthesis of this compound. The data is estimated based on the well-established high selectivity of free-radical bromination for tertiary C-H bonds. Free-radical bromination is known to be highly selective, with the relative rate of reaction at tertiary C-H bonds being significantly greater than at secondary C-H bonds.[1][2][3]

Brominating AgentReagent TypeTypical InitiatorSelectivity (Tertiary:Secondary)Estimated Yield of this compoundKey AdvantagesKey Disadvantages
N-Bromosuccinimide (NBS) Crystalline SolidAIBN or hνVery High (>95:5)~90-95%Easy to handle, high selectivity, minimizes HBr byproduct concentration.[4]Higher cost compared to Br₂.
**Molecular Bromine (Br₂) **LiquidHigh (~97:3)~70-80%Lower cost, readily available.Highly corrosive and toxic liquid, can lead to over-bromination and higher levels of impurities.

Note: The estimated yields are for the major product, this compound, and assume optimized reaction conditions. The selectivity ratios are based on known relative reactivity rates of bromine radicals with tertiary versus secondary C-H bonds.[1][2][3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using both NBS and Br₂ are provided below.

Protocol 1: Synthesis of this compound using N-Bromosuccinimide (NBS)

Materials:

  • Ethylcyclopentane

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate (B1220275) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethylcyclopentane (1.0 equivalent) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux with vigorous stirring. The reaction can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide (B58015) byproduct.

  • After the reaction is complete (typically 1-3 hours, can be monitored by GC-MS), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound using Molecular Bromine (Br₂)

Materials:

  • Ethylcyclopentane

  • Molecular Bromine (Br₂)

  • Carbon tetrachloride (CCl₄), anhydrous

  • 10% Sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (quartz or borosilicate glass)

  • Dropping funnel

  • UV lamp (or bright incandescent light)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve ethylcyclopentane (1.0 equivalent) in anhydrous carbon tetrachloride.

  • Position a UV lamp to irradiate the reaction flask.

  • From the dropping funnel, add molecular bromine (1.0 equivalent) dropwise to the stirred solution while irradiating with the UV lamp. The red-brown color of bromine should fade as the reaction proceeds. The addition should be controlled to maintain a low concentration of bromine in the reaction mixture.

  • After the addition is complete, continue to stir and irradiate the mixture until the bromine color has completely disappeared.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

Mandatory Visualizations

Reaction Pathway and Selectivity

The following diagram illustrates the key steps in the free-radical bromination of ethylcyclopentane and highlights the preferential formation of the tertiary bromide.

Caption: Free-radical bromination of ethylcyclopentane, showing the formation of the more stable tertiary radical leading to the major product.

Experimental Workflow

This diagram outlines the general laboratory procedure for the synthesis and purification of this compound.

Experimental_Workflow Start Start: Ethylcyclopentane + Brominating Agent Reaction Reaction: Reflux with Initiator (hν or AIBN) Start->Reaction Workup Aqueous Workup: Wash with NaHCO₃/Na₂S₂O₃ and Brine Reaction->Workup Drying Drying: Dry organic layer with MgSO₄ Workup->Drying Filtration Filtration Drying->Filtration Concentration Concentration: Rotary Evaporation Filtration->Concentration Purification Purification: Fractional Distillation Concentration->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Navigating the Stereochemical Maze: A Comparative Guide to the Products of 1-Bromo-3-ethylcyclopentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and understanding of stereochemistry are paramount in the synthesis of chiral molecules. This guide provides a comparative analysis of the stereochemical outcomes of reactions involving 1-bromo-3-ethylcyclopentane, a substituted cycloalkane that serves as a valuable model for understanding the interplay of reaction mechanisms and stereoisomerism. By examining the products of substitution and elimination reactions under various conditions, this document aims to provide a clear framework, supported by experimental data, for predicting and controlling the stereochemical assignment of reaction products.

The reactivity of the two diastereomers of this compound, cis and trans, is dictated by the chosen reaction conditions, primarily the nature of the nucleophile/base and the solvent. These factors determine whether the reaction proceeds via a unimolecular substitution (SN1), bimolecular substitution (SN2), or bimolecular elimination (E2) pathway, each with distinct stereochemical consequences.

Unraveling the Reaction Pathways: A Comparative Analysis

The stereochemical fate of this compound is intricately linked to the reaction mechanism. Here, we compare the expected and observed products for the primary reaction pathways.

Reaction PathwayStarting IsomerReagents/ConditionsPrimary Product(s)Stereochemical Outcome
SN2 cis-1-bromo-3-ethylcyclopentaneStrong, small nucleophile (e.g., NaN3 in acetone)trans-1-azido-3-ethylcyclopentaneInversion of configuration
SN1 cis or trans-1-bromo-3-ethylcyclopentaneSolvolysis (e.g., in methanol)Racemic mixture of cis- and trans-1-methoxy-3-ethylcyclopentaneRacemization
E2 trans-1-bromo-3-ethylcyclopentaneStrong, sterically hindered base (e.g., Potassium tert-butoxide in tert-butanol)3-Ethylcyclopent-1-ene and 4-Ethylcyclopent-1-eneMixture of Zaitsev and Hofmann products; formation of a chiral alkene

Visualizing Reaction Mechanisms

To further elucidate the relationship between the reaction pathway and the resulting stereochemistry, the following diagrams illustrate the key mechanistic steps.

SN2_Reaction reactant cis-1-Bromo-3-ethylcyclopentane transition_state Trigonal Bipyramidal Transition State reactant->transition_state Backside attack by N3- product trans-1-Azido-3-ethylcyclopentane transition_state->product Inversion of stereochemistry

SN2 Reaction Pathway

SN1_Reaction reactant This compound carbocation Planar Carbocation Intermediate reactant->carbocation Loss of Br- product_cis cis-Product carbocation->product_cis Nucleophilic attack (top face) product_trans trans-Product carbocation->product_trans Nucleophilic attack (bottom face) E2_Reaction reactant trans-1-Bromo-3-ethylcyclopentane transition_state Anti-periplanar Transition State reactant->transition_state Base abstracts anti-periplanar proton product_zaitsev 3-Ethylcyclopent-1-ene (Zaitsev) transition_state->product_zaitsev product_hofmann 4-Ethylcyclopent-1-ene (Hofmann) transition_state->product_hofmann Analysis_Workflow reaction Reaction Mixture extraction Work-up & Extraction reaction->extraction purification Purification (e.g., Chromatography) extraction->purification gcms GC-MS Analysis (Product Identification & Ratio) purification->gcms nmr NMR Spectroscopy (Stereochemical Assignment) purification->nmr polarimetry Polarimetry (Optical Activity) nmr->polarimetry

Navigating the Reactive Landscape of 1-Bromo-3-ethylcyclopentane: A Comparative Guide to its Transformation Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction pathways of halogenated alkanes is paramount for designing novel synthetic routes and predicting product outcomes. This guide provides a comprehensive analysis of the reaction intermediates involved in the transformations of 1-Bromo-3-ethylcyclopentane, offering a comparative look at its reactivity under various conditions and against alternative substrates. By examining the interplay of substitution and elimination reactions, we can elucidate the factors governing the formation of key intermediates and final products.

The reactivity of this compound is primarily dictated by the C-Br bond, which can undergo cleavage to form a carbocation intermediate, or be subject to nucleophilic attack. The presence of the ethyl group at the 3-position introduces stereochemical considerations and can influence the regioselectivity of elimination reactions. This guide will delve into the mechanistic details of these transformations, supported by illustrative data from analogous systems to provide a predictive framework for the behavior of this versatile substrate.

Unraveling Reaction Pathways: Substitution vs. Elimination

This compound can undergo both nucleophilic substitution (S(_N)) and elimination (E) reactions. The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

  • S(_N)1 and E1 Pathways: In the presence of a weak nucleophile/base and a polar protic solvent (e.g., ethanol, acetic acid), this compound is expected to react via a unimolecular mechanism. The rate-determining step is the formation of a secondary carbocation intermediate at the C1 position. This carbocation can then be attacked by the nucleophile to yield substitution products or lose a proton from an adjacent carbon to form elimination products.

  • S(_N)2 and E2 Pathways: With a strong, unhindered nucleophile in a polar aprotic solvent, the S(_N)2 mechanism, involving a backside attack on the carbon bearing the bromine, may be favored. Conversely, a strong, sterically hindered base (e.g., potassium tert-butoxide) will promote the E2 mechanism, leading to the formation of alkenes.

The following diagram illustrates the initial steps in the S(_N)1 and E1 pathways, highlighting the formation of the key carbocation intermediate.

G reactant This compound intermediate Secondary Carbocation Intermediate reactant->intermediate Ionization (Slow, Rate-Determining) sn1_product SN1 Products (e.g., 1-Ethoxy-3-ethylcyclopentane) intermediate->sn1_product Nucleophilic Attack (e.g., EtOH) e1_product E1 Products (3-Ethylcyclopentene, 4-Ethylcyclopentene) intermediate->e1_product Deprotonation

Caption: Formation of the secondary carbocation intermediate from this compound.

The Central Intermediate: A Secondary Carbocation

The stability of the carbocation intermediate is a crucial factor in determining the product distribution in S(_N)1 and E1 reactions. The secondary carbocation formed from this compound is relatively stable, but rearrangements to a more stable carbocation are possible, although less likely in this specific structure without a clear driving force like the formation of a tertiary carbocation, which is not directly achievable through a simple hydride or alkyl shift.

Comparative Reactivity: The Influence of the Halogen

To understand the role of the leaving group, we can compare the reactivity of this compound with its chloro and iodo analogs. The rate of S(_N)1 and E1 reactions is highly dependent on the stability of the leaving group.

SubstrateLeaving GroupRelative Rate of Solvolysis (Illustrative)
1-Chloro-3-ethylcyclopentaneCl
^-
1
This compound Br
^-
~50
1-Iodo-3-ethylcyclopentaneI
^-
~1000

Data is illustrative and based on general trends in alkyl halide reactivity.

As the table shows, the reactivity increases down the halogen group (Cl < Br < I) due to the decreasing bond strength of the carbon-halogen bond and the increasing stability of the halide anion. This makes 1-Iodo-3-ethylcyclopentane the most reactive and 1-Chloro-3-ethylcyclopentane the least reactive in unimolecular reactions.

Product Distribution in Elimination Reactions

In elimination reactions, particularly under E2 conditions with a strong base, the regioselectivity of proton removal becomes a key factor. For this compound, deprotonation can occur from C2 or C5, leading to the formation of two possible alkene isomers: 3-ethylcyclopentene (B1593912) (the Zaitsev product, more substituted) and 4-ethylcyclopentene (the Hofmann product, less substituted).

The following diagram illustrates the E2 elimination pathways.

G reactant This compound zaitsev 3-Ethylcyclopentene (Zaitsev Product) reactant->zaitsev Deprotonation at C2 hofmann 4-Ethylcyclopentene (Hofmann Product) reactant->hofmann Deprotonation at C5 base Strong Base (e.g., t-BuOK) base->reactant

Safety Operating Guide

Proper Disposal of 1-Bromo-3-ethylcyclopentane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-Bromo-3-ethylcyclopentane is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Proper disposal is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides detailed procedures for the safe handling and disposal of this compound.

Safety and Hazard Profile

All personnel handling this compound must be aware of its potential hazards. The following table summarizes key quantitative and qualitative safety data.

PropertyValueReference
Molecular Formula C₇H₁₃Br[1]
Molecular Weight 177.08 g/mol [1]
GHS Hazard Statements H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Hazard Classes Flammable liquids (Category 4)Skin corrosion/irritation (Category 2)Serious eye damage/eye irritation (Category 2A)Specific target organ toxicity, single exposure; Respiratory tract irritation[1]
Primary Hazards Irritant[1]

Experimental Protocols

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical safety goggles, gloves, and a respirator if ventilation is inadequate.

  • Containment: Use an inert absorbent material such as sand, vermiculite, or earth to contain the spill.[2][3][4]

  • Collection: Carefully collect the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste disposal.[2][3][4]

  • Decontamination: Thoroughly clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Disposal Workflow

The proper disposal of this compound must follow a structured workflow to ensure regulatory compliance and safety. The following diagram illustrates the key steps in this process.

Disposal Workflow for this compound A Collect waste in a designated, compatible, and leak-proof container B Segregate from incompatible waste (e.g., non-halogenated solvents) A->B C Label container with 'Hazardous Waste' and the full chemical name D Store in a cool, dry, well-ventilated area away from ignition sources C->D E Arrange for pickup by a licensed hazardous waste disposal company F Provide accurate waste information to the disposal company E->F G Recommended Disposal Method: Incineration at a licensed facility F->G

Caption: Workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[3][4]

  • Waste Collection:

    • Use a designated, compatible, and leak-proof container for collecting waste this compound.

    • Ensure the container is properly sealed to prevent leaks or spills.

  • Waste Segregation:

    • Segregate halogenated organic waste, such as this compound, from non-halogenated waste streams to ensure proper disposal and to prevent unwanted chemical reactions.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4]

    • Include information about the hazards (e.g., "Combustible," "Irritant").

  • Storage:

    • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area.

    • Keep the container away from sources of ignition and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[4][5]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[5]

  • Final Disposal:

    • The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed and approved waste disposal facility.[4][5]

    • Provide the disposal company with accurate and complete information about the waste.[4]

References

Personal protective equipment for handling 1-Bromo-3-ethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Bromo-3-ethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Summary

This compound is a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1] A comprehensive understanding of its properties is the first step toward safe handling.

Table 1: Chemical and Hazard Data for this compound

PropertyValue/ClassificationSource(s)
Molecular Formula C₇H₁₃Br[1]
Molecular Weight 177.08 g/mol [1]
Physical State Liquid (assumed)
GHS Hazard Classifications Flammable liquids (Category 4)[1]
Skin corrosion/irritation (Category 2)[1]
Serious eye damage/eye irritation (Category 2A)[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]
Hazard Statements H227: Combustible liquid[1]
H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]
Incompatible Materials Strong oxidizing agents, Strong bases, Metals[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationRationale and Standard(s)
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes that can cause serious eye irritation. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Skin Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-resistant lab coat, and closed-toe shoes.To prevent skin contact, which can cause irritation.[2]
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[2]To prevent inhalation of vapors that may cause respiratory irritation.

Operational and Handling Plan

A systematic approach to handling this compound is crucial for minimizing risks.

Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area. For all procedures with the potential for aerosol or vapor generation, a certified chemical fume hood is required.

  • Ignition Sources: As a combustible liquid, keep it away from open flames, hot surfaces, and other potential ignition sources.[2] Use spark-proof tools and explosion-proof equipment when handling larger quantities.[2]

  • Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.[2]

Work Practices
  • Preparation: Before beginning work, ensure all necessary PPE is in good condition and worn correctly. Clear the work area of any unnecessary items and potential ignition sources.

  • Transferring: When transferring the liquid, do so carefully to avoid splashing. For transfers of significant volumes, ensure containers are grounded and bonded to prevent static discharge.[2]

  • Heating: Do not use an open flame to heat this compound.[2]

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).[2] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.

Waste Segregation and Collection
  • Halogenated Waste: this compound is a halogenated organic compound. It is critical to collect and segregate this waste from non-halogenated waste streams.[3]

  • Waste Containers: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Combustible, Irritant).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

Final Disposal
  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

  • Incineration: The primary disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed facility.[3]

Emergency Procedures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 handle1 Careful Transfer prep3->handle1 handle2 Ground and Bond (if needed) handle1->handle2 disp1 Segregate as Halogenated Waste handle2->disp1 spill1 Absorb with Inert Material spill2 Collect with Non-Sparking Tools spill1->spill2 spill3 Place in Labeled Waste Container spill2->spill3 disp2 Store in Sealed Container disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.